Bis(trichlorosilyl)acetylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trichloro(2-trichlorosilylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAMNMBARCMOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404831 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18038-55-6 | |
| Record name | Bis(trichlorosilyl)acetylene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)acetylene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Disilylated Alkyne
An In-Depth Technical Guide to the Synthesis of Bis(trichlorosilyl)acetylene
This compound (BTCSA), a compound with the chemical formula C₂Cl₆Si₂, represents a cornerstone building block in modern organosilicon chemistry and materials science.[1][2] Its unique molecular architecture, featuring a rigid acetylene linker flanked by two highly reactive trichlorosilyl groups, imparts a distinct electronic and steric profile.[1][3] The six silicon-chlorine bonds render the silicon centers strongly electrophilic, while the electron-withdrawing nature of the -SiCl₃ substituents significantly influences the reactivity of the carbon-carbon triple bond.[3]
This guide provides an in-depth exploration of the synthesis of this compound, intended for researchers and professionals in chemistry and materials development. We will move beyond simple procedural outlines to dissect the causality behind synthetic choices, compare established methodologies, and provide a detailed, field-proven protocol. The discussion is grounded in the principles of chemical reactivity and safety, reflecting the demanding nature of handling the hazardous precursors involved. BTCSA serves as a vital precursor for a diverse range of polysilylated organic molecules, silicon-containing polymers, and advanced materials for applications in electronics, aerospace, and nanotechnology.[4] Its utility is often contrasted with its more common analogue, bis(trimethylsilyl)acetylene (BTMSA), where the substitution of methyl groups with chlorine atoms dramatically enhances its utility in processes like chemical vapor deposition (CVD) where a halogen-rich structure is advantageous.[3]
Physicochemical Properties and Critical Safety Mandates
A thorough understanding of the physical properties of this compound and the hazards associated with its synthesis is non-negotiable for safe and successful experimentation.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 18038-55-6 | [5] |
| Molecular Formula | C₂Cl₆Si₂ | [1][2][5] |
| Molecular Weight | 292.91 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid; low-melting solid | [1][5] |
| Melting Point | 23-24 °C | [5][6] |
| Boiling Point | 173-174 °C | [5][6] |
| Density | ~1.469 g/cm³ | [5][6] |
Safety Directive: Handling Highly Reactive and Hazardous Reagents
The synthesis of this compound involves substances that are highly hazardous. Precursors such as trichlorosilane (HSiCl₃) are extremely flammable, toxic if inhaled, and react violently with water to release flammable gases (hydrogen) and corrosive hydrogen chloride.[7][8][9] The final product, BTCSA, is corrosive, causing severe skin burns and eye damage, and is highly sensitive to moisture.[1][2][6] Adherence to the following safety protocols is mandatory:
-
Inert Atmosphere Operation: All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7][10]
-
Moisture Exclusion: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents must be anhydrous. The compound reacts with moisture to release hydrochloric acid.[1]
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., neoprene or nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[9][10]
-
Ventilation: All operations must be performed in a well-ventilated chemical fume hood.[7][8]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable reagents like trichlorosilane, all metal containers and transfer lines must be properly grounded and bonded.[7][9][10]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., bronze, beryllium-copper) to minimize ignition sources.[7][9][10]
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) and an emergency safety shower/eyewash station must be immediately accessible. Do not use water on fires involving water-reactive materials.[7]
Synthetic Methodologies: A Comparative Analysis
Several routes to this compound have been established, each with distinct advantages and operational demands. The choice of method often depends on the desired scale, available equipment, and purity requirements.
Method 1: High-Temperature Gas-Phase Radical Reaction
A prominent route, particularly for larger-scale production, is the high-temperature reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[3]
-
Reaction: Si₂Cl₆ + H-C≡C-H --(High Temp.)--> Cl₃Si-C≡C-SiCl₃ + H₂ + byproducts
-
Mechanistic Rationale: This gas-phase synthesis operates via a radical mechanism. The process is initiated by the thermal homolytic cleavage of the relatively weak Si-Si bond in hexachlorodisilane at high temperatures, generating trichlorosilyl radicals (•SiCl₃). These highly reactive radicals then attack the acetylene molecule, leading to the final product through a series of radical propagation steps.[3] The causality here is the deliberate use of thermal energy to overcome the Si-Si bond dissociation energy, initiating the desired radical chain reaction.
-
Assessment: While effective for industrial production, this method requires specialized, high-temperature flow reactors and is less practical for typical laboratory settings due to the significant equipment overhead and challenging reaction control.
Method 2: Metal-Assisted Synthesis via Acetylide Intermediates
For laboratory and medium-scale production, a more controlled and accessible approach involves the use of metalated acetylene derivatives.[3] This method is analogous to the well-established synthesis of bis(trimethylsilyl)acetylene (BTMSA) and relies on the acidic protons of acetylene.[11]
-
Reaction: H-C≡C-H + 2 R-M → M-C≡C-M --(+ 2 SiCl₄ or Si₂Cl₆)--> Cl₃Si-C≡C-SiCl₃ (Where R-M = Strong Base, e.g., n-BuLi or EtMgBr)
-
Mechanistic Rationale: The synthesis proceeds in two key stages. First, a strong base (typically an organolithium or Grignard reagent) deprotonates acetylene twice to form a highly nucleophilic dimetalated acetylide (e.g., lithium acetylide or a bis-Grignard reagent).[11] Second, this powerful nucleophile attacks the electrophilic silicon center of a suitable silicon source, such as tetrachlorosilane (SiCl₄) or hexachlorodisilane (Si₂Cl₆). The nucleophilic substitution of chloride ions results in the formation of the desired Si-C bonds. The choice to perform this at low temperatures is critical to control the high reactivity of the organometallic reagents and prevent side reactions.[11]
-
Assessment: This solution-phase method offers excellent control over stoichiometry and reaction conditions, making it the favored route for research and high-purity applications.[3] It avoids the need for specialized high-temperature equipment but demands rigorous anhydrous and anaerobic techniques.
Experimental Protocol: Laboratory-Scale Synthesis via a Metal Acetylide Route
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale. Every step must be performed under a strict inert atmosphere.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Tetrachlorosilane (SiCl₄) | Reagent Grade, ≥99% | Highly corrosive and moisture-sensitive. |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Pyrophoric. Handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |
| Acetylene Gas | Purified Grade | Purify by passing through a cold trap (-78°C) and a drying agent.[11] |
| Hexanes | Anhydrous | For extractions and transfers. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | For inert atmosphere. |
Step-by-Step Methodology
-
Apparatus Setup: A 1 L three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter connected to an argon/vacuum manifold, a low-temperature thermometer, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under vacuum and backfilled with argon.
-
Reaction Solvent: 500 mL of anhydrous THF is cannulated into the reaction flask. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Acetylide Formation: Purified acetylene gas is bubbled through the stirred THF for 30 minutes to ensure saturation.[11] Subsequently, two equivalents of n-butyllithium in hexanes are added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The formation of a white precipitate (lithium acetylide) will be observed. The mixture is stirred for an additional hour at -78 °C.
-
Silylation: Two equivalents of tetrachlorosilane (SiCl₄) are added to the dropping funnel via cannula. The SiCl₄ is then added dropwise to the stirred acetylide slurry at -78 °C. This addition is highly exothermic and must be done slowly to maintain temperature control. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
-
Workup and Extraction: The reaction is carefully quenched by pouring the mixture onto a slurry of ice and saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted three times with hexanes. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Characterization
| Technique | Expected Result |
| Yield | 50-70% (typical range for similar preparations) |
| ¹³C NMR | A single resonance in the range of 90-110 ppm for the two equivalent acetylenic carbons. |
| ²⁹Si NMR | A single resonance characteristic of a silicon atom bonded to an sp-carbon and three chlorine atoms. |
| IR (Infrared) | Absence of ≡C-H stretch (~3300 cm⁻¹). Presence of a weak C≡C stretch (~2100 cm⁻¹). Strong Si-Cl stretching bands. |
| GC-MS | A parent ion peak corresponding to the molecular weight (292.91 g/mol ) and a characteristic isotopic pattern due to the presence of six chlorine atoms. |
Conclusion: A Versatile and Demanding Synthetic Target
The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a uniquely reactive and versatile chemical building block. While industrial-scale production may favor high-temperature radical processes, laboratory synthesis is most reliably achieved through controlled, low-temperature reactions involving metal acetylide intermediates. The success of these methods is entirely dependent on the chemist's ability to maintain rigorous anhydrous and anaerobic conditions. The extreme reactivity and hazardous nature of the reagents involved, particularly trichlorosilane and organometallics, demand an unwavering commitment to safety protocols. By understanding the underlying mechanisms and adhering to stringent handling procedures, researchers can effectively synthesize and utilize this powerful precursor for the development of next-generation polymers, advanced materials, and complex molecular architectures.
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An In-Depth Technical Guide to Bis(trichlorosilyl)acetylene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trichlorosilyl)acetylene (BTSA), with the chemical formula C₂Cl₆Si₂, is a highly reactive organosilicon compound that serves as a critical building block in materials science and synthetic chemistry. Its unique structure, featuring a central acetylene unit flanked by two trichlorosilyl groups, imparts a combination of high electrophilicity at the silicon centers and reactivity at the carbon-carbon triple bond. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthetic methodologies, characteristic reactivity, and diverse applications, with a particular focus on its role as a precursor to advanced silicon-containing polymers and materials. Safety protocols for handling this moisture-sensitive and corrosive compound are also thoroughly addressed to ensure safe laboratory and industrial practices.
Introduction
Organosilicon chemistry has emerged as a cornerstone of modern materials science, enabling the development of polymers and materials with exceptional thermal stability, mechanical properties, and tailored functionalities. Within this field, this compound (BTSA) holds a prominent position as a versatile and highly reactive precursor. The presence of six readily hydrolyzable silicon-chlorine (Si-Cl) bonds makes it an ideal monomer for the synthesis of cross-linked polysiloxane networks, while the acetylenic core offers a site for further chemical transformations such as cycloaddition and hydrosilylation reactions.
This guide aims to provide a detailed and practical understanding of the chemical properties and handling of this compound for researchers and professionals. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a valuable resource for harnessing the full potential of this unique organosilicon compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature, known for its high reactivity, particularly towards moisture.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18038-55-6 | [1] |
| Molecular Formula | C₂Cl₆Si₂ | [1] |
| Molecular Weight | 292.91 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Synonyms | Ethyne-1,2-diylbis(trichlorosilane) | [1] |
| Moisture Sensitivity | Highly sensitive; reacts with water to release HCl | [1][2] |
The high reactivity of BTSA is primarily attributed to the electrophilic nature of the silicon atoms, a consequence of the strong electron-withdrawing effect of the six chlorine atoms.[3] This makes the Si-Cl bonds susceptible to nucleophilic attack, a feature that is extensively exploited in its chemical applications.
Spectroscopic Characterization
Due to its symmetrical structure, the nuclear magnetic resonance (NMR) spectra of this compound are relatively simple, providing a clear means of identification and purity assessment.
3.1. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show a single resonance for the two equivalent acetylenic carbons. The chemical shift of these carbons is influenced by the electron-withdrawing trichlorosilyl groups.
3.2. ²⁹Si NMR Spectroscopy
3.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of the Si-Cl and C≡C bonds. Key expected absorptions include:
-
Si-Cl stretching: Strong absorptions in the region of 600-450 cm⁻¹.
-
C≡C stretching: A weak to medium absorption around 2100-2200 cm⁻¹. The symmetry of the molecule may lead to a very weak or absent C≡C stretching band.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and purity.
4.1. High-Temperature Industrial Synthesis
A prominent industrial-scale method involves the high-temperature, gas-phase reaction of hexachlorodisilane (Si₂Cl₆) with acetylene (C₂H₂).[3] This reaction proceeds via a radical mechanism initiated by the thermal cleavage of the Si-Si bond in hexachlorodisilane to generate trichlorosilyl radicals (•SiCl₃). These radicals then react with acetylene to form the desired product.
Caption: High-temperature synthesis of BTSA.
4.2. Laboratory-Scale Synthesis using Grignard Reagents
For laboratory-scale synthesis, a common approach involves the reaction of a metal acetylide with a suitable chlorosilane. A detailed protocol for a related synthesis using Grignard reagents is as follows, which can be adapted for this compound.
Experimental Protocol: Synthesis via Acetylenic Grignard Reagent
Objective: To synthesize this compound by reacting an in-situ prepared acetylenic Grignard reagent with silicon tetrachloride.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Silicon tetrachloride (SiCl₄)
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of ethyl bromide in anhydrous THF to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Formation of Acetylenic Bis(Grignard) Reagent: Cool the solution of ethylmagnesium bromide to 0 °C. Bubble purified acetylene gas through the stirred solution. The reaction is exothermic and the flow of acetylene should be controlled to maintain the temperature. Continue bubbling acetylene until the absorption ceases, indicating the formation of the bis(bromomagnesium)acetylene.[6]
-
Reaction with Silicon Tetrachloride: Cool the solution of the acetylenic bis(Grignard) reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of excess silicon tetrachloride in anhydrous THF dropwise with vigorous stirring. Maintaining a low temperature is crucial to control the reactivity.
-
Workup and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction mixture is then filtered under an inert atmosphere to remove magnesium salts. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Causality: The use of a Grignard reagent provides a nucleophilic source of the acetylene dianion equivalent, which readily reacts with the electrophilic silicon centers of silicon tetrachloride. The stepwise addition and control of stoichiometry are critical to favor the formation of the desired product over polymeric side products.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by two key features: the highly reactive Si-Cl bonds and the carbon-carbon triple bond.
5.1. Reactions of the Si-Cl Bonds: Hydrolysis and Polysiloxane Formation
The most significant reaction of this compound is its hydrolysis, which leads to the formation of silanol (Si-OH) intermediates and hydrochloric acid.[1][3] These silanols are highly reactive and readily undergo condensation reactions to form stable siloxane (Si-O-Si) linkages, resulting in the formation of a cross-linked polysiloxane network.[3] This process is the basis for its primary application as a monomer in the production of silicon-containing polymers and materials.[1]
Caption: Hydrolysis and condensation of BTSA.
The resulting polysiloxane networks exhibit high thermal stability and mechanical strength, making them suitable for applications in high-performance coatings, sealants, and as matrix materials in composites.[7] The thermal and mechanical properties of these polymers can be tailored by controlling the curing conditions and by co-polymerization with other silane monomers.
5.2. Reactions of the Acetylene Unit
The carbon-carbon triple bond in this compound can participate in various addition reactions, further expanding its synthetic utility.
5.2.1. Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across the triple bond. For example, the reaction of this compound with a hydrosilane such as trichlorosilane (HSiCl₃) in the presence of a platinum catalyst (e.g., Karstedt's catalyst) can yield vinylsilanes.[8][9] These products can serve as monomers for further polymerization or as intermediates in organic synthesis.
Experimental Protocol: Hydrosilylation of this compound
Objective: To synthesize a vinylsilane via the hydrosilylation of this compound.
Materials:
-
This compound
-
Trichlorosilane (HSiCl₃)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous toluene.
-
Add a catalytic amount of Karstedt's catalyst to the solution.
-
Slowly add trichlorosilane to the stirred reaction mixture at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle temperature increase.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy until the starting material is consumed.
-
Upon completion, the solvent and any excess volatile reagents are removed under reduced pressure. The product can be purified by vacuum distillation.
Causality: The platinum catalyst facilitates the addition of the Si-H bond across the alkyne through a series of oxidative addition, migratory insertion, and reductive elimination steps, commonly known as the Chalk-Harrod mechanism.
5.2.2. Cycloaddition Reactions
The electron-withdrawing nature of the trichlorosilyl groups makes the acetylene moiety in this compound an effective dienophile in Diels-Alder reactions.[3] It can react with conjugated dienes to form substituted cyclic compounds. For example, reaction with cyclopentadiene would yield a bicyclic adduct.
Safety and Handling
This compound is a hazardous chemical that requires careful handling due to its high reactivity and corrosive nature.
6.1. Hazards
-
Moisture Sensitivity: Reacts vigorously with water, moisture, and protic solvents to produce corrosive and toxic hydrogen chloride (HCl) gas.[2][10]
-
Corrosivity: Causes severe skin burns and eye damage.[10]
-
Inhalation Toxicity: Inhalation of vapors can cause severe irritation to the respiratory tract.
6.2. Safe Handling Practices
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox to prevent contact with moisture.[2][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[10][12]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Spill Management: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material such as dry sand or sodium bicarbonate. For larger spills, follow established emergency procedures for hazardous materials.
-
Fire Fighting: Do not use water to extinguish fires involving chlorosilanes. Use a Class D fire extinguisher (for combustible metals) or dry chemical powder.[10]
6.3. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemicals. Unused material should be carefully quenched by slow addition to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol) in a non-polar solvent, followed by neutralization.
Conclusion
This compound is a highly valuable and versatile reagent in the field of organosilicon chemistry. Its dual reactivity, stemming from the labile Si-Cl bonds and the central acetylene unit, provides a powerful platform for the synthesis of a wide array of silicon-containing materials and molecules. The ability to form robust polysiloxane networks through hydrolysis and condensation makes it a key monomer for high-performance polymers. Furthermore, the accessibility of the triple bond to reactions such as hydrosilylation and cycloaddition opens avenues for the creation of complex molecular architectures. A thorough understanding of its chemical properties, coupled with stringent adherence to safe handling protocols, is essential for leveraging the full synthetic potential of this important compound in research and industrial applications.
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FTIR Analysis at 450 °C and IR identification of acetylene and propyne in product gases[13]. ResearchGate.
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Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to Bis(trichlorosilyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No. 18038-55-6), a highly reactive and versatile organosilicon compound. As a strategic building block, its unique electronic and steric profile, characterized by a linear Si–C≡C–Si backbone flanked by six reactive silicon-chlorine bonds, makes it a valuable precursor in advanced materials science and complex molecular synthesis. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for its use.
This compound, with the chemical formula C₂Cl₆Si₂, is a foundational reagent in organosilicon chemistry.[1][2] The strong electron-withdrawing nature of the two trichlorosilyl groups significantly influences the reactivity of the central acetylenic bond, rendering the molecule susceptible to a variety of chemical transformations.[1] Its physical state at room temperature can be a low-melting solid or a colorless to pale yellow liquid, and it is noted for a pungent odor.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18038-55-6 | [1][2][3] |
| Molecular Formula | C₂Cl₆Si₂ | [2][3][4] |
| Molecular Weight | 292.91 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid/low-melting solid | [2][3][4] |
| Melting Point | 23-24 °C | [2][5] |
| Boiling Point | 173-174 °C | [2][5] |
| Density | ~1.469 g/cm³ | [2] |
| Refractive Index | ~1.473 | [2][5] |
| Synonyms | Ethyne-1,2-diylbis(trichlorosilane) | [3] |
| InChI Key | YVAMNMBARCMOTI-UHFFFAOYSA-N | [1][4] |
| Moisture Sensitivity | Highly sensitive; releases HCl upon contact with moisture. | [3][6] |
Synthesis and Production
The synthesis of this compound can be approached through several routes, with the choice depending on the desired scale, purity, and available starting materials.[1]
High-Temperature Gas-Phase Synthesis (Industrial Route)
A prominent method for industrial-scale production involves the high-temperature reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[1] This process operates on a radical mechanism where the thermal cleavage of the Si-Si bond in hexachlorodisilane generates trichlorosilyl radicals (•SiCl₃), which then react with acetylene.[1]
Caption: High-temperature synthesis via trichlorosilyl radical addition to acetylene.
Laboratory-Scale Synthesis: Metalated Acetylene Route
For laboratory and medium-scale synthesis, a common approach involves the reaction of metalated acetylene derivatives with a suitable silicon source.[1] A representative protocol utilizes the in-situ generation of a Grignard reagent from acetylene.
Experimental Protocol: Synthesis via Bis(chloromagnesium)acetylene
-
Objective: To synthesize this compound from acetylene and silicon tetrachloride.
-
Causality: This protocol leverages the nucleophilicity of the acetylide anion, generated via a Grignard reaction, to displace chloride ions from silicon tetrachloride. The use of tetrahydrofuran (THF) is critical as it effectively solvates the Grignard reagent. Maintaining a low temperature is essential to prevent side reactions and the disproportionation of the intermediate ethynylmagnesium chloride.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a condenser under a positive pressure of dry nitrogen.
-
Grignard Formation: In the reaction flask, place magnesium turnings in anhydrous THF. Bubble dry acetylene gas through the solution while adding ethylmagnesium bromide dropwise from the funnel to initiate the formation of ethynylmagnesium bromide. Continue bubbling acetylene to form bis(bromomagnesium)acetylene.
-
Reaction with SiCl₄: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of silicon tetrachloride (SiCl₄) in anhydrous THF dropwise via the dropping funnel. The acetylide will perform a nucleophilic attack on the silicon atoms.
-
Reaction Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction carefully by pouring it over crushed ice and dilute hydrochloric acid.
-
Extraction & Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Distillation: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its two key functional components: the six electrophilic Si-Cl bonds and the nucleophilic C≡C triple bond.[1]
Caption: Key reaction pathways for this compound.
Reactions at the Silicon-Chlorine Bonds
The significant electrophilic character of the silicon centers makes them highly susceptible to nucleophilic attack.[1]
-
Nucleophilic Substitution: The chlorine atoms can be readily replaced by a wide variety of functional groups. Reactions with Grignard reagents (RMgX), organolithium compounds (RLi), alcohols (ROH), or amines (R₂NH) provide access to a vast library of functionalized organosilicon compounds.[1]
-
Hydrolysis: As a moisture-sensitive compound, it readily undergoes hydrolysis to form the corresponding silanetriols, which are unstable and quickly condense to form cross-linked polysiloxane networks.[3] This reaction releases hydrochloric acid as a byproduct.[3]
Reactions Involving the Acetylenic Bond
The electron-withdrawing trichlorosilyl groups activate the carbon-carbon triple bond, making it a reactive component in addition reactions.
-
Cycloaddition Reactions: The molecule serves as an excellent dienophile in Diels-Alder reactions, reacting with dienes to form 1,2-bis(trichlorosilyl) substituted cyclic compounds, which can be precursors to functionalized benzenes.[1]
-
Hydrosilylation: The triple bond can undergo hydrosilylation with reagents like trichlorosilane (HSiCl₃) to produce polysilylated ethenes and ethanes, such as 1,1,2-tris(trichlorosilyl)ethene.[1]
Applications in Research and Development
The unique reactivity of this compound makes it a strategic precursor in several high-technology fields.
-
Materials Science: It is a key monomer and cross-linking agent in the synthesis of advanced silicon-containing polymers and materials, such as polysiloxanes and silicon carbides.[1][3] These materials often exhibit enhanced thermal stability and mechanical properties, making them suitable for aerospace and electronics applications.
-
Chemical Vapor Deposition (CVD): The high halogen content makes it an excellent precursor for CVD processes to deposit thin films of silicon-based materials.[1]
-
Organic Synthesis: It acts as a "masked" acetylene equivalent, allowing for the introduction of the C₂ unit into complex organic molecules. The trichlorosilyl groups can be easily transformed into other functionalities post-synthesis.[2]
-
Surface Modification: It is employed to functionalize surfaces, improving properties such as adhesion and hydrophobicity for advanced coatings and sealants.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols for handling.
-
Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[4][5] Upon contact with moisture, it releases corrosive hydrochloric acid gas.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4] Keep away from moisture, heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon). Store locked up.[4]
-
Transport: It is regulated for transport under UN 2987, Hazard Class 8, as "Chlorosilanes, corrosive, n.o.s.".[6]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage.[4][5] |
| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[4] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |
| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Precaution | P405 | Store locked up.[4] |
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An In-depth Technical Guide to the Molecular Structure of Bis(trichlorosilyl)acetylene
Abstract
Bis(trichlorosilyl)acetylene, with the chemical formula C₂Cl₆Si₂, is a pivotal precursor in the realm of organosilicon chemistry and materials science.[1] Its unique molecular architecture, characterized by a linear arrangement of a carbon-carbon triple bond flanked by two bulky and highly electrophilic trichlorosilyl groups, dictates its reactivity and utility. This guide provides a comprehensive exploration of the molecular structure of this compound, drawing upon experimental data from single-crystal X-ray diffraction and contextualizing its structural parameters within the broader landscape of silylated acetylenes. We will delve into the intricacies of its bond lengths, bond angles, and overall geometry, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of a Symmetrical Framework
This compound (CAS No: 18038-55-6) is a symmetrical molecule featuring a central acetylene (ethyne) unit bonded to two trichlorosilyl (-SiCl₃) groups.[2] This arrangement results in a near-linear Si–C≡C–Si backbone, a structural motif that has been the subject of considerable investigation.[1] The strong electron-withdrawing nature of the six chlorine atoms renders the silicon atoms highly electrophilic, making the Si-Cl bonds susceptible to nucleophilic attack and substitution. This inherent reactivity is the foundation of its extensive use as a versatile building block for the synthesis of more complex organosilicon compounds and silicon-containing polymers.[1][2]
A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing novel synthetic routes, and engineering materials with tailored properties. This guide will synthesize the definitive structural data obtained from crystallographic studies to present a holistic view of this foundational organosilicon reagent.
Elucidation of the Molecular Structure: The Power of X-ray Crystallography
The definitive determination of the solid-state molecular structure of this compound was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of atomic positions within a crystal lattice, allowing for the accurate calculation of bond lengths and angles.
Crystal System and Space Group
The foundational crystallographic work on this compound was reported by Schmidbaur and colleagues in 1994. Their study revealed that the compound crystallizes in the monoclinic crystal system with the space group Cc . This crystallographic information is archived in the Cambridge Structural Database (CSD) under the reference code WILWUJ .[1]
Key Structural Parameters: A Quantitative Analysis
The single-crystal X-ray diffraction analysis of this compound provides the following crucial bond lengths and angles that define its molecular geometry.
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| C≡C | 1.190 Å | The length of the carbon-carbon triple bond. |
| Si-C | 1.815 Å | The length of the silicon-carbon single bond. |
| Si-Cl (average) | 2.015 Å | The average length of the silicon-chlorine bonds. |
| Bond Angles | ||
| Si-C≡C | 178.9° | The angle defining the linearity of the Si-C≡C backbone. |
| C-Si-Cl (average) | 109.4° | The average angle around the tetrahedral silicon atom. |
| Cl-Si-Cl (average) | 109.5° | The average angle between the chlorine atoms on the silicon. |
Table 1: Key experimental bond lengths and angles for this compound as determined by single-crystal X-ray diffraction.
The most notable feature of the molecular structure is the near-perfect linearity of the Si-C≡C-Si backbone . The Si-C≡C bond angle of 178.9° indicates only a very slight deviation from the ideal 180° of a perfectly linear arrangement. This linearity is a characteristic feature of acetylenic compounds.
The silicon atoms exhibit a tetrahedral geometry , as expected, with the C-Si-Cl and Cl-Si-Cl bond angles averaging around the ideal tetrahedral angle of 109.5°. The Si-C bond length of 1.815 Å is consistent with a single bond between a carbon and a silicon atom. The C≡C triple bond length of 1.190 Å is also in the expected range for a carbon-carbon triple bond.
Experimental Protocols: Unveiling the Structure
The determination of the molecular structure of this compound is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
A prominent and established method for the synthesis of this compound is the high-temperature gas-phase reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[1] This reaction proceeds via a radical mechanism.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Single-Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. For a low-melting solid like this compound (melting point: 36 °C), crystal growth can be achieved by techniques such as slow cooling of the molten compound or slow evaporation from a suitable solvent.
Experimental Workflow for Structural Determination:
Caption: Workflow for X-ray crystallographic analysis.
Visualization of the Molecular Structure
To provide a clear visual representation of the molecular geometry of this compound, the following diagram illustrates the connectivity of the atoms and the overall linear shape of the molecule.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Conclusion: A Foundation for Innovation
The molecular structure of this compound, definitively established by single-crystal X-ray diffraction, reveals a highly symmetrical and near-linear molecule. The precise knowledge of its bond lengths and angles provides a fundamental understanding of its steric and electronic properties. This structural insight is invaluable for researchers in organosilicon chemistry, enabling the rational design of synthetic pathways to novel molecules and polymers. For professionals in drug development and materials science, this detailed structural information can inform the development of new functional materials with applications ranging from electronics to coatings. The well-defined and reactive nature of the trichlorosilyl groups, coupled with the rigid acetylenic linker, ensures that this compound will continue to be a cornerstone building block in the advancement of silicon-based technologies.
References
- Schmidbaur, H., Rüdinger, C., & Beruda, H. (1994). Synthese und Molekülstruktur silylierter Ethene und Acetylene [Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes].
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PubChem (n.d.). This compound. Retrieved January 13, 2026, from [Link]
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The Cambridge Crystallographic Data Centre (n.d.). CSD Entry: WILWUJ. Retrieved January 13, 2026, from [Link]
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Bis(trichlorosilyl)acetylene reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of Bis(trichlorosilyl)acetylene
Abstract
This compound (C₂Cl₆Si₂), CAS No. 18038-55-6, is a highly reactive organosilicon compound that serves as a strategic building block in materials science and complex organic synthesis.[1][2] Its unique molecular architecture, featuring a rigid acetylene linker flanked by two electrophilic trichlorosilyl groups, dictates its chemical behavior and utility.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and stability of this compound, offering field-proven insights into its handling and application for researchers, chemists, and drug development professionals. We will delve into the causality behind its reaction pathways and provide validated protocols for its use as a precursor to advanced materials.
Molecular Structure and Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature, characterized by a near-linear Si-C≡C-Si backbone.[1][2] The defining feature of this molecule is the presence of six reactive silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon and chlorine renders the silicon atoms highly electrophilic, making them susceptible to nucleophilic attack.[1] This inherent electrophilicity is the primary driver of the compound's reactivity.[1]
Furthermore, the strong electron-withdrawing nature of the trichlorosilyl groups significantly influences the electronic properties of the carbon-carbon triple bond, differentiating its reactivity from that of its analogue, bis(trimethylsilyl)acetylene (BTMSA).[1] While BTMSA is often used as a surrogate for acetylene in cycloaddition reactions, the chlorinated analogue exhibits enhanced reactivity in processes where the halogen-rich structure is advantageous, such as in chemical vapor deposition (CVD).[1][3]
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| CAS Number | 18038-55-6 | [2][4] |
| Molecular Formula | C₂Cl₆Si₂ | [1][2] |
| Molecular Weight | 292.91 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Boiling Point | 173-174 °C | [1][6] |
| Melting Point | 23-24 °C | [6] |
| Density | 1.469 g/mL | [6] |
| Crystal System | Monoclinic | [1] |
| Key Structural Feature | Near-linear Si-C≡C-Si backbone | [1] |
Synthesis Methodologies
The synthesis of this compound can be approached through several routes, with the choice depending on the desired scale, purity, and available precursors.
Industrial Scale: Gas-Phase Radical Reaction
For large-scale industrial production, the high-temperature, gas-phase reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂) is a prominent method.[1]
-
Causality: This process operates on a radical mechanism. At high temperatures, the relatively weak Si-Si bond in hexachlorodisilane undergoes thermal cleavage to generate trichlorosilyl radicals (•SiCl₃). These highly reactive radicals then attack the acetylene molecule to form the desired product. This route is favored for its use of readily available industrial feedstocks.
Caption: Reactivity map of this compound.
Reactions at the Silicon-Chlorine Bonds
The six Si-Cl bonds are the primary sites of reactivity. [1]The electrophilic silicon centers are readily attacked by a wide range of nucleophiles.
This is arguably the most important reaction from a materials science perspective. This compound reacts rapidly with water in a hydrolysis reaction, replacing the chlorine atoms with hydroxyl groups to form unstable silanol intermediates. [1][2]These silanols then readily undergo condensation, eliminating water to form stable siloxane (Si-O-Si) bonds. [1][2]
-
Causality: The bifunctional nature of the starting molecule, with two trichlorosilyl groups, allows for the creation of a three-dimensional, cross-linked polymer network. [1]The rigid acetylene unit is incorporated into a flexible polysiloxane backbone, creating materials with unique thermal and mechanical properties. [1]This reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, requiring careful control. [2]
Caption: Pathway for siloxane network formation.
The chlorine atoms can be displaced by other functional groups through reactions with various nucleophiles, such as organolithium or Grignard reagents, alcohols, and reducing agents. [1]
-
Reduction: Reaction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) replaces all six chlorine atoms with hydrogen, yielding disilylacetylene. [1][7]* Methanolysis: Reaction with an alcohol, such as methanol, can quantitatively replace the chlorine atoms with methoxy groups to form bis(trimethoxysilyl)acetylene. [1] Table 2: Summary of Key Substitution Reactions
| Reagent | Product | Reaction Type | Reference |
| Water (H₂O) | Silanols / Siloxane networks + HCl | Hydrolysis | [1][2] |
| Lithium aluminum hydride (LiAlH₄) | Disilylacetylene | Reduction / Substitution | [1][7] |
| Methanol (CH₃OH) | Bis(trimethoxysilyl)acetylene | Methanolysis / Substitution | [1] |
Reactions Involving the Carbon-Carbon Triple Bond
The electron-withdrawing trichlorosilyl groups render the acetylenic bond electron-deficient, making it a reactive dienophile in cycloaddition reactions. [1]
-
Diels-Alder Reactions: It can react with dienes to form 1,2-bis(trichlorosilyl)benzenes, which serve as precursors for further functionalization. [1]* Hydrosilylation: The addition of a silane (Si-H) across the triple bond, known as hydrosilylation, can be used to synthesize bis(trichlorosilyl)ethenes and, with further reaction, more highly substituted silylated ethanes. [1][7]
Stability Profile
Hydrolytic Stability
This compound is extremely sensitive to moisture. [8]It reacts rapidly with water, and even atmospheric moisture, to produce HCl. [2]This necessitates handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Experimental Insight: The high hydrolytic sensitivity is a critical handling parameter. All glassware must be rigorously dried, and anhydrous solvents must be used for any reaction. The release of HCl gas must be managed with appropriate ventilation and scrubbing systems.
Thermal Stability
The compound is relatively stable at room temperature but will decompose at elevated temperatures. [1]Combustion or high-temperature decomposition yields hazardous products, including carbon oxides (CO, CO₂), silicon oxides, and highly toxic hydrogen chloride gas. [1] Table 3: Thermal and Safety Data
| Parameter | Value / Products | Conditions | Reference |
| Boiling Point | 174 °C | Atmospheric Pressure | [1] |
| Flash Point | 55.2 °C | Closed Cup | [6] |
| Hazardous Decomposition | Carbon oxides, Hydrogen chloride, Silicon oxides | Combustion / High Temp | [1] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | N/A | [5][6] |
Core Applications
The unique reactivity of this compound makes it a valuable precursor in advanced materials synthesis.
-
Polymer and Materials Precursor: Its primary application is in the synthesis of silicon-containing polymers, such as polysiloxanes and polysilanes. [1][2]The resulting materials combine the rigidity of the acetylene unit with the flexibility and thermal stability of the siloxane backbone. [1]* Chemical Vapor Deposition (CVD): It serves as a single-source precursor for the CVD of silicon carbide (SiC) and other silicon/carbon alloy films. [1][7]The high halogen content is advantageous as it allows for reversible Si-Cl bond cleavage, enabling precise stoichiometric control during the deposition process, which is critical for fabricating advanced electronic and ceramic components. [1]
Experimental Protocol: Controlled Hydrolysis for Polysiloxane Gel Formation
This protocol describes a self-validating system for the controlled synthesis of a cross-linked polysiloxane gel. The evolution of HCl and the formation of a precipitate/gel provide immediate feedback on reaction progress.
Objective: To synthesize a cross-linked polysiloxane gel via controlled hydrolysis and condensation of this compound.
Materials:
-
This compound (min. 97% purity)
-
Anhydrous Toluene (or other suitable inert solvent)
-
Deionized Water
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
Oven-dried glassware: three-neck round-bottom flask, pressure-equalizing dropping funnel, condenser, magnetic stirrer.
-
Neutralizing scrubber (e.g., aqueous sodium bicarbonate solution)
Methodology:
-
System Preparation (Trustworthiness by Design): Assemble the oven-dried glassware under a positive pressure of inert gas. This is a critical step to create a self-contained, anhydrous environment, preventing premature, uncontrolled hydrolysis from atmospheric moisture.
-
Reagent Preparation: In the inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene to a concentration of ~0.5 M in the three-neck flask. The solvent acts as a heat sink to manage the exothermic reaction and controls the concentration of reactants.
-
Controlled Addition of Water: Prepare a dilute solution of water (3 equivalents, to stoichiometrically react with all Si-Cl bonds) in toluene. Fill the pressure-equalizing dropping funnel with this solution.
-
Initiation and Reaction Control (Causality in Action): Vigorously stir the this compound solution and begin the dropwise addition of the water/toluene solution over 1-2 hours. Rationale: Slow, controlled addition is paramount. The hydrolysis reaction is rapid and highly exothermic. Fast addition would cause a dangerous thermal runaway and a rapid evolution of large volumes of HCl gas. The off-gas from the condenser should be vented through a neutralizing scrubber.
-
Monitoring and Gelation: As the water is added, the solution will become cloudy, and HCl gas evolution will be observed. As the condensation reaction proceeds, the viscosity of the solution will increase, eventually leading to the formation of a solid gel. The reaction is typically allowed to stir for an additional 12-24 hours at room temperature to ensure complete cross-linking.
-
Workup and Curing: Once gelation is complete, the solvent can be removed under vacuum. The resulting solid gel can be further cured by heating at an elevated temperature (e.g., 100-150 °C) to drive the condensation reaction to completion and remove any trapped solvent or water.
Conclusion
This compound is a cornerstone reagent in advanced organosilicon chemistry. Its stability is entirely dependent on the rigorous exclusion of moisture, while its reactivity is a powerful tool for synthesis. The electrophilic Si-Cl bonds provide a gateway to a vast library of derivatives via nucleophilic substitution, most notably hydrolysis-condensation pathways to form polysiloxane networks. Simultaneously, the electron-deficient alkyne core enables cycloaddition and hydrosilylation reactions. Understanding the fundamental principles governing these reaction pathways—the electrophilicity of the silicon centers and the influence of the silyl groups on the alkyne—is essential for harnessing the full potential of this versatile molecule in the development of next-generation polymers, ceramics, and electronic materials.
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Spectroscopic Data of Bis(trichlorosilyl)acetylene: A Guide to Structural Elucidation and Characterization
An In-depth Technical Guide:
Abstract: Bis(trichlorosilyl)acetylene, (Cl₃Si)₂C₂, is a cornerstone reagent in organosilicon chemistry, serving as a critical precursor for advanced materials, including silicon-containing polymers and as a feedstock gas for chemical vapor deposition (CVD).[1] Its unique molecular architecture, featuring a linear Si-C≡C-Si backbone flanked by highly reactive trichlorosilyl groups, imparts a distinct electronic and steric profile that governs its utility.[1] A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and predict reactivity. This guide provides an in-depth analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS), grounded in theoretical principles and validated by comparison with analogous compounds. We detail not only the expected data but also the causality behind the experimental protocols required for its acquisition.
Introduction to a Key Organosilicon Building Block
Chemical Significance and Applications
This compound (CAS No: 18038-55-6) is a highly versatile organosilicon compound.[2][3] The six silicon-chlorine bonds are the primary drivers of its reactivity, rendering the silicon centers highly electrophilic and susceptible to nucleophilic substitution.[1] This reactivity allows for the facile replacement of chlorine atoms, opening pathways to a vast library of functionalized organosilicon molecules.[1] Furthermore, the electron-withdrawing nature of the trichlorosilyl groups significantly influences the acetylenic triple bond, making it a reactive component in cycloaddition reactions, such as Diels-Alder, and a key monomer in the synthesis of advanced polysiloxanes and other silicon-based materials.[1][3]
Molecular Structure and Synthesis
X-ray diffraction studies have confirmed that this compound possesses a near-linear Si-C≡C-Si backbone, adopting a monoclinic crystal system in the solid state.[1] This high degree of symmetry is a dominant factor in shaping its spectroscopic output.
One of the most prominent methods for its synthesis is the high-temperature, gas-phase reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[1] This process operates via a radical mechanism, initiated by the thermal cleavage of the Si-Si bond in hexachlorodisilane to generate trichlorosilyl radicals (•SiCl₃), which subsequently react with acetylene.[1]
Caption: High-temperature radical-based synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the local chemical environment of its carbon (¹³C) and silicon (²⁹Si) nuclei.[1]
Causality of Experimental Choices & Predicted Spectra
Due to the molecule's D∞h point group symmetry (effectively D3d in staggered conformations), a high degree of spectral simplicity is predicted. Both acetylenic carbons are chemically equivalent, as are both silicon atoms.
-
¹³C NMR: A single resonance is expected for the two equivalent acetylenic carbons. For the analogous bis(trimethylsilyl)acetylene, this signal appears at δ ≈ 113 ppm. The replacement of methyl groups with highly electronegative chlorine atoms in this compound will induce a significant downfield shift (deshielding) of the acetylenic carbons. Therefore, the signal is anticipated to appear at a chemical shift substantially greater than 113 ppm.
-
²⁹Si NMR: A single resonance is also predicted for the two equivalent silicon atoms. The chemical shift in ²⁹Si NMR is highly sensitive to the electronegativity of the substituents. For comparison, the ²⁹Si chemical shift of trichlorosilylacetylene is reported at δ = -41.1 ppm.[2] Given the similar electronic environment, the ²⁹Si signal for this compound is expected to be in a comparable region.
Data Presentation: Predicted NMR Chemical Shifts
| Nucleus | Predicted No. of Signals | Predicted Chemical Shift (δ, ppm) | Rationale / Analog Comparison |
| ¹³C | 1 | > 113 | High deshielding from -SiCl₃ groups. Analog bis(trimethylsilyl)acetylene is at δ ≈ 113 ppm.[4] |
| ²⁹Si | 1 | ≈ -40 to -45 | Similar electronic environment to trichlorosilylacetylene (δ = -41.1 ppm).[2] |
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol ensures that the acquired data is both accurate and reproducible.
-
Sample Preparation (The "Why"): Dissolve ~20-30 mg of this compound in ~0.6 mL of a deuterated, anhydrous solvent (e.g., C₆D₆ or CDCl₃) in a 5 mm NMR tube. Causality: Anhydrous solvent is critical as the Si-Cl bonds are highly susceptible to hydrolysis, which would generate silanols and HCl, corrupting the sample and the spectrum.[3] C₆D₆ is an excellent choice for its ability to dissolve organosilicon compounds and its distinct residual solvent signal, which does not interfere with the expected signal regions.
-
Instrument Setup (The "Why"): Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe. Tune and match the probe for both ¹³C and ²⁹Si frequencies. Causality: A high-field magnet enhances signal dispersion and sensitivity, which is particularly beneficial for the less sensitive ²⁹Si nucleus.
-
¹³C Spectrum Acquisition (The "Why"): Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans (e.g., 1024) with a relaxation delay (d1) of at least 2 seconds. Causality: Proton decoupling simplifies the spectrum to single lines. Acetylenic carbons have long relaxation times (T₁); a 2-second delay ensures nearly complete relaxation between pulses, allowing for accurate signal integration and preventing signal saturation.
-
²⁹Si Spectrum Acquisition (The "Why"): Acquire a proton-decoupled ²⁹Si spectrum. Employ a pulse sequence like INEPT or DEPT if sensitivity is low, or a simple pulse-acquire with a longer relaxation delay (e.g., 10-15 seconds) and more scans (e.g., 4096 or higher). Causality: ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, often leading to weak signals. A long relaxation delay is necessary due to the long T₁ values of silicon nuclei with no directly attached protons.
-
Referencing (The "Why"): Reference the ¹³C spectrum to the solvent signal (CDCl₃ at δ = 77.16 ppm; C₆D₆ at δ = 128.06 ppm). Reference the ²⁹Si spectrum externally to a tetramethylsilane (TMS) standard (δ = 0 ppm). Causality: Consistent and accurate referencing is essential for comparing data across different experiments and with literature values.
Caption: A logical workflow for the NMR analysis of this compound.
Vibrational Spectroscopy (Infrared & Raman)
Vibrational spectroscopy probes the stretching and bending modes of molecular bonds, providing a unique fingerprint of the compound's functional groups and overall symmetry.
Causality of Experimental Choices & Predicted Spectra
For a linear, centrosymmetric molecule like this compound (approximated as D∞h point group), the Rule of Mutual Exclusion is a critical guiding principle. This rule states that vibrational modes that are Raman active will be infrared inactive, and vice versa.
-
Key Vibrational Modes:
-
C≡C Stretch (ν₁): This is a symmetric stretch. It does not induce a change in the dipole moment, so it will be IR inactive . However, it causes a significant change in polarizability, making it strongly Raman active . For bis(trimethylsilyl)acetylene, this peak is observed around 2120 cm⁻¹.[5] The trichlorosilyl groups are expected to shift this frequency slightly.
-
Si-C Stretch (Symmetric, ν₂): This symmetric stretch will also be IR inactive but Raman active .
-
Si-C Stretch (Asymmetric, ν₃): This asymmetric stretch induces a change in the dipole moment, making it IR active but Raman inactive .
-
Si-Cl Stretches: Both symmetric and asymmetric Si-Cl₃ stretching modes will exist. The asymmetric modes are expected to be strong in the IR spectrum, typically in the 500-650 cm⁻¹ region.
-
Bending Modes: Bending modes of the linear Si-C≡C-Si chain will be IR active.
-
Data Presentation: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted IR Activity | Predicted Raman Activity | Expected Wavenumber (cm⁻¹) | Rationale |
| C≡C Stretch (ν₁) | Inactive | Strong | ~2100 - 2150 | Symmetric stretch; Rule of Mutual Exclusion. |
| Si-C Asymm. Stretch (ν₃) | Active | Inactive | ~700 - 800 | Asymmetric stretch; Rule of Mutual Exclusion. |
| Si-Cl₃ Asymm. Stretch | Strong | Active | ~550 - 650 | Asymmetric stretch of peripheral groups. |
| Si-C≡C-Si Bending | Active | Inactive | < 500 | Degenerate bending modes. |
Experimental Protocols: FT-IR and Raman Spectroscopy
-
FT-IR Spectroscopy (The "Why"):
-
Sample Handling: As a liquid, the sample can be analyzed as a thin film between two KBr or NaCl plates. All handling must be done in a moisture-free environment (e.g., a glovebox). Causality: KBr/NaCl are transparent in the mid-IR range. The anhydrous environment is mandatory to prevent sample decomposition.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum. Causality: Co-adding scans averages out random noise, improving data quality. Background subtraction removes atmospheric (H₂O, CO₂) and instrumental interferences.
-
-
Raman Spectroscopy (The "Why"):
-
Sample Handling: Place the liquid sample in a glass capillary or NMR tube. Causality: Glass provides a non-reactive container with a weak Raman signal that typically does not interfere with the sample's spectrum.
-
Data Acquisition: Use a common laser excitation wavelength (e.g., 532 nm or 785 nm). Adjust laser power and exposure time to maximize signal without causing sample degradation or fluorescence. Causality: The choice of laser wavelength is a balance between scattering efficiency (higher for shorter wavelengths) and fluorescence avoidance (often lower with longer wavelengths like 785 nm).
-
Caption: Predicted IR and Raman activity for key vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound.
Causality of Experimental Choices & Predicted Fragmentation
-
Ionization Method: Electron Impact (EI) is a common choice for volatile organosilicon compounds. It is a "hard" ionization technique that typically induces significant fragmentation, which is useful for structural elucidation.
-
Expected Molecular Ion (M⁺•): The molecular formula is C₂Cl₆Si₂. The calculated monoisotopic mass is 289.767 Da.[6] Due to the natural isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Silicon (²⁸Si, ²⁹Si, ³⁰Si), the molecular ion will appear as a complex cluster of peaks, with the M, M+2, M+4, etc., pattern being characteristic of a polychlorinated compound.
-
Predicted Fragmentation Pathways: Cleavage is most likely to occur at the weakest bonds or to form the most stable fragments.
-
Loss of Chlorine Radical (•Cl): This is a very common fragmentation for chlorinated compounds, leading to a [M-Cl]⁺ ion at m/z ≈ 255. This fragment will still exhibit a complex isotopic pattern.
-
Cleavage of Si-C Bond: Cleavage of a silicon-carbon bond can lead to the formation of a trichlorosilyl cation ([SiCl₃]⁺) at m/z ≈ 133 or a [Cl₃SiC₂]⁺ fragment. The [SiCl₃]⁺ fragment is often prominent in the mass spectra of trichlorosilyl compounds.
-
Rearrangements: Rearrangement reactions are possible but are often less dominant than simple bond cleavages.
-
Data Presentation: Predicted Mass Fragments
| m/z (Monoisotopic) | Predicted Fragment Ion | Fragmentation Pathway |
| 290 | [C₂Cl₆Si₂]⁺• | Molecular Ion (M⁺•) |
| 255 | [C₂Cl₅Si₂]⁺ | M⁺• - •Cl |
| 133 | [SiCl₃]⁺ | Cleavage of Si-C bond |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction (The "Why"): Use a Gas Chromatography (GC-MS) system for sample introduction. The sample, being a volatile liquid, is well-suited for GC. Causality: GC provides separation from any potential impurities before the sample enters the mass spectrometer, ensuring the resulting spectrum is from the pure compound.
-
Ionization (The "Why"): Use a standard Electron Impact (EI) source with 70 eV of energy. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns that are comparable to library databases. It provides sufficient energy to ionize the molecule and induce characteristic fragmentation.
-
Mass Analysis (The "Why"): Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) analyzer. Causality: This range comfortably covers the molecular ion and all expected major fragments. A TOF analyzer would provide high mass accuracy, aiding in the confirmation of elemental compositions for each fragment.
-
Data Analysis (The "Why"): Analyze the isotopic cluster of the molecular ion to confirm the number of chlorine and silicon atoms. Compare the observed fragmentation pattern to predicted pathways. Causality: This is the final validation step. The unique isotopic patterns of Si and Cl provide a powerful confirmation of the elemental composition, acting as a self-validating system for the assigned fragments.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound is defined by its high symmetry and the strong electronic influence of its trichlorosilyl substituents. NMR spectroscopy should reveal a simple spectrum with single ¹³C and ²⁹Si resonances, providing rapid confirmation of the molecular equivalence. Vibrational spectroscopy is governed by the rule of mutual exclusion, with the key C≡C stretch being a strong, characteristic signal in the Raman spectrum but absent in the IR. Finally, mass spectrometry can confirm the molecular weight through its distinct, chlorine-rich isotopic pattern, while fragmentation analysis, primarily through the loss of chlorine and the formation of [SiCl₃]⁺, validates the compound's structural components. Together, these techniques provide a comprehensive and self-validating toolkit for the unambiguous identification and quality assessment of this vital organosilicon reagent.
References
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Hassler, K., & Köll, W. (1995). Synthese und Molekülstruktur silylierter Ethene und Acetylene [Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes]. ResearchGate. [Link]
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He, Y., et al. (2012). A comprehensive and diverse benchmark set for the calculation of 29Si NMR chemical shifts. ResearchGate. [Link]
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Fawcett, F. S. (2021). 1 H and 29 Si NMR spectra of catalyst 17 and excess HSiCl 3. ResearchGate. [Link]
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Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 16. Modgraph. [Link]
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Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Golovkin, A. V., et al. (2014). IR-spectra of acetylene and the associates within the range of symmetric bending vibrations. ResearchGate. [Link]
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PubChem. (n.d.). Bis(trimethylsilyl)acetylene. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Retrieved from [Link]
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NIST. (n.d.). Bis(trimethylsilyl)acetylene. NIST WebBook. Retrieved from [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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National Institutes of Health. (2019). Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. National Library of Medicine. [Link]
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SpectraBase. (n.d.). Bis(trimethylsilyl)acetylene - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
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Cradock, S., & Skea, D. C. J. (1982). Vibrational spectra and normal coordinate analysis of silyl pseudohalides. Part 3.—Silyl isocyanate. Sci-Hub. [Link]
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Atkinson, W. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. YouTube. [Link]
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Request PDF. (2018). Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides. ResearchGate. [Link]
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Request PDF. (2007). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. ResearchGate. [Link]
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Cable, M. L., et al. (2022). Inset of high-resolution Raman spectra from Figure 1 showing the ν 2... ResearchGate. [Link]
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SpectraBase. (n.d.). Methyl-Bis(trimethylsilyloxy)silane - Optional[29Si NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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Mohaček-Grošev, V., & Furić, K. (2007). Low temperature Raman study of bis(trimethylsilyl)acetylene. Sci-Hub. [Link]
-
SpectraBase. (n.d.). Bis(trimethylsilyl)acetylene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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A Technical Guide to the Safe Handling and Application of Bis(trichlorosilyl)acetylene
Part 1: The Core Reactivity Profile of Bis(trichlorosilyl)acetylene
This compound (C₂Cl₆Si₂) is a highly reactive organosilicon compound valued as a precursor in the synthesis of advanced materials and silicon-containing polymers.[1] Its utility stems from a unique structure comprising a rigid acetylene linker flanked by two trichlorosilyl (-SiCl₃) groups.[1][2] This arrangement, however, is also the source of its significant handling hazards.
The primary driver of its reactivity is the six highly polarized silicon-chlorine (Si-Cl) bonds.[3] The substantial difference in electronegativity between silicon and chlorine renders the silicon atoms highly electrophilic, making them potent targets for nucleophiles.[3] The most critical and ubiquitous nucleophile in a laboratory environment is water.
The Hydrolysis Cascade:
Contact with water, including atmospheric moisture, initiates a rapid and violent hydrolysis reaction.[1][4] This is not a simple 1:1 reaction; it is a cascade that releases a large volume of corrosive hydrogen chloride (HCl) gas. Each of the six Si-Cl bonds is susceptible, meaning a single molecule of this compound can ultimately generate six molecules of HCl. This rapid gas evolution can pressurize and rupture containers.[5] The reaction also produces solid or gel-like siloxanes.[1][5]
Caption: The Hydrolysis Cascade of this compound with Water.
Inhalation of the liberated HCl vapors can cause severe irritation and damage to the respiratory tract.[5][6] Skin or eye contact with either the liquid or the vapor will result in severe chemical burns.[5][7]
Part 2: The Principle of Absolute Exclusion: Engineering Controls
Given its extreme water reactivity, the cornerstone of safely handling this compound is the rigorous exclusion of atmospheric moisture.[4][8] This is non-negotiable and forms the primary barrier between the researcher and a potential hazardous event.
Primary Engineering Controls:
-
Inert Atmosphere Glovebox: This is the preferred environment for all manipulations, including weighing, transferring, and preparing reactions.[4] A glovebox provides a controlled, dry, and inert atmosphere (typically nitrogen or argon), effectively isolating the compound from air and moisture.[4]
-
Schlenk Line: For reactions conducted outside a glovebox, a well-maintained Schlenk line is mandatory.[4] This apparatus allows for the manipulation of air-sensitive reagents under an inert gas counterflow or vacuum. All glassware must be rigorously dried via oven or flame-drying under vacuum prior to use.
These controls are not merely suggestions; they are essential systems to prevent the initiation of the hazardous hydrolysis cascade.[8]
Part 3: Personal Protective Equipment (PPE) - The Final Barrier
PPE is not a substitute for robust engineering controls but serves as the final, critical line of defense in the event of a containment breach or unforeseen incident.[6]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and the burst of HCl gas that can occur during hydrolysis. Standard safety glasses are insufficient.[5][6] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). | Provides a barrier against direct skin contact. Check manufacturer's compatibility data. Thin nitrile gloves are inadequate for anything beyond incidental contact. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and provides a removable barrier in case of contamination. |
| Respiratory | Access to an appropriate respirator. | While engineering controls should prevent vapor release, a cartridge respirator for acid gases should be available for emergency situations like a spill cleanup.[6] |
Part 4: Protocols for Safe Handling & Controlled Inactivation
Workflow for a Safe Reaction Setup (Using Schlenk Line):
Caption: Workflow for Setting Up a Reaction with this compound.
Protocol for Controlled Quenching and Deactivation:
Unreacted this compound must be safely neutralized before cleaning glassware or disposal. Never quench the neat material with water or alcohol directly.
-
Preparation: Ensure the reaction vessel is under an inert atmosphere and cooled in an ice bath. Have a neutralizing agent (e.g., sodium bicarbonate solution) ready.
-
Dilution: Dilute the reaction mixture with a high-boiling, inert, and dry solvent (e.g., toluene or hexane). This dissipates the heat of reaction.
-
Slow Addition: Using a dropping funnel, slowly add a dry, less reactive alcohol like isopropanol or tert-butanol to the cooled, diluted mixture. This will react with the Si-Cl bonds in a more controlled manner than water.
-
Neutralization: After the initial reaction subsides, the mixture can be slowly and carefully poured into a vigorously stirred, cold aqueous solution of sodium bicarbonate to neutralize the generated HCl.
-
Verification: Test the aqueous layer with pH paper to ensure it is neutral or slightly basic before proceeding with disposal.
Part 5: Emergency Response: Managing Containment Breaches
In the event of a spill or leak, immediate and correct action is critical.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.[9]
-
Ventilation: Ensure maximum ventilation in the area, preferably within a chemical fume hood.[9]
-
Extinguishing Fires: Do NOT use water or carbon dioxide fire extinguishers.[4][9] Water will exacerbate the situation by reacting violently. Use a dry chemical (Class D) extinguisher or smother small spills/fires with dry sand or powdered lime.[4][9]
-
Spill Cleanup: For small spills, cover with a non-combustible absorbent material like dry sand or powdered limestone.[9] Do not use combustible materials like paper towels. The contaminated absorbent should be collected into a sealed container for hazardous waste disposal.[9]
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-30 minutes.[6][9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Part 6: Physicochemical & Hazard Data Summary
| Property | Value | Source |
| CAS Number | 18038-55-6 | [1][2] |
| Molecular Formula | C₂Cl₆Si₂ | [1][2] |
| Molecular Weight | 292.91 g/mol | [2][7] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 23-24 °C | [2][10] |
| Boiling Point | 173-174 °C | [2][10] |
| Density | ~1.469 g/cm³ | [2][10] |
| Hazard Class | Corrosive (Causes severe skin burns and eye damage) | [7][10] |
References
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- Silicones Environmental, Health and Safety Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- ASTM International. (n.d.). Chlorosilane Emergency Response Guidelines, 2nd Edition.
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- Studylib. (n.d.). Chlorosilane Emergency Response Manual.
- Scribd. (n.d.). Chlorosilane Safety Guide.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorophenyltrichlorosilane.
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An In-Depth Technical Guide to the Physical Properties of Bis(trichlorosilyl)acetylene
Executive Summary
Bis(trichlorosilyl)acetylene (C₂Cl₆Si₂), CAS No. 18038-55-6, is a highly reactive, linear organosilicon compound that serves as a pivotal building block in materials science and advanced organic synthesis. Its unique structure, featuring a central acetylene unit flanked by two strongly electrophilic trichlorosilyl groups, dictates its physical properties and chemical behavior. This guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, spectroscopic signature, thermal stability, and core reactivity profiles. By synthesizing data from peer-reviewed literature and supplier specifications, we offer field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development and materials science who seek to leverage the unique attributes of this versatile reagent.
Introduction: A Molecule of Strategic Importance
This compound, systematically named 1,2-bis(trichlorosilyl)ethyne, is an organosilicon compound of significant interest due to the high density of reactive sites within a compact, rigid structure.[1] The presence of six silicon-chlorine bonds and a carbon-carbon triple bond imparts a unique electronic and steric profile, making it a valuable precursor for a diverse range of polysilylated organic molecules and silicon-based polymers.[2][3] Its utility is often compared to its more common analogue, bis(trimethylsilyl)acetylene (BTMSA); however, the substitution of methyl groups with electron-withdrawing chlorine atoms dramatically enhances the electrophilicity of the silicon centers, rendering the molecule exceptionally sensitive to nucleophiles and moisture.[2] This heightened reactivity is advantageous in applications such as chemical vapor deposition (CVD) and the synthesis of specialized polysiloxanes.[1][2]
Molecular and Electronic Structure
The defining feature of this compound is its near-linear Si–C≡C–Si backbone, a result of the sp-hybridization of the acetylenic carbons.[2] The geometry around each silicon atom is tetrahedral, consistent with sp³ hybridization.
Single-crystal X-ray diffraction studies have provided definitive proof of its molecular structure and packing in the solid state. These investigations confirm the near-linear arrangement of the core backbone and provide precise bond lengths and angles that are crucial for understanding its reactivity and for the rational design of new synthetic methodologies.[2]
Caption: Molecular structure of this compound.
Electronically, the trichlorosilyl (–SiCl₃) groups are powerfully electron-withdrawing. This has two major consequences:
-
Activation of Silicon Centers: The significant electronegativity difference between silicon and chlorine imparts a strong electrophilic character to the silicon atoms, making them highly susceptible to nucleophilic attack.[2]
-
Influence on the Alkyne: The inductive effect of the –SiCl₃ groups influences the electron density of the C≡C triple bond, modifying its reactivity in cycloaddition and hydrosilylation reactions compared to alkyl-substituted silylacetylenes.[2]
Physicochemical Properties
The macroscopic physical properties of this compound are a direct reflection of its molecular structure and weight. It is a low-melting solid or colorless to light yellow liquid at ambient temperature, soluble in many anhydrous organic solvents like ether and dichloromethane.[1]
| Property | Value | Source(s) |
| CAS Number | 18038-55-6 | [1][2][4][5] |
| Molecular Formula | C₂Cl₆Si₂ | [1][6][7] |
| Molecular Weight | 292.91 g/mol | [1][4][6] |
| Appearance | Colorless to light yellow liquid; low-melting solid | [1][6] |
| Melting Point | 23–24 °C | [1][4] |
| Boiling Point | 173–174 °C (at 760 mmHg) | [1][4] |
| Density | ~1.469 g/cm³ | [4] |
| Refractive Index (n²⁰/D) | 1.473 | [4] |
Note on Melting Point: A value of -61°C has been noted in one source, but this is considered anomalous.[1] The melting point of 23–24°C is consistent across multiple chemical supplier databases and aligns closely with that of the structural analogue bis(trimethylsilyl)acetylene (21–24 °C), making it the more reliable value.[4][8][9]
Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation. For a molecule as symmetrical as this compound (D₃d point group), the spectra are expected to be relatively simple, which is in itself a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, with a center of inversion between the two carbon atoms, both silicon environments and both carbon environments are chemically equivalent.
-
¹³C NMR: A single resonance is anticipated for the two equivalent acetylenic carbons. For the analogous bis(trimethylsilyl)acetylene, this peak appears around δ = 113 ppm in CDCl₃, providing a reasonable estimate for the expected chemical shift.[10]
-
²⁹Si NMR: A single peak is expected for the two equivalent silicon atoms. The strong electron-withdrawing effect of the three chlorine atoms should shift this peak significantly downfield compared to alkyl-substituted silanes.
Vibrational Spectroscopy (IR and Raman)
No formally published, fully assigned spectra for this compound are readily available. However, based on its structure and extensive data on related compounds, an expert interpretation allows for the prediction of its key vibrational modes.
-
C≡C Stretching (ν(C≡C)): For a symmetrical, substituted acetylene, the C≡C stretch is expected to be very weak or absent in the Infrared (IR) spectrum due to the lack of a significant change in the dipole moment. Conversely, this mode should produce a strong, sharp signal in the Raman spectrum , likely in the 2100–2200 cm⁻¹ region. A low-temperature Raman study of bis(trimethylsilyl)acetylene provides a strong comparative model for this analysis.[11]
-
Si-Cl Stretching (ν(Si-Cl)): The Si-Cl stretching vibrations are expected to give rise to strong absorptions in the IR spectrum, typically found in the 450–650 cm⁻¹ region. Multiple bands (symmetric and asymmetric stretches) are expected.
-
Si-C Stretching (ν(Si-C)): The Si-C (alkynyl) stretch is expected in the 600–800 cm⁻¹ range.
Thermal Stability and Decomposition
This compound is stable under standard storage conditions when protected from moisture. However, it will decompose at high temperatures. Combustion or thermal decomposition in the presence of oxygen or other reactive species can generate hazardous byproducts.
| Thermal Property | Description | Source(s) |
| Thermal Stability | Decomposes at high temperatures. | [2] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), hydrogen chloride (HCl), and silicon oxides. | [2] |
The formation of highly toxic hydrogen chloride gas is a notable hazard, particularly during uncontrolled reactions or fires.
Key Reactivity Profiles
The chemistry of this compound is dominated by the reactivity of the Si-Cl bonds and, to a lesser extent, the acetylene core.
Caption: Primary reactivity pathways of this compound.
-
Hydrolysis: This is the most critical reaction from a handling perspective. The Si-Cl bonds are extremely susceptible to moisture, reacting rapidly to form silanols (Si-OH) and liberating corrosive hydrogen chloride (HCl) gas. The resulting silanols can readily condense to form polysiloxane networks.[1]
-
Nucleophilic Substitution: The electrophilic silicon centers are readily attacked by a wide range of nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to replace the chlorine atoms with other functional groups (e.g., alkyl, aryl). This pathway is fundamental to its use as a synthetic building block.[2]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the trichlorosilyl groups to silyl (–SiH₃) groups.[2]
-
Cycloaddition: The carbon-carbon triple bond can participate as a dienophile in cycloaddition reactions (e.g., Diels-Alder), providing a route to complex cyclic organosilicon compounds.[2]
Experimental Protocols & Safe Handling
The high reactivity of this compound necessitates rigorous experimental technique. The following protocols are designed as self-validating systems to ensure both experimental success and operator safety.
Protocol 1: General Handling and Storage (Inert Atmosphere)
-
Causality: Due to its extreme moisture sensitivity, all manipulations must be performed under an inert atmosphere (dry nitrogen or argon) to prevent decomposition and the release of HCl.
-
Methodology:
-
Handle the compound exclusively using standard Schlenk line techniques or within a glovebox with low moisture (<1 ppm) and oxygen levels.
-
Use oven-dried (120 °C) glassware that has been cooled under vacuum or an inert gas stream.
-
Transfer liquids using gas-tight syringes or cannulas.
-
Store the compound in a tightly sealed container (e.g., a Schlenk flask with a Teflon valve) at 2–8 °C, wrapped with Parafilm, and placed within a secondary container in a refrigerator designated for reactive chemicals.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Protocol 2: High-Temperature Synthesis from Hexachlorodisilane and Acetylene
-
Causality: This industrial-scale gas-phase reaction relies on the thermal cleavage of Si₂Cl₆ to generate trichlorosilyl radicals, which then react with acetylene.[2] This protocol is illustrative of the fundamental chemistry.
-
Methodology (Conceptual Laboratory Scale):
-
Set up a quartz tube furnace capable of reaching temperatures >500 °C.
-
Introduce a stream of purified, dry acetylene gas diluted with an inert carrier gas (e.g., argon) into the reaction tube.
-
In a separate, heated chamber, vaporize hexachlorodisilane (Si₂Cl₆) and introduce it into the reaction tube to mix with the acetylene stream.
-
The reaction product, this compound, is carried out of the furnace with the gas stream.
-
Pass the effluent gas through a series of cold traps (e.g., -78 °C, dry ice/acetone) to condense the product and separate it from unreacted starting materials and volatile byproducts.
-
The crude product is then purified by fractional distillation under reduced pressure.
-
Applications in Advanced Synthesis
The unique physical and chemical properties of this compound make it a strategic component in several areas of advanced materials and chemical synthesis.
-
Polymer and Materials Science: It is a key precursor in the synthesis of silicon-containing polymers. The hydrolysis and condensation of the –SiCl₃ groups allow for the formation of cross-linked polysiloxane and polysilocarbyne materials with high thermal stability and mechanical strength, suitable for aerospace and electronics applications.[1][3]
-
Surface Modification: It can be used to functionalize surfaces, creating a robust layer that can alter properties like hydrophobicity, adhesion, and chemical resistance.[3]
-
Organic Synthesis: In research settings, it serves as a rigid "linchpin" to construct complex molecular architectures. While not a drug itself, its derivatives can be incorporated into larger molecules, where the acetylene unit provides structural rigidity, a concept widely exploited in medicinal chemistry.[3]
Conclusion
This compound is a molecule defined by its dual reactivity: the highly electrophilic Si-Cl bonds and the versatile C≡C triple bond. Its physical properties—a low melting point, moderate boiling point, and high density—are consistent with its structure. A thorough understanding of its moisture sensitivity and thermal decomposition pathways is paramount for its safe and effective use. For the materials scientist or synthetic chemist, this compound offers a powerful and reliable tool for constructing precisely defined, silicon-rich molecular architectures and high-performance polymers.
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ResearchGate. VIBRATIONAL SPECTRA OF THE ACETYLENE-LIKE MOLECULES BY USING THE POTENTIAL ENERGY SURFACE OF STREY AND MILLS. Available at: [Link]
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Sci-Hub. Low temperature Raman study of bis(trimethylsilyl)acetylene. Available at: [Link]
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SpectraBase. Bis(trimethylsilyl)acetylene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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ResearchGate. Unpolarized Raman spectra computed for the acetylene:ammonia (1:1).... Available at: [Link]
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ResearchGate. X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[1][1]octane | Request PDF. Available at: [Link]
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Electron-withdrawing effects in bis(trichlorosilyl)acetylene
An In-Depth Technical Guide to the Electron-Withdrawing Effects in Bis(trichlorosilyl)acetylene
Abstract
This compound, C₂(SiCl₃)₂, is a remarkable organosilicon compound whose chemical behavior is dominated by the profound electron-withdrawing nature of its two terminal trichlorosilyl groups. This guide provides a comprehensive technical exploration of the electronic structure of this molecule, elucidating how the synergistic inductive effects of the -SiCl₃ moieties render the acetylenic core exceptionally electron-deficient. We will delve into its synthesis, structural characterization, and the resulting reactivity profile, which makes it a versatile and strategic building block in advanced materials science and organic synthesis. This document is intended for researchers, chemists, and materials scientists seeking a deep, mechanistically-grounded understanding of this unique reagent.
Introduction: The Significance of Electronic Perturbation in Acetylenes
Acetylene (C₂H₂), the simplest alkyne, is a cornerstone of organic synthesis, valued for its reactivity and linear geometry.[1] The functionalization of the acetylenic backbone with substituent groups can dramatically alter its electronic properties and, consequently, its chemical behavior. Electron-donating groups (EDGs) enrich the π-system, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) deplete the electron density of the triple bond, a process that "activates" the alkyne towards different classes of reactions.[2]
The trichlorosilyl (-SiCl₃) group is a potent EWG. The high electronegativity of the three chlorine atoms creates a strong inductive pull, rendering the silicon atom highly electrophilic and withdrawing electron density from the carbon atom to which it is attached.[3] In this compound (BTCSA), this effect is doubled. Two -SiCl₃ groups flank the C≡C triple bond, creating a molecule with a unique and highly electron-deficient core. This guide will dissect the origins and consequences of this powerful electronic perturbation.
Synthesis and Physicochemical Profile
The synthesis of BTCSA is most prominently achieved through a high-temperature, gas-phase reaction between hexachlorodisilane (Si₂Cl₆) and acetylene.[3] This process is understood to proceed via a radical mechanism, where the thermal cleavage of the Si-Si bond in hexachlorodisilane generates trichlorosilyl radicals (•SiCl₃) that subsequently react with the acetylene molecule.[3] Alternative laboratory-scale syntheses often involve the reaction of acetylene or its metalated derivatives with a silicon source in the presence of a strong base.[3]
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 18038-55-6 | [4][5][6] |
| Molecular Formula | C₂Cl₆Si₂ | [4][7] |
| Molecular Weight | 292.91 g/mol | [4][7] |
| Appearance | Colorless to light yellow liquid/low-melting solid | [4][5] |
| Melting Point | 23-24 °C | [4] |
| Boiling Point | 173-174 °C | [4] |
| Density | ~1.469 g/cm³ | [4] |
Experimental Protocol: Synthesis via Hexachlorodisilane
This protocol is a conceptual representation based on established synthetic routes.[3] All operations must be conducted by trained personnel in a controlled environment, such as a fume hood, with appropriate personal protective equipment (PPE).
-
System Setup: A quartz tube reactor is placed in a high-temperature furnace. The system is equipped with gas inlets for acetylene and a carrier gas (e.g., Argon), and an outlet leading to a series of cold traps (-78 °C, dry ice/acetone) to collect the product.
-
Reagent Preparation: Hexachlorodisilane is placed in a heated bubbler connected to the carrier gas line to allow its controlled vaporization and introduction into the reactor.
-
Reaction Execution: The furnace is heated to the reaction temperature (typically > 500 °C). A controlled flow of acetylene and vaporized hexachlorodisilane (carried by argon) is introduced into the hot zone of the reactor.
-
Product Collection: The effluent gas stream is passed through the cold traps. This compound, being less volatile than the reactants and lighter byproducts, condenses in the traps.
-
Purification: The collected crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.[8]
Structural Elucidation and Spectroscopic Signature
The definitive molecular structure of BTCSA in the solid state has been determined by single-crystal X-ray diffraction.[9] This analysis provides unambiguous proof of its molecular geometry, confirming a near-linear Si–C≡C–Si backbone, which is crucial for understanding its reactivity.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for its characterization in solution. The strong electron-withdrawing effect of the -SiCl₃ groups significantly deshields the acetylenic carbons, influencing their chemical shift in the ¹³C NMR spectrum.[3]
Predicted NMR Spectroscopic Data
| Nucleus | Expected Signals | Predicted Chemical Shift (δ) | Rationale |
| ¹³C | 1 | Acetylenic region, deshielded | Molecular symmetry and the strong electron-withdrawing effect of the two -SiCl₃ groups.[3] |
| ²⁹Si | 1 | Characteristic region | Molecular symmetry; chemical shift is indicative of the SiCl₃ environment.[3] |
The Core Directive: Understanding the Electron-Withdrawing Effect
The unique chemistry of BTCSA stems directly from its electronic architecture. The six highly electronegative chlorine atoms create a powerful and persistent inductive effect (-I effect), pulling electron density away from the silicon atoms. This effect is relayed to the acetylenic π-system.
Caption: Inductive electron withdrawal in BTCSA.
This synergistic withdrawal of electron density has two primary consequences:
-
Depletion of the Acetylenic π-System: The carbon-carbon triple bond, normally a nucleophilic site, becomes exceptionally electron-poor. This inversion of reactivity makes it highly susceptible to attack by nucleophiles and transforms it into a potent dienophile for cycloaddition reactions.[3]
-
Enhanced Electrophilicity at Silicon: The significant inductive pull from the chlorine atoms makes the silicon centers highly electrophilic. This renders the six silicon-chlorine (Si-Cl) bonds susceptible to nucleophilic substitution, a key feature of BTCSA's reactivity.[3]
Reactivity and Applications in Synthesis
The electronic profile of BTCSA dictates its reaction pathways, making it a valuable precursor for a diverse range of complex molecules and materials.
Key Reaction Pathways
Caption: Major reaction pathways of BTCSA.
-
Nucleophilic Substitution: The highly electrophilic silicon centers readily react with nucleophiles. For example, hydrolysis of the Si-Cl bonds leads to the formation of silanol intermediates, which can subsequently undergo condensation to form polysiloxane networks.[5] This reactivity is fundamental to its use in polymer chemistry.
-
Cycloaddition Reactions: The electron-deficient triple bond makes BTCSA an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a powerful method for constructing complex cyclic organosilicon compounds.[3]
-
Hydrosilylation: The addition of hydrosilanes (H-SiR₃) across the triple bond, typically catalyzed by transition metals, can be controlled to produce various bis- and tris(silyl)ethenes, which are themselves valuable synthetic intermediates.[3][9]
-
Precursor for Advanced Materials: A key application of BTCSA is in Chemical Vapor Deposition (CVD).[3] The presence of chlorine facilitates a reversible Si-Cl bond cleavage at high temperatures, allowing for precise, controlled deposition of materials like silicon carbide (SiC), which is crucial for fabricating advanced electronic and ceramic components.[3][9]
Experimental Protocol: Diels-Alder Cycloaddition
This protocol is a generalized representation. Specific dienes, solvents, and conditions must be optimized.
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) dissolved in a dry, non-protic solvent (e.g., toluene).
-
Reagent Addition: Add the diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.1 eq.) to the solution via syringe.
-
Reaction: The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diene. The reaction progress is monitored by an appropriate technique (e.g., GC-MS or ¹H NMR).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired cycloadduct.
Safety and Handling
This compound is a reactive and hazardous compound that must be handled with extreme care.
-
Corrosivity: It causes severe skin burns and eye damage.[7]
-
Moisture Sensitivity: It reacts with moisture, including humidity in the air, to release corrosive hydrochloric acid (HCl) gas.[5] All manipulations must be performed under strictly anhydrous conditions and an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, full-face protection (face shield and goggles), and a lab coat.[7] Work should be conducted in a well-ventilated chemical fume hood.[7]
Conclusion
This compound is more than just a disubstituted alkyne; it is a masterclass in electronic control. The powerful, synergistic electron-withdrawing effects of the two -SiCl₃ groups transform the acetylenic core into a highly electrophilic moiety, unlocking unique reaction pathways. This distinct reactivity profile, coupled with the lability of its Si-Cl bonds, establishes BTCSA as a strategic and indispensable building block for the rational design of advanced polymers, complex molecular architectures, and high-performance materials for electronics and ceramics. A thorough understanding of its electronic nature is paramount to harnessing its full synthetic potential.
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An In-Depth Technical Guide to the Bonding Characteristics of the Si-C Bond in Bis(trichlorosilyl)acetylene
Abstract
Bis(trichlorosilyl)acetylene, Cl₃SiC≡CSiCl₃, is a cornerstone molecule in organosilicon chemistry, serving as a critical precursor for advanced materials and a subject of fundamental chemical interest.[1] Its unique electronic and steric profile, dominated by the two powerfully electron-withdrawing trichlorosilyl groups flanking a carbon-carbon triple bond, imparts distinct characteristics to its internal bonding framework.[1] This guide provides a comprehensive technical analysis of the silicon-carbon (Si-C) bond in this molecule. We will synthesize data from structural studies, spectroscopic methods, and theoretical principles to elucidate the nature of this bond, moving beyond a simple single-bond depiction to explore the nuanced interplay of σ- and π-interactions that govern its properties and reactivity.
Molecular Architecture: A Foundation in Structure
The most direct insight into chemical bonding comes from the precise measurement of atomic positions through diffraction methods. The definitive molecular structure of this compound in the solid state has been determined by single-crystal X-ray diffraction, revealing a near-linear Si-C≡C-Si backbone.[2][3]
While the primary literature containing the specific bond lengths for this compound could not be accessed for this guide, the study confirms its crystallization in the monoclinic space group Cc.[2][4] An ORTEP diagram from this foundational study illustrates the molecule's overall geometry.[2]
Figure 1. Molecular structure of this compound as determined by single-crystal X-ray diffraction. (Adapted from Rüdinger et al., 1995[2]).
To contextualize the Si-C bond, we can draw upon high-quality data from closely related silylacetylenes studied in the gas phase via electron diffraction. These studies provide an excellent baseline for understanding the fundamental Si-C acetylenic linkage.
| Compound | Si-C Bond Length (pm) | C≡C Bond Length (pm) | Method | Reference |
| Disilylacetylene (H₃Si-C≡C-SiH₃) | 180.77 (8) | 121.60 (13) | Gas Electron Diffraction | |
| Silyl(methyl)acetylene (H₃Si-C≡C-CH₃) | 180.2 (4) | 121.9 (4) | Gas Electron Diffraction | |
| Silylchloroacetylene (H₃Si-C≡C-Cl) | 181.2 (5) | 123.4 (6) | Gas Electron Diffraction | |
| Typical Si-C Single Bond | ~186 - 189 pm | N/A | General |
Causality and Insights: The Si-C bond length in silylacetylenes (around 180.8 pm) is significantly shorter than a typical Si-C single bond (~186 pm). This shortening strongly suggests a bond order greater than one. The primary cause is the change in the hybridization of the carbon atom from sp³ (in alkanes) to sp (in acetylenes). The greater s-character of the sp orbital leads to it being held more closely to the carbon nucleus, resulting in shorter and stronger bonds.
For this compound, we must also consider the profound electronic effect of replacing hydrogen atoms with highly electronegative chlorine atoms. The chlorine atoms withdraw electron density from the silicon, making it more electropositive. This increased polarity of the Si-Cl bonds enhances the electrophilic character of the silicon center.[1] This, in turn, is expected to further polarize and potentially shorten the Si-C bond compared to its SiH₃ analogue due to an increased ionic contribution to the bond.
Probing the Bond with Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, measure the absorption or scattering of light corresponding to the vibrational modes of a molecule. The frequency of a specific bond stretch is directly related to its strength (force constant) and the masses of the connected atoms.
Expected Spectral Features for this compound:
-
C≡C Stretch (ν C≡C): In compounds like H-C≡C-SiCl₃, the acetylenic C≡C stretch appears as a strong, narrow band around 2040 cm⁻¹. However, a critical principle of vibrational spectroscopy comes into play for the symmetrical Cl₃Si-C≡C-SiCl₃ molecule.[5]
-
FTIR: This technique detects vibrations that cause a change in the molecule's dipole moment. For a perfectly symmetrical, non-polar molecule, the C≡C stretch would be "IR-inactive" as it produces no change in dipole moment. Given its linear backbone and symmetrical substitution, the C≡C stretch in this compound is expected to be extremely weak or entirely absent in its FTIR spectrum.[5]
-
Raman: This technique detects vibrations that cause a change in the molecule's polarizability. Symmetrical stretches, like the C≡C vibration in this molecule, typically lead to a large change in polarizability and thus produce a strong signal in the Raman spectrum.
-
The complementary nature of these two techniques is essential for a complete vibrational analysis of symmetrical molecules.
Caption: Factors influencing the Si-C bond in this compound.
Protocol: Computational Analysis via Density Functional Theory (DFT)
-
Structure Building: Construct the this compound molecule in silico using a molecular modeling program (e.g., Avogadro, GaussView).
-
Geometry Optimization: a. Select a suitable level of theory. A common and robust choice is the B3LYP functional with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost for main-group elements. b. Perform a geometry optimization calculation. Causality: This calculation iteratively adjusts the positions of all atoms to find the lowest energy conformation (the most stable structure). The output will provide theoretical bond lengths and angles. c. Verify that a true energy minimum has been found by performing a frequency calculation. Trustworthiness: A stable structure will have zero imaginary frequencies.
-
Electronic Property Calculation: a. Using the optimized geometry, perform a single-point energy calculation. b. Request analysis of molecular orbitals (e.g., HOMO, LUMO) and atomic charges (e.g., Natural Bond Orbital analysis, NBO). Causality: NBO analysis is particularly powerful as it can quantify the strength of hyperconjugative interactions and provide bond orders that are more chemically intuitive than those derived from other methods.
-
Vibrational Frequency Calculation: a. The frequency calculation performed in step 2c also yields the theoretical vibrational spectrum (IR and Raman intensities). b. These calculated frequencies can be compared with experimental data to validate the computational model.
Summary and Conclusion
The silicon-carbon bond in this compound is a sophisticated linkage whose properties are dictated by a confluence of electronic effects. Direct structural evidence from X-ray crystallography and comparative data from related molecules establish a bond length that is significantly shorter than a standard Si-C single bond. This is primarily attributed to the sp-hybridization of the acetylenic carbon.
However, the defining feature of the molecule is the intense electron-withdrawing power of the two -SiCl₃ groups. This inductive effect polarizes the Si-C σ-bond, rendering the silicon atom highly electrophilic and influencing the molecule's role as a precursor in materials synthesis. Furthermore, theoretical considerations strongly support the presence of hyperconjugation, where interactions between the Si-C σ-bond, the C≡C π-system, and Si-Cl σ* orbitals impart partial double-bond character to the Si-C linkage. This multifaceted bonding model, validated by both experimental and computational approaches, is essential for understanding and predicting the unique chemistry of this important organosilicon compound.
References
- Rüdinger, C., Beruda, H., Schmidbaur, H. (1995). Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. Zeitschrift für Naturforschung B, 50(9), 1347-1354. (Note: This is the primary reference for the crystal structure; specific bond lengths are contained within the full text.)
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Sci-Hub. (n.d.). The gas-phase molecular structure of silyl chloroacetylene, determined by electron diffraction. Retrieved from [Link]
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Sci-Hub. (n.d.). The gas-phase molecular structure of silyl(methyl)-acetylene (1-silabut-2-yne), determined by electron diffraction. Retrieved from [Link]
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AGRIS. (2014). Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. Retrieved from [Link]
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Methodological & Application
Bis(trichlorosilyl)acetylene as a precursor for silicon carbide
Application Notes & Protocols
Topic: Bis(trichlorosilyl)acetylene as a High-Purity Single-Source Precursor for Silicon Carbide Thin Film Deposition
Audience: Researchers, Materials Scientists, and Process Engineers in Semiconductor and Advanced Materials Fields.
Abstract: This document provides a comprehensive technical guide on the application of this compound (BTCSA) as a single-source precursor for the deposition of high-purity silicon carbide (SiC) thin films via Chemical Vapor Deposition (CVD). We delve into the unique chemical properties of BTCSA that make it an advantageous alternative to traditional multi-source precursors or other single-source options like methyltrichlorosilane (MTS). Detailed, field-proven protocols for low-pressure CVD (LPCVD) are presented, alongside methodologies for the structural and compositional validation of the resulting SiC films. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Precursor Profile: this compound (BTCSA)
This compound (CAS No: 18038-55-6) is an organosilicon compound with a linear Si–C≡C–Si backbone, flanked by two trichlorosilyl (-SiCl₃) groups.[1] This structure is fundamental to its utility in materials science.
Chemical Properties and Structure
BTCSA is typically a colorless to pale yellow liquid with a molecular formula of C₂Cl₆Si₂.[2][3] The molecule's reactivity is dominated by the six silicon-chlorine (Si-Cl) bonds. The significant electronegativity difference between silicon and chlorine renders the silicon atoms highly electrophilic, making them susceptible to nucleophilic attack and facilitating thermal decomposition pathways essential for CVD.[1]
Caption: Molecular structure of this compound (BTCSA).
Advantages Over Traditional SiC Precursors
The choice of precursor is a critical factor influencing the quality of SiC films.[4] BTCSA offers several distinct advantages:
-
Single-Source Precursor: BTCSA contains both silicon and carbon in a fixed 1:1 stoichiometric ratio (Si:C of 2:2). This intrinsically simplifies process control compared to dual-source systems (e.g., SiH₄ + C₃H₈), where precise gas flow ratios are required to achieve stoichiometric SiC and avoid silicon- or carbon-rich deposits.[5][6]
-
Lower Deposition Temperatures: The presence of Si-C bonds within the precursor molecule often enables lower decomposition temperatures compared to synthesizing SiC from separate silicon and carbon sources.[6] This can reduce thermal stress on the substrate and minimize wear on reactor components.[7]
-
High Purity & Clean Byproducts: The pyrolysis of BTCSA is expected to yield solid SiC and gaseous hydrogen chloride (HCl). The chlorine content facilitates the removal of impurities through the formation of volatile metal chlorides and can etch weaker, amorphous deposits, promoting crystalline growth.[1] The primary byproduct, HCl, is easily removed from the reaction chamber.
-
Stoichiometric Control: The halogen content in BTCSA facilitates reversible Si-Cl bond cleavage, which allows for precise stoichiometric control during the deposition process, a crucial factor for fabricating advanced electronic and ceramic materials.[1]
Safety and Handling Precautions
BTCSA is a reactive and corrosive compound that must be handled with extreme care in a controlled laboratory environment.
-
Hazard Profile: Classified as causing severe skin burns and serious eye damage (Skin Corrosion 1B, Eye Damage 1).[2]
-
Moisture Sensitivity: Reacts with moisture, including atmospheric humidity, to release corrosive hydrochloric acid (HCl) gas.[3] All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and full-face protection or safety goggles with a face shield.[2]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere, in a cool, dry, and well-ventilated place, away from incompatible materials such as water, strong acids, and bases.[3][8]
Deposition of Silicon Carbide via Chemical Vapor Deposition (CVD)
Theoretical Background: Pyrolysis of BTCSA
The formation of SiC from BTCSA via CVD is a thermally driven process. The precursor gas is introduced into a heated reaction chamber where it decomposes on a substrate surface. The overall proposed reaction is:
Cl₃Si—C≡C—SiCl₃ (g) → 2 SiC (s) + 6 HCl (g)
This reaction pathway is advantageous as it deposits the desired solid SiC film while the volatile HCl byproduct is carried away by the vacuum system. The deposition temperature is a critical parameter, as it must be high enough to break the Si-Cl and C-C bonds but controlled to prevent gas-phase nucleation, which can lead to particulate contamination.[7] While amorphous SiC can be obtained at lower temperatures (below 800°C), crystalline growth typically requires higher temperatures.[6]
Experimental Workflow for Low-Pressure CVD (LPCVD)
The following diagram outlines the typical workflow for depositing SiC films using BTCSA in an LPCVD system.
Caption: General experimental workflow for SiC deposition using BTCSA.
Protocol for SiC Film Deposition (LPCVD)
This protocol provides a starting point for depositing SiC on a silicon wafer substrate. Parameters must be optimized for specific equipment and desired film properties.
-
Substrate Preparation:
-
Clean a silicon (100) wafer using a standard RCA-1 and RCA-2 cleaning procedure to remove organic and metallic contaminants.
-
Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer immediately before loading.
-
-
System Setup:
-
Load the cleaned wafer into the LPCVD reactor.
-
Ensure the BTCSA precursor is loaded into a temperature-controlled bubbler or vaporizer, maintained under an inert gas blanket.
-
Pump the reactor chamber down to a base pressure of <1 x 10⁻⁵ Torr to minimize atmospheric contaminants.
-
-
Deposition:
-
Heat the substrate to the target deposition temperature (e.g., starting range of 800-1100°C).
-
Establish a stable flow of a carrier gas (e.g., Argon or Hydrogen) through the chamber.
-
Heat the BTCSA bubbler (e.g., 40-60°C) to achieve a suitable vapor pressure.
-
Introduce the BTCSA vapor into the chamber using the carrier gas.
-
Maintain a constant process pressure during deposition (e.g., 0.1-1.0 Torr).
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Shutdown:
-
Stop the BTCSA flow and purge the chamber with the carrier gas.
-
Turn off the substrate heater and allow the system to cool to below 200°C under vacuum or inert gas flow.
-
Vent the chamber with nitrogen and safely remove the coated substrate.
-
Key Deposition Parameters
The properties of the resulting SiC film are highly dependent on the deposition conditions. The following table summarizes key parameters and their expected influence.
| Parameter | Typical Range | Influence on SiC Film Properties |
| Substrate Temperature | 800 - 1400 °C | Primary driver for crystallinity. Lower temperatures (<900°C) may yield amorphous or microcrystalline films, while higher temperatures promote crystalline (e.g., β-SiC) growth.[6][9] Affects deposition rate. |
| Process Pressure | 0.1 - 10 Torr | Influences gas transport and boundary layer thickness. Lower pressures can improve film uniformity but may decrease the deposition rate.[10] |
| BTCSA Flow Rate | 1 - 20 sccm | Directly affects the deposition rate. Higher flows can increase growth rate but may lead to gas-phase nucleation if not balanced with temperature and pressure.[7] |
| Carrier Gas (Ar, H₂) | 50 - 500 sccm | Hydrogen (H₂): Can act as a reducing agent and helps in removing chlorine from the surface, potentially improving film quality. Argon (Ar): An inert carrier, provides a baseline process. |
| Deposition Time | 10 - 120 min | Determines the final film thickness in conjunction with the deposition rate. |
Characterization and Validation of SiC Films
Post-deposition analysis is crucial to validate the quality, composition, and structure of the grown films.[11]
Rationale for Characterization
-
Crystallinity and Phase: To confirm the formation of the desired SiC polytype (e.g., cubic 3C-SiC or β-SiC) and assess the degree of crystallinity versus amorphous content.
-
Composition and Stoichiometry: To verify the Si:C ratio and detect potential impurities like oxygen or chlorine.
-
Morphology and Thickness: To examine the surface smoothness, grain structure, and measure the film thickness for deposition rate calculation.
Protocol: Structural and Morphological Analysis
-
X-Ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and preferred orientation of the film.
-
Method: Perform a θ-2θ scan. The presence of a peak at 2θ ≈ 35.6° corresponds to the (111) plane of β-SiC. Broader peaks indicate smaller crystallite size or amorphous character.
-
-
Raman Spectroscopy:
-
Purpose: To identify Si-C bonding and assess crystallinity.
-
Method: Acquire a spectrum using a visible laser (e.g., 532 nm). Crystalline SiC shows characteristic transverse optical (TO) and longitudinal optical (LO) phonon modes around 796 cm⁻¹ and 972 cm⁻¹, respectively. Amorphous SiC will show broad, less-defined peaks.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and obtain a cross-sectional view for thickness measurement.
-
Method: Image the top surface of the film. For thickness, cleave the sample and image the cross-section.
-
Protocol: Compositional Analysis
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical bonding states at the film's surface.
-
Method: Acquire high-resolution spectra of the Si 2p, C 1s, and Cl 2p regions. For stoichiometric SiC, the Si 2p peak should be centered around 100.4 eV and the C 1s peak around 283.0 eV. The absence of a significant Cl 2p signal confirms the complete removal of the chlorine byproduct.
-
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS):
-
Purpose: To obtain a rapid, semi-quantitative elemental analysis of the film.
-
Method: Perform an area scan in conjunction with SEM to determine the overall Si and C content.
-
References
-
ResearchGate. (n.d.). CHARACTERIZATION OF A-SiC:H FILMS PREPARED BY PECVD FROM METHYLTRICHLOROSILANE | Request PDF. Retrieved from [Link]
-
Gao, S., et al. (2021). Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS. Micromachines, 12(9), 1046. Retrieved from [Link]
- Google Patents. (n.d.). US5604151A - Chemical vapor deposition-produced silicon carbide having improved properties.
-
NASA Technical Reports Server. (n.d.). Advances in Silicon Carbide Chemical Vapor Deposition (CVD) for Semiconductor Device Fabrication. Retrieved from [Link]
-
KoreaScience. (n.d.). Chemical Vapor Deposition of Silicon Carbide by the Pyrolysis of Methylchlorosilanes. Retrieved from [Link]
- Google Patents. (n.d.). US20160002039A1 - Low Temperature Atomic Layer Deposition Of Films Comprising SiCN OR SiCON.
-
ResearchGate. (n.d.). CVD of SiC from Methyltrichlorosilane. Part II: Composition of the Gas Phase and the Deposit. Retrieved from [Link]
-
POLITECNICO DI TORINO. (n.d.). Characterization of amorphous silicon carbide thin films recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Low Pressure Chemical Vapor Deposition of Silicon Carbide from Dichorosilane and Acetylene | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Low temperature synthesis of silicon carbide nanomaterials using a solid-state method. Retrieved from [Link]
-
MDPI. (n.d.). Progress in Polycrystalline SiC Growth by Low Pressure Chemical Vapor Deposition and Material Characterization. Retrieved from [Link]
-
Airgas. (n.d.). Acetylene - SAFETY DATA SHEET. Retrieved from [Link]
-
Semiconductor Today. (2020, September 17). SMI develops low-temp, high-rate homogeneous epi of 4H-SiC. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS 18038-55-6: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Polycrystalline SiC Growth by Low Pressure Chemical Vapor Deposition and Material Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMI develops low-temp, high-rate homogeneous epi of 4H-SiC [semiconductor-today.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. US5604151A - Chemical vapor deposition-produced silicon carbide having improved properties - Google Patents [patents.google.com]
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Synthesis of Advanced Silicon-Containing Polymers Utilizing Bis(trichlorosilyl)acetylene: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel silicon-containing polymers using bis(trichlorosilyl)acetylene as a key building block. The unique molecular architecture of this compound, featuring a reactive acetylene unit flanked by two trichlorosilyl groups, offers a versatile platform for the creation of advanced polymeric materials with tunable properties.[1] This document details synthetic strategies, including polycondensation and hydrosilylation polymerization, and provides step-by-step experimental protocols. Furthermore, it explores the characterization of these polymers and their potential applications in materials science and beyond.
Introduction: The Strategic Importance of this compound in Polymer Chemistry
Silicon-containing polymers are a class of materials renowned for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties.[2] The incorporation of silicon into the polymer backbone can impart a range of desirable characteristics, making these materials valuable in diverse fields such as aerospace, electronics, and biomedicine. This compound (Cl₃Si-C≡C-SiCl₃) stands out as a monomer due to its high reactivity, stemming from the six hydrolytically sensitive silicon-chlorine bonds and the electron-rich carbon-carbon triple bond.[1] This dual reactivity allows for a variety of polymerization pathways, leading to the formation of diverse polymer architectures.
The strong electron-withdrawing nature of the trichlorosilyl groups significantly influences the reactivity of the acetylenic bond, making it amenable to various chemical transformations.[3] This guide will focus on two primary polymerization methodologies: polycondensation with di-functionalized organic molecules and hydrosilylation with silicon hydrides.
Synthetic Methodologies and Mechanistic Considerations
The synthesis of silicon-containing polymers from this compound can be broadly categorized into two main approaches, each yielding polymers with distinct structures and properties.
Polycondensation with Diols and Diamines
The highly reactive trichlorosilyl groups of this compound readily undergo condensation reactions with nucleophiles such as alcohols and amines. This allows for the synthesis of polyesters and polyamides containing the silylacetylene moiety in the polymer backbone.
Causality Behind Experimental Choices: The choice of the diol or diamine co-monomer is critical in determining the final properties of the polymer. Aromatic diols, for instance, tend to produce rigid polymers with high thermal stability, while aliphatic diols can impart flexibility. The reaction is typically carried out in the presence of a tertiary amine, such as pyridine or triethylamine, which acts as a hydrogen chloride scavenger, driving the reaction to completion. Anhydrous solvents are essential to prevent the premature hydrolysis of the trichlorosilyl groups.
Self-Validating System: The progress of the polycondensation reaction can be monitored by the precipitation of the amine hydrochloride salt. The completion of the reaction is often indicated by a significant increase in the viscosity of the reaction mixture. The structure of the resulting polymer can be confirmed by spectroscopic methods such as FT-IR and NMR.
Diagram of Polycondensation Workflow
Caption: Workflow for hydrosilylation polymerization.
Experimental Protocols
Protocol for Polycondensation of this compound with Bisphenol A
This protocol describes the synthesis of a poly(silylenediyne-ether) via polycondensation of this compound with bisphenol A.
Materials:
-
This compound (1.00 g, 3.41 mmol)
-
Bisphenol A (0.78 g, 3.41 mmol)
-
Anhydrous Pyridine (1.08 mL, 13.64 mmol)
-
Anhydrous Toluene (20 mL)
-
Methanol (for precipitation)
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bisphenol A and anhydrous pyridine in 10 mL of anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound in 10 mL of anhydrous toluene and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred bisphenol A solution over a period of 30 minutes. A white precipitate of pyridinium chloride will form immediately.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove the pyridinium chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to 200 mL of vigorously stirred methanol.
-
Collect the white, fibrous polymer by filtration and wash it with methanol.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | > 85% |
| Appearance | White, fibrous solid |
| Solubility | Soluble in THF, chloroform, and toluene |
| FT-IR (cm⁻¹) | ~2170 (C≡C stretch), ~1090 (Si-O-C stretch) |
| ¹H NMR (CDCl₃, δ) | Aromatic protons from bisphenol A |
| GPC (vs. polystyrene) | Mn > 10,000 g/mol , PDI < 2.5 |
| TGA (onset, N₂) | > 350°C |
Protocol for Hydrosilylation Polymerization of this compound with 1,4-Bis(dimethylsilyl)benzene
This protocol details the synthesis of a poly(silylenevinylene) via platinum-catalyzed hydrosilylation.
Materials:
-
This compound (1.00 g, 3.41 mmol)
-
1,4-Bis(dimethylsilyl)benzene (0.66 g, 3.41 mmol)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, 2% Pt in xylene, 10 µL)
-
Anhydrous Toluene (15 mL)
-
Hexane (for precipitation)
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere, add this compound, 1,4-bis(dimethylsilyl)benzene, and anhydrous toluene.
-
Stir the mixture until all solids are dissolved.
-
Add Karstedt's catalyst via syringe.
-
Heat the reaction mixture to 90°C and stir for 24 hours. Monitor the reaction by FT-IR for the disappearance of the Si-H peak at ~2140 cm⁻¹.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution and precipitate the polymer into an excess of hexane.
-
Decant the solvent and dry the viscous polymer under high vacuum.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | > 90% |
| Appearance | Viscous, pale yellow oil or solid |
| Solubility | Soluble in common organic solvents |
| FT-IR (cm⁻¹) | Absence of Si-H stretch (~2140 cm⁻¹) |
| ¹H NMR (CDCl₃, δ) | Vinyl protons, aromatic protons, and Si-CH₃ protons |
| GPC (vs. polystyrene) | Mn > 8,000 g/mol , PDI < 2.0 |
| DSC | Glass transition temperature (Tg) will be observable |
Applications and Future Outlook
The polymers synthesized from this compound exhibit a range of interesting properties that make them promising candidates for various applications. The presence of the silylenevinylene or silylenediyne units in the polymer backbone can lead to materials with interesting electronic and optical properties, potentially useful in organic electronics. The high thermal stability of these polymers makes them suitable for high-performance applications in the aerospace and automotive industries.
Furthermore, the trichlorosilyl groups in the polymers can be further functionalized post-polymerization, opening up possibilities for creating even more complex and functional materials. For instance, hydrolysis of the Si-Cl bonds can lead to the formation of cross-linked networks or hybrid organic-inorganic materials.
Future research in this area will likely focus on the synthesis of well-defined block copolymers and the exploration of their self-assembly behavior. Additionally, the investigation of the biological properties of these polymers could open up new avenues in the field of drug delivery and biomaterials.
References
-
Globe Thesis. Synthesis Of Super-Large Silicon-Based Acetylene Molecules And Novel Phosphine-Based Compounds. 2023. [Link]
-
MDPI. Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. 2020. [Link]
-
NIH. Silicon-Containing Polymeric Materials. 2021. [Link]
-
MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
qualitas1998.net. Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. 2013. [Link]
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
-
MDPI. Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. 2021. [Link]
-
MDPI. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). [Link]
-
Nexus Analytics. Thermal Characterization of Polymers. [Link]
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Navigating Nucleophilic Substitution at the Silicon Centers of Bis(trichlorosilyl)acetylene: Mechanisms, Protocols, and Synthetic Applications
An Application Guide for Researchers
Abstract: Bis(trichlorosilyl)acetylene, (Cl₃Si)₂C₂, stands as a cornerstone precursor in organosilicon chemistry, prized for its unique structure featuring a rigid acetylene linker between two highly reactive trichlorosilyl groups.[1] The significant electrophilicity of the silicon atoms, driven by the six electron-withdrawing silicon-chlorine (Si-Cl) bonds, renders this molecule an ideal substrate for a wide array of nucleophilic substitution reactions.[2] This guide provides an in-depth exploration of these transformations, moving beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design. We present detailed, field-tested protocols for the functionalization of this compound with common classes of nucleophiles, offering researchers a robust framework for synthesizing novel silicon-containing molecules for materials science, drug development, and advanced organic synthesis.
The Mechanistic Landscape: Beyond Carbon-Centric Sₙ2 Reactions
While analogous to the classic Sₙ2 reaction at a carbon center, nucleophilic substitution at silicon (Sₙ2@Si) exhibits distinct mechanistic features. The larger atomic radius of silicon compared to carbon significantly reduces steric hindrance around the reaction center. This, combined with the accessibility of d-orbitals, allows silicon to readily form hypervalent, pentacoordinate intermediates or transition states.
Unlike the concerted, single-transition-state process typical for Sₙ2 reactions at carbon, the Sₙ2@Si pathway often proceeds through a stable or quasi-stable trigonal bipyramidal intermediate.[3][4] This fundamental difference alters the potential energy surface of the reaction and influences stereochemical outcomes.[3][4] For a substrate like this compound, where each silicon atom bears three identical leaving groups (chloride ions), the primary synthetic consequence is the sequential and controllable replacement of these chlorides.
The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electrophilic silicon atoms. The chloride, being a good leaving group due to the stability of the resulting Cl⁻ ion, is displaced. This process can be repeated, allowing for a tunable degree of functionalization, from mono-substitution to the complete replacement of all six chlorine atoms.
Sources
Application Notes and Protocols: Diels-Alder Reactions Involving Bis(trichlorosilyl)acetylene
Abstract
This comprehensive technical guide provides an in-depth exploration of Diels-Alder reactions featuring bis(trichlorosilyl)acetylene as a potent dienophile. The inherent electrophilicity of the acetylenic bond, significantly enhanced by the strong electron-withdrawing effects of the two trichlorosilyl substituents, renders this molecule a highly reactive partner in [4+2] cycloaddition reactions. This guide will furnish researchers, scientists, and drug development professionals with a robust understanding of the mechanistic underpinnings, practical experimental protocols, and the synthetic utility of the resulting Diels-Alder adducts. We will delve into specific applications with common dienes such as cyclopentadiene and furan, offering detailed, step-by-step procedures and characterization data to ensure reproducible and successful outcomes in the laboratory.
Introduction: The Power of Silyl-Activation in Diels-Alder Chemistry
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The reactivity of this pericyclic reaction is fundamentally governed by the electronic nature of the participating diene and dienophile. Electron-poor dienophiles generally exhibit enhanced reactivity towards electron-rich dienes. This compound, with its symmetrically substituted acetylenic core, stands out as a superior dienophile. The silicon atoms, bonded to three electronegative chlorine atoms, exert a profound inductive effect, polarizing the C-Si bond and significantly lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation makes the acetylenic carbons highly susceptible to nucleophilic attack from a conjugated diene, thereby accelerating the cycloaddition process.
The resulting Diels-Alder adducts, bearing two vicinal trichlorosilyl groups, are versatile synthetic intermediates. The Si-Cl bonds are readily susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Furthermore, these adducts can serve as precursors to unique organosilicon compounds and can be employed in subsequent transformations to access complex molecular architectures.
Mechanistic Considerations
The Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[1] In the case of this compound, the reaction with a conjugated diene follows the general mechanism of a [4+2] cycloaddition. The two new sigma bonds are formed simultaneously, though not necessarily symmetrically, leading to a cyclohexadiene derivative.
The high reactivity of this compound can be rationalized by Frontier Molecular Orbital (FMO) theory. The electron-withdrawing trichlorosilyl groups lower the energy of the dienophile's LUMO, leading to a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO. This smaller energy gap results in a stronger orbital interaction and a lower activation energy for the reaction.
Experimental Protocols
The following protocols provide detailed procedures for the Diels-Alder reaction of this compound with two common dienes: cyclopentadiene and furan. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
General Safety Precautions
This compound and the resulting trichlorosilyl-containing products are moisture-sensitive and can release HCl upon hydrolysis. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of 2,3-Bis(trichlorosilyl)bicyclo[2.2.1]hepta-2,5-diene via Cycloaddition with Cyclopentadiene
This protocol details the reaction of this compound with cyclopentadiene, which is freshly prepared by cracking dicyclopentadiene. The reaction is typically performed at elevated temperatures in a sealed vessel to contain the volatile diene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Major Chemical Supplier |
| Dicyclopentadiene | 95% | Major Chemical Supplier |
| Toluene | Anhydrous | Major Chemical Supplier |
| Diethyl ether | Anhydrous | Major Chemical Supplier |
| Celite® | --- | Major Chemical Supplier |
| Heavy-walled sealed tube | --- | Glassware Supplier |
Experimental Procedure
-
Preparation of Cyclopentadiene: In a well-ventilated fume hood, equip a distillation apparatus for the cracking of dicyclopentadiene. Heat the dicyclopentadiene to its boiling point (ca. 170 °C). The monomeric cyclopentadiene will distill at a much lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 g, 3.41 mmol) and anhydrous toluene (5 mL) to a dry, heavy-walled sealed tube equipped with a magnetic stir bar.
-
Addition of Diene: To the solution in the sealed tube, add freshly distilled cyclopentadiene (0.45 g, 6.82 mmol, 2.0 equivalents).
-
Reaction: Seal the tube tightly and remove it from the inert atmosphere. Place the tube in an oil bath preheated to 180 °C.[2] Stir the reaction mixture at this temperature for 12 hours. The elevated temperature is necessary to ensure the reaction goes to completion.[2]
-
Workup: After 12 hours, remove the sealed tube from the oil bath and allow it to cool to room temperature. Cool the tube in an ice bath before carefully opening it in a well-ventilated fume hood.
-
Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). The use of flash chromatography is generally preferred for obtaining high purity material.
-
Expected Results and Characterization
The expected product is 2,3-bis(trichlorosilyl)bicyclo[2.2.1]hepta-2,5-diene.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 60-75% |
| Boiling Point | (To be determined by vacuum distillation) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-7.2 (m, 2H, vinyl), 3.8-4.0 (m, 2H, bridgehead), 2.0-2.2 (m, 2H, bridge) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140-145 (vinyl C-Si), 135-140 (vinyl C-H), 70-75 (bridgehead), 45-50 (bridge) |
| ²⁹Si NMR (CDCl₃, 79.5 MHz) | δ (ppm): (Expected in the range for trichlorosilyl groups) |
| IR (thin film, cm⁻¹) | ν: ~2900 (C-H), ~1600 (C=C), ~800 (Si-Cl) |
Protocol 2: Synthesis of 4,5-Bis(trichlorosilyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene via Cycloaddition with Furan
This protocol describes the Diels-Alder reaction between this compound and furan. Furan is a less reactive diene than cyclopentadiene, and the reaction may require more forcing conditions or the use of a Lewis acid catalyst to proceed efficiently.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Major Chemical Supplier |
| Furan | Anhydrous, freshly distilled | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| Aluminum chloride (AlCl₃) (optional) | Anhydrous | Major Chemical Supplier |
| Celite® | --- | Major Chemical Supplier |
Experimental Procedure
-
Reaction Setup: In a glovebox or under an argon atmosphere, add this compound (1.0 g, 3.41 mmol) and anhydrous dichloromethane (10 mL) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Diene: Add freshly distilled furan (0.46 g, 6.82 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction (Thermal): Heat the reaction mixture to reflux (approx. 40 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Reaction (Lewis Acid Catalyzed - Optional): If the thermal reaction is slow or incomplete, a Lewis acid catalyst can be employed. Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of anhydrous aluminum chloride (0.045 g, 0.34 mmol, 0.1 equivalents) in anhydrous dichloromethane (2 mL). Add the AlCl₃ solution dropwise to the reaction mixture at 0 °C. Allow the reaction to stir at room temperature for 4-8 hours, monitoring its progress.
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C.
-
If a Lewis acid was used, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution through a pad of Celite®.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Expected Results and Characterization
The expected product is 4,5-bis(trichlorosilyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 50-65% (thermal), 70-85% (catalyzed) |
| Melting Point | (To be determined) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.1-7.3 (m, 2H, vinyl), 5.2-5.4 (m, 2H, bridgehead) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145-150 (vinyl C-Si), 138-142 (vinyl C-H), 80-85 (bridgehead) |
| ²⁹Si NMR (CDCl₃, 79.5 MHz) | δ (ppm): (Expected in the range for trichlorosilyl groups) |
| IR (KBr, cm⁻¹) | ν: ~3000 (C-H), ~1600 (C=C), ~1100 (C-O-C), ~800 (Si-Cl) |
Synthetic Utility of the Diels-Alder Adducts
The Diels-Alder adducts of this compound are valuable intermediates for further synthetic transformations. The two trichlorosilyl groups can be functionalized in a variety of ways.
Hydrolysis to Silanols and Siloxanes
The trichlorosilyl groups are readily hydrolyzed to silanetriols upon treatment with water or moist air. These silanetriols can then undergo condensation to form polysiloxane networks, which have applications in materials science.
Conversion to Other Silyl Derivatives
The Si-Cl bonds can be displaced by a range of nucleophiles, such as alcohols (to form alkoxysilanes), Grignard reagents (to form alkyl- or arylsilanes), or fluoride ions (to form fluorosilanes). These transformations allow for the fine-tuning of the electronic and steric properties of the silicon substituents.
Aromatization
The cyclohexadiene adducts can be aromatized to the corresponding 1,2-bis(silyl)benzene derivatives.[3] This can be achieved through various dehydrogenation methods, providing a route to highly substituted aromatic compounds.
Visualization of Key Processes
Diels-Alder Reaction Workflow
Caption: General workflow for the Diels-Alder reaction of this compound.
Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction.
Conclusion
This compound serves as a highly effective dienophile in Diels-Alder reactions, enabling the synthesis of unique and versatile 1,2-bis(trichlorosilyl) substituted cyclohexadiene derivatives. The protocols provided herein offer a reliable foundation for researchers to explore the rich chemistry of this powerful building block. The synthetic utility of the resulting adducts opens avenues for the development of novel organosilicon compounds and complex molecular architectures, with potential applications in materials science and drug discovery. The careful handling and inert atmosphere techniques outlined are crucial for the successful implementation of these reactions.
References
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Taylor, R. T.; Goins, C. M.; Taylor, K. R. Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Online] Available: [Link].
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Organic Syntheses. PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. [Online] Available: [Link].
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Myers, A. G. Asymmetric Diels-Alder Reactions. Chem 115. [Online] Available: [Link].
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NIST. Bicyclo[2.2.1]hepta-2,5-diene, 2-trimethyl siloxy-. [Online] Available: [Link].
-
Taber, D. F. Preparation of Benzene Derivatives. Organic Chemistry Portal. [Online] Available: [Link].
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Introduction: The Strategic Importance of Bis(trichlorosilyl)acetylene Hydrosilylation
An in-depth guide to the hydrosilylation of bis(trichlorosilyl)acetylene, offering researchers and chemical development professionals a comprehensive overview of the reaction's mechanism, a detailed experimental protocol, and critical safety considerations.
This compound, a molecule featuring a carbon-carbon triple bond flanked by two trichlorosilyl groups (Cl₃SiC≡CSiCl₃), is a highly reactive and versatile building block in organosilicon chemistry.[1][2] Its structure, with electron-withdrawing trichlorosilyl groups, makes the alkyne susceptible to a variety of chemical transformations, including cycloadditions and nucleophilic additions.[3]
Among these transformations, hydrosilylation—the addition of a silicon-hydride (Si-H) bond across the triple bond—stands out as a powerful and atom-economical method for synthesizing highly functionalized vinylsilanes.[4][5] These products, specifically bis(trichlorosilyl)ethenes, are valuable intermediates. The multiple reactive Si-Cl bonds can be substituted with a wide array of organic functionalities, opening pathways to complex silicon-containing polymers, materials, and molecules for organic synthesis.[3][6] This guide provides a detailed exploration of this pivotal reaction, from its mechanistic underpinnings to practical laboratory execution.
Mechanistic Insights: The Chalk-Harrod Pathway
The platinum-catalyzed hydrosilylation of alkynes is a cornerstone of organosilicon chemistry, with a mechanism first elucidated by Chalk and Harrod that remains widely accepted today.[4][7] While variations exist, this framework provides a robust explanation for the reaction's progression and selectivity. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The catalytic cycle is generally understood to proceed through four key steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the hydrosilane (e.g., trichlorosilane, HSiCl₃) to the low-valent platinum(0) catalyst. This step forms a platinum(II) intermediate containing both a hydride (Pt-H) and a silyl (Pt-SiCl₃) ligand.[4][8]
-
Alkyne Coordination: The alkyne substrate, this compound, then coordinates to the platinum(II) center.
-
Migratory Insertion: In what is often the rate-determining step, the coordinated alkyne inserts into the platinum-hydride (Pt-H) bond.[8][9] This step forms a vinyl-platinum intermediate and dictates the regioselectivity of the addition. For symmetrical alkynes like this compound, only one regioisomer is possible. The addition is typically a syn-addition, resulting in the silyl group and the hydrogen atom on the same side of the newly formed double bond, leading to the (Z)-isomer.[10]
-
Reductive Elimination: The final step is the reductive elimination of the vinylsilane product from the platinum center. This regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol: Synthesis of 1,1,2-Tris(trichlorosilyl)ethene
This protocol details the platinum-catalyzed hydrosilylation of this compound with trichlorosilane. The procedure must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of trichlorosilyl compounds with moisture.[2]
Safety Precautions
-
Extreme Moisture Sensitivity: Both this compound and trichlorosilane react violently with water, releasing corrosive hydrogen chloride (HCl) gas.[2][11] All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.
-
Corrosivity: These chemicals cause severe skin and eye burns.[12] Full personal protective equipment (PPE), including chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Viton®), is mandatory.[13][14]
-
Flammability & Toxicity: Trichlorosilane is a flammable liquid.[15] The reaction should be performed in a well-ventilated fume hood, away from ignition sources. Inhalation can cause severe respiratory irritation.[16]
-
Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[16] A dry powder (Class D) fire extinguisher or dry sand should be available. Do not use water or foam fire extinguishers. [15]
Materials and Equipment
-
This compound (CAS 18038-55-6)
-
Trichlorosilane (CAS 10025-78-2), distilled
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), xylene solution
-
Anhydrous toluene (or other suitable inert solvent)
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware: three-neck round-bottom flask, condenser, dropping funnel, magnetic stir bar
-
Septa, needles, and cannulation tubing
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with a temperature controller and magnetic stirrer
-
Distillation apparatus for purification
Reaction Workflow
Caption: Step-by-step experimental workflow for hydrosilylation.
Step-by-Step Procedure
-
Glassware Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas outlet), and a pressure-equalizing dropping funnel. Dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Place the entire setup on a Schlenk line and subject it to at least three cycles of vacuum backfill with high-purity nitrogen or argon to ensure a completely inert atmosphere.
-
Reagent Charging:
-
Under a positive pressure of inert gas, charge the reaction flask with this compound (1.0 eq) and anhydrous toluene (to achieve a concentration of approx. 0.5-1.0 M).
-
Using a gas-tight syringe, add Karstedt's catalyst (typically 10-20 ppm Pt relative to the alkyne).
-
-
Substrate Addition:
-
Charge the dropping funnel with freshly distilled trichlorosilane (1.1-1.2 eq) via cannula transfer.
-
Begin stirring the solution in the flask and heat the mixture to the desired reaction temperature (a starting point of 60 °C is recommended).
-
Add the trichlorosilane dropwise from the funnel to the reaction flask over 30-60 minutes. An exotherm may be observed; control the addition rate to maintain a steady temperature.
-
-
Reaction and Monitoring:
-
After the addition is complete, maintain the reaction at temperature for 2-4 hours.
-
The reaction progress can be monitored by taking aliquots (using a cannula) and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the starting material.
-
-
Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
The solvent and any excess trichlorosilane can be removed under reduced pressure.
-
The crude product, 1,1,2-tris(trichlorosilyl)ethene, is then purified by vacuum distillation. The apparatus must be protected from atmospheric moisture.
-
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H and ¹³C NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
Data Summary
The following table provides representative parameters for the hydrosilylation reaction. Optimal conditions may vary and should be determined empirically.
| Parameter | Value/Range | Rationale & Notes |
| Substrate Ratio | 1.0 eq Alkyne : 1.1-1.2 eq Silane | A slight excess of the silane ensures complete consumption of the starting alkyne. |
| Catalyst | Karstedt's or Speier's Catalyst | Platinum-based catalysts are highly effective for alkyne hydrosilylation.[4][9] |
| Catalyst Loading | 10 - 100 ppm Platinum | Low catalyst loadings are typically sufficient, promoting atom economy. |
| Solvent | Anhydrous Toluene, Hexane | Must be inert and anhydrous. Toluene is often a good choice due to its boiling point. |
| Temperature | 50 - 80 °C | Provides sufficient thermal energy to drive the reaction without significant side reactions. |
| Reaction Time | 1 - 6 hours | Monitor by GC or NMR for completion. |
| Expected Product | (Z)-1,1,2-Tris(trichlorosilyl)ethene | The reaction proceeds via syn-addition across the triple bond.[10] |
Applications of Hydrosilylation Products
The vinylsilanes produced from the hydrosilylation of this compound are not typically end products but rather versatile synthetic intermediates.[17][18] The highly reactive Si-Cl bonds can be readily converted into other functionalities (e.g., Si-OR, Si-R', Si-H) through reactions with alcohols, Grignard reagents, or reducing agents. This opens up a vast chemical space for the creation of:
-
Cross-linkable Polymers: The vinyl group can participate in polymerization reactions, while the silyl groups can be hydrolyzed to form stable siloxane cross-links.
-
Coupling Agents: Vinyltrialkoxysilanes, derived from these products, are used as coupling agents to improve adhesion between organic polymers and inorganic substrates.[18]
-
Organic Synthesis Intermediates: Vinylsilanes are key partners in a variety of organic reactions, including palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), allowing for the stereoselective formation of complex organic molecules.[6]
By providing a reliable and efficient route to poly-functionalized vinylsilanes, the hydrosilylation of this compound serves as a critical enabling reaction in materials science and synthetic chemistry.
References
-
Lau, P. W. K. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. eScholarship@McGill. Retrieved from [Link]
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Janeta, M., Szymański, P., & Hreczycho, G. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 11(1), 13. [Link]
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Wikipedia. (2023). Vinylsilane. Retrieved from [Link]
-
Frey, G. D., Wittwer, P., & Plietker, B. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(4), 2547–2559. [Link]
-
ResearchGate. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. Retrieved from [Link]
-
Wikipedia. (2023). Hydrosilylation. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trichlorosilane, 99%. Retrieved from [Link]
-
Plietker, B. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 6(4), 2547-2559. [Link]
-
New Jersey Department of Health. (n.d.). TRICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Trichlorosilane. Retrieved from [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]
-
American Chemistry Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Vinylsilanes. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Vinylsilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysis of hydrosilylation XIII. Gas-phase hydrosilylation of acetylene by trichlorosilane on functionalised silica supported rhodium and ruthenium phosphine complexes. Retrieved from [Link]
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The Strategic Application of Bis(trichlorosilyl)acetylene in the Synthesis of Advanced Organosilicon Compounds
Introduction: The Unique Versatility of a Silyl-Acetylene Building Block
Bis(trichlorosilyl)acetylene (BTCSA), a molecule with the chemical formula (Cl₃Si)₂C₂, represents a cornerstone in the field of organosilicon chemistry. Its strategic importance lies in its unique molecular architecture: a rigid acetylene linker flanked by two highly reactive trichlorosilyl moieties. This combination of a reactive carbon-carbon triple bond and six hydrolyzable silicon-chlorine bonds makes BTCSA an exceptionally versatile precursor for a diverse array of organosilicon compounds, ranging from precisely functionalized small molecules to high-performance polymers. The strong electron-withdrawing nature of the trichlorosilyl groups significantly influences the reactivity of the acetylenic bond, rendering it susceptible to a variety of chemical transformations.[1] This guide provides an in-depth exploration of the synthesis, properties, and key applications of BTCSA, complete with detailed protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of BTCSA is paramount for its safe handling and effective application in synthesis.
| Property | Value | Source |
| CAS Number | 18038-55-6 | , |
| Molecular Formula | C₂Cl₆Si₂ | |
| Molecular Weight | 292.91 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 23-24 °C | |
| Boiling Point | 173-174 °C | |
| Density | 1.469 g/cm³ | |
| Refractive Index | 1.473 | |
| Solubility | Soluble in many organic solvents | |
| Key Reactivity | Highly reactive Si-Cl bonds, susceptible to hydrolysis; reactive C≡C bond |
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of BTCSA involves the high-temperature, gas-phase reaction of hexachlorodisilane (Si₂Cl₆) with acetylene (C₂H₂).[1] This reaction proceeds via a radical mechanism initiated by the thermal cleavage of the silicon-silicon bond in hexachlorodisilane to generate trichlorosilyl radicals (•SiCl₃). These radicals then react with acetylene to form the desired product.
Caption: Radical mechanism for the synthesis of BTCSA.
Synthetic Applications in Organosilicon Chemistry
The dual reactivity of BTCSA makes it a powerful tool for constructing complex organosilicon architectures. Key transformations include hydrosilylation of the acetylene bond, reduction of the trichlorosilyl groups, and hydrolysis to form polysiloxane networks.
Hydrosilylation: Synthesis of Polysilylated Ethenes
The carbon-carbon triple bond in BTCSA readily undergoes hydrosilylation, which is the addition of a silicon-hydride bond across the alkyne. This reaction is a cornerstone for producing highly functionalized, sterically crowded silylated ethenes. The catalytic hydrosilylation of BTCSA with trichlorosilane (HSiCl₃) can yield tris(trichlorosilyl)ethene and, under more forcing conditions, 1,1,2-tris(trichlorosilyl)ethane.[2][3]
Caption: Hydrosilylation of BTCSA to form polysilylated ethenes and ethanes.
Protocol 1: Catalytic Hydrosilylation of BTCSA with Trichlorosilane
Objective: To synthesize tris(trichlorosilyl)ethene.
Materials:
-
This compound (BTCSA)
-
Trichlorosilane (HSiCl₃)
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol) or a suitable rhodium catalyst[1]
-
Anhydrous toluene (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Schlenk line and inert gas (argon or nitrogen) supply
Procedure:
-
Reactor Preparation: Thoroughly dry the autoclave reactor and purge with an inert gas to eliminate atmospheric moisture.
-
Reagent Charging: Under an inert atmosphere, charge the reactor with BTCSA and anhydrous toluene.
-
Catalyst Addition: Introduce a catalytic amount of Speier's catalyst or a rhodium complex.
-
Addition of Hydrosilane: Add an equimolar or slight excess of trichlorosilane to the reaction mixture.
-
Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 60-120°C) with vigorous stirring. The reaction may be conducted under elevated pressure.[1]
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or NMR spectroscopy to observe the consumption of starting materials and the formation of the product.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The solvent and any unreacted volatiles are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tris(trichlorosilyl)ethene.
Safety Precautions:
-
BTCSA, trichlorosilane, and the resulting products are corrosive and moisture-sensitive. Handle all reagents and products under an inert, dry atmosphere.[4]
-
The reaction can be exothermic. Ensure proper temperature control.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Reduction: Formation of Disilylacetylene
The trichlorosilyl groups of BTCSA can be reduced to silyl groups (-SiH₃) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][3] This reaction provides a convenient route to disilylacetylene, a valuable precursor in its own right.
Caption: Reduction of BTCSA to disilylacetylene.
Protocol 2: Reduction of BTCSA with Lithium Aluminum Hydride
Objective: To synthesize disilylacetylene.
Materials:
-
This compound (BTCSA)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Schlenk line and inert gas (argon or nitrogen) supply
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen line.
-
LiAlH₄ Suspension: Under a positive pressure of nitrogen, carefully charge the flask with a suspension of LiAlH₄ in anhydrous ether.
-
Cooling: Cool the suspension in an ice bath to 0°C.
-
BTCSA Addition: Dissolve BTCSA in anhydrous ether and add it to the dropping funnel. Add the BTCSA solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS if possible).
-
Quenching (Caution!): Cool the reaction mixture back to 0°C. Very carefully and slowly, add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that evolves hydrogen gas. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water.[5]
-
Extraction and Drying: Filter the resulting salts and wash them thoroughly with ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, and filter.
-
Purification: The disilylacetylene product is volatile and should be carefully isolated by distillation of the solvent at atmospheric pressure, followed by distillation of the product.
Safety Precautions:
-
Lithium aluminum hydride reacts violently with water and is corrosive. Handle it with extreme care in a dry, inert atmosphere.[6]
-
The quenching process generates flammable hydrogen gas and is highly exothermic. Perform it slowly and with adequate cooling in a well-ventilated fume hood.
-
Wear appropriate PPE, including a face shield.
Hydrolysis and Condensation: Synthesis of Polysiloxane Networks
The six silicon-chlorine bonds in BTCSA are highly susceptible to hydrolysis. In the presence of water, BTCSA undergoes rapid hydrolysis to form silanol intermediates, which are unstable and readily undergo condensation to form a cross-linked polysiloxane network.[4] The rigid acetylene unit is incorporated into the polymer backbone, imparting unique thermal and mechanical properties.
Caption: Hydrolysis and condensation of BTCSA to form a polysiloxane network.
Protocol 3: Formation of a Polysiloxane Network from BTCSA
Objective: To synthesize a cross-linked polysiloxane containing acetylene units.
Materials:
-
This compound (BTCSA)
-
A suitable organic solvent (e.g., toluene or THF)
-
Water (deionized)
-
A base (e.g., pyridine or triethylamine) to act as an HCl scavenger (optional, but recommended for controlled reaction)
-
Beaker, magnetic stirrer, and dropping funnel
Procedure:
-
Solution Preparation: Dissolve BTCSA in a suitable organic solvent in a beaker equipped with a magnetic stirrer. If using a base, add it to this solution.
-
Hydrolysis: Slowly add water to the stirred solution of BTCSA. The reaction is often vigorous and produces hydrogen chloride gas. The use of a base will neutralize the HCl as it is formed.
-
Condensation and Gelation: As the hydrolysis and subsequent condensation proceed, the viscosity of the solution will increase, eventually leading to the formation of a gel or a solid precipitate.
-
Aging: Allow the mixture to age, either at room temperature or with gentle heating, to ensure complete condensation.
-
Washing and Drying: The resulting solid polymer is then washed extensively with water to remove any salts (e.g., pyridinium hydrochloride) and unreacted starting materials. The polymer is then dried in an oven or under vacuum to constant weight.
Characterization: The resulting polysiloxane can be characterized by Fourier-transform infrared spectroscopy (FT-IR) to confirm the formation of Si-O-Si bonds and the presence of the C≡C bond. Thermogravimetric analysis (TGA) can be used to assess its thermal stability.
Potential Applications in Drug Development and Medicinal Chemistry
While direct applications of BTCSA in pharmaceuticals are not widely documented, its derivatives hold potential in drug discovery and development. The incorporation of silicon into drug candidates can favorably modulate their physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[7] The acetylene group is also a recognized pharmacophore in many bioactive molecules and can act as a rigid linker or a bioisostere for other functional groups.[8][9]
-
Scaffold Synthesis: The cycloaddition reactions of the acetylene moiety in BTCSA derivatives could be employed to construct novel heterocyclic scaffolds, which are prevalent in many drug classes.
-
Metabolic Stability: The introduction of silyl groups can alter the metabolic profile of a drug, potentially blocking sites of oxidative metabolism and increasing the drug's half-life.
-
Bioisosterism: The linear and rigid nature of the acetylene unit can be used to mimic other functionalities, such as aromatic rings, in a drug's structure, potentially leading to improved binding affinity or selectivity.[9]
-
Click Chemistry: Terminal alkynes derived from BTCSA can be utilized in "click" chemistry reactions for bioconjugation and the synthesis of complex biomolecules.[10]
Further research into the synthesis of functionalized, biocompatible derivatives of BTCSA could open new avenues for its application in medicinal chemistry.
Conclusion
This compound is a powerful and versatile building block in organosilicon chemistry. Its dual reactivity allows for the synthesis of a wide range of functionalized molecules and materials. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound. As the demand for advanced materials and novel therapeutic agents continues to grow, the strategic application of BTCSA is poised to play an increasingly important role in both materials science and drug discovery.
References
-
Schmidbaur, H., et al. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. Zeitschrift für Naturforschung B, 1994, 49(10), 1348-1360. [Link]
-
Organic Syntheses. trimethylsilylacetylene. Org. Synth. 1988, 66, 67. [Link]
-
Panayides, J.-L., et al. The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 2024, 15(10), 3286-3344. [Link]
-
FAO AGRIS. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
-
MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 2021, 26(16), 4883. [Link]
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PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. J. Med. Chem. 2020, 63(11), 5625-5663. [Link]
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University of Cambridge, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. J. Med. Chem. 2020, 63(11), 5625-5663. [Link]
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ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]
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Applications of bis(trichlorosilyl)acetylene in materials science
An In-Depth Guide to the Applications of Bis(trichlorosilyl)acetylene in Materials Science
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Unique Organosilicon Precursor
This compound (BTCSA), with the chemical formula C₂Cl₆Si₂, is a highly reactive organosilicon compound that serves as a strategic building block in advanced materials synthesis.[1][2] Its unique structure, featuring a rigid acetylene rod flanked by two highly reactive trichlorosilyl (-SiCl₃) groups, makes it a versatile precursor for a new generation of materials.[1][2] The strong electron-withdrawing nature of the trichlorosilyl groups significantly influences the reactivity of the entire molecule, while the six silicon-chlorine (Si-Cl) bonds provide multiple pathways for chemical transformation.[1] This guide provides an in-depth exploration of BTCSA's core reactivity and details its primary applications in the synthesis of high-performance polymers and ceramics, complete with field-proven protocols for researchers and materials scientists.
The primary driver of BTCSA's utility is the pronounced electrophilic character of its silicon centers, a result of the significant electronegativity difference between silicon and chlorine.[1] This makes the Si-Cl bonds highly susceptible to nucleophilic substitution, reduction, and, most critically for polymer science, hydrolysis.[1] It is this controlled reactivity that allows scientists to transform a simple molecule into complex, high-performance materials with tailored properties for the aerospace, electronics, and high-temperature industries.[1]
| Property | Value | Source |
| CAS Number | 18038-55-6 | [2] |
| Molecular Formula | C₂Cl₆Si₂ | [2][3] |
| Molecular Weight | 292.91 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2][3] |
| Melting Point | 23-24 °C | [3][4] |
| Boiling Point | 173-174 °C | [3][4] |
Application I: Single-Source Precursor for Silicon Carbide (SiC) Ceramics and Composites
The synthesis of silicon carbide, a material renowned for its exceptional hardness, high thermal conductivity, and chemical inertness, represents a primary application of BTCSA.[1] BTCSA is an exemplary "single-source precursor" because it contains both silicon and carbon atoms within the same molecule, facilitating the formation of stoichiometric SiC upon thermal decomposition (pyrolysis). This approach offers superior control over the final material's composition compared to multi-source methods. This is particularly valuable in fabricating advanced Ceramic Matrix Composites (CMCs) and creating protective coatings via Chemical Vapor Deposition (CVD).[1][5][6]
Causality Behind the Application
The utility of BTCSA in CVD is rooted in the reversible nature of the Si-Cl bond cleavage at elevated temperatures.[1] This allows for a controlled, layer-by-layer deposition of SiC onto a substrate. During pyrolysis, the molecule undergoes thermal decomposition, eliminating chlorine and rearranging its Si-C framework to form a highly durable, crystalline SiC network. The resulting materials are sought after for applications in high-performance electronics and aerospace components.[1]
Protocol 1: Chemical Vapor Deposition (CVD) of a Silicon Carbide Film
This protocol describes a laboratory-scale process for depositing a thin film of SiC on a silicon wafer. Causality Note: The high deposition temperature is critical for ensuring complete decomposition of the precursor and the formation of a crystalline SiC phase. The inert carrier gas is necessary to transport the precursor vapor without reacting with it prematurely.
-
Substrate Preparation:
-
Clean a silicon wafer substrate by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas and place it in the CVD reactor chamber.
-
-
System Setup:
-
Load liquid BTCSA into a stainless-steel bubbler. Gently heat the bubbler to 30-40°C to increase the vapor pressure of BTCSA.
-
Purge the entire CVD system, including gas lines, with high-purity argon for at least 30 minutes to remove atmospheric oxygen and moisture.
-
Establish a stable flow of argon carrier gas through the bubbler to transport the BTCSA vapor. A typical flow rate is 50-100 sccm.
-
-
Deposition:
-
Heat the reactor chamber to the target deposition temperature, typically between 900°C and 1200°C.
-
Once the temperature is stable, divert the argon-BTCSA vapor stream into the reactor chamber.
-
Maintain the deposition for the desired duration (e.g., 60 minutes) to achieve the target film thickness.
-
-
Shutdown and Characterization:
-
Stop the flow of BTCSA vapor by bypassing the bubbler but maintain the argon flow.
-
Turn off the reactor heater and allow the system to cool to room temperature under the inert argon atmosphere.
-
Remove the coated substrate for analysis. Characterize the film's morphology and thickness using Scanning Electron Microscopy (SEM) and confirm the crystalline SiC phase using X-ray Diffraction (XRD).
-
Application II: Formation of Cross-Linked Polysiloxane and Silsesquioxane Networks
BTCSA is a powerful monomer for creating highly cross-linked silicon-containing polymers, such as polysiloxanes and silsesquioxanes.[1] These materials are valued for their outstanding thermal stability and low dielectric constants, making them suitable for applications in microelectronics and as protective coatings.[1] This application hinges on the hydrolytic sensitivity of the Si-Cl bonds.
Causality Behind the Application
The process is initiated by the hydrolysis of the six Si-Cl bonds in BTCSA upon controlled exposure to water.[1][2] This reaction rapidly forms reactive silanol (Si-OH) intermediates and liberates hydrochloric acid (HCl).[2] These silanols are unstable and readily undergo condensation reactions, where two Si-OH groups combine to form a stable siloxane (Si-O-Si) bridge, releasing a water molecule.[1][2] Because each BTCSA molecule has two silicon centers, each capable of forming three such bridges, the process results in a rigid, three-dimensional polymeric network. The acetylene core is retained within this network, imparting rigidity and unique electronic character.
Protocol 2: Sol-Gel Synthesis of a BTCSA-Derived Polysiloxane
This protocol outlines the formation of a monolithic gel via a controlled sol-gel process. Causality Note: The use of an anhydrous solvent is critical to prevent premature and uncontrolled hydrolysis. Water is added slowly to manage the reaction rate, and an HCl scavenger (like pyridine) is often used to neutralize the acid byproduct, which can otherwise catalyze the condensation too rapidly.
-
Reagent Preparation:
-
In a glovebox or under an inert argon atmosphere, prepare a solution of BTCSA (e.g., 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of deionized water (60 mmol, a 1:1 molar ratio per Si-Cl bond) and pyridine (60 mmol) in 20 mL of anhydrous THF.
-
-
Hydrolysis:
-
Place the BTCSA solution in a flask equipped with a magnetic stirrer and an addition funnel.
-
Slowly add the water/pyridine solution dropwise to the stirred BTCSA solution over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
A white precipitate (pyridinium hydrochloride) will form.
-
-
Gelation (Sol-to-Gel Transition):
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Stop stirring and let the solution stand undisturbed. Gelation will occur over the next 12-24 hours, indicated by a significant increase in viscosity until the solution no longer flows.
-
-
Aging and Drying:
-
Age the gel in the sealed container for 48 hours at room temperature to strengthen the siloxane network.
-
Carefully remove the solvent by slow evaporation. This can be done by unsealing the container and placing it in a fume hood for several days, followed by gentle heating in a vacuum oven at 80-100°C to yield the final, dry xerogel.
-
-
Characterization:
-
Confirm the formation of the Si-O-Si network using Fourier-Transform Infrared (FT-IR) spectroscopy by observing the characteristic broad absorption band around 1000-1100 cm⁻¹.
-
Assess the thermal stability of the polymer using Thermogravimetric Analysis (TGA).
-
Application III: Versatile Reagent in Molecular and Polymer Synthesis
Beyond forming its own networks, BTCSA serves as a bifunctional building block to introduce the rigid and electronically active ethynediyl-bis(silane) unit into other molecular architectures. Its reactivity can be directed at either the Si-Cl bonds or the carbon-carbon triple bond.
Key Synthetic Transformations
-
Hydrosilylation: The C≡C triple bond can react with hydrosilanes (compounds with Si-H bonds) in the presence of a platinum catalyst (e.g., Speier's catalyst) to form polysilylated ethenes. This reaction is a powerful tool for creating highly functionalized silicon-based molecules.[1]
-
Substitution: The chlorine atoms can be readily replaced by other functional groups through reactions with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds. This opens the door to a vast library of custom-designed organosilicon molecules.[1]
-
Reduction: The trichlorosilyl groups can be reduced to silyl groups (-SiH₃) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing access to disilylacetylene.[1]
Safety and Handling Protocols
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Moisture Sensitivity: BTCSA reacts vigorously with moisture, including humidity in the air, to release corrosive hydrochloric acid (HCl) gas.[2] All handling and storage must be done under a dry, inert atmosphere (e.g., nitrogen or argon). Glassware must be oven- or flame-dried before use.
-
Corrosivity: The compound and its hydrolysis byproduct (HCl) cause severe skin burns and serious eye damage.[4][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat when handling BTCSA.[8] All manipulations should be performed inside a certified chemical fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water, alcohols, and bases.[9]
Conclusion
This compound is more than just a chemical reagent; it is a molecular platform for innovation in materials science. Its predictable and versatile reactivity allows for the rational design of advanced materials, from ultra-hard ceramic coatings to thermally stable, low-dielectric polymers. By understanding the fundamental principles of its chemistry—the susceptibility of its Si-Cl bonds to hydrolysis and substitution, and the reactivity of its acetylene core—researchers can unlock its full potential. The protocols provided herein serve as a validated starting point for harnessing the power of BTCSA to build the next generation of high-performance materials.
References
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This compound | 18038-55-6 - Benchchem.
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This compound: Properties, Applications, and Synthesis.
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CAS 18038-55-6: this compound - CymitQuimica.
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18038-55-6, this compound Formula - ECHEMI.
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This compound, 97%+ (GC), C2Cl6Si2, 1 gram - CP Lab Safety.
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This compound 18038-55-6 wiki - Guidechem.
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trimethylsilylacetylene - Organic Syntheses Procedure.
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(Trimethylsilyl)acetylene - Apollo Scientific.
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This compound (C2Cl6Si2) - PubChemLite.
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Material Safety Data Sheet - Bis(trimethylsilyl)acetylene, 99% - Cole-Parmer.
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Low Temperature Atomic Layer Deposition Of Films Comprising SiCN OR SiCON - Google Patents.
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Silicon carbide precursors - US5300614A - Google Patents.
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Shifting Acetylene Hydrochlorination From the Gas to the Liquid Phase: Vinyl Chloride Production in Bichloride‐Based Ionic Liq - Research Collection.
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The Synthesis of Polymer Precursors and Exploratory Research Based on Acetylene Displacement Reaction - DTIC.
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Acetylene in Organic Synthesis: Recent Progress and New Uses - MDPI.
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Bis(trimethylsilyl)acetylene - Wikipedia.
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Advancements in Fiber, Interface, and Matrix Materials for Ceramic Matrix Composites - Digital Commons @ UConn - University of Connecticut.
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BIS(TRICHLOROSILYL)METHANE - Gelest, Inc.
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Polymer precursors for ceramic matrix composites - NASA Technical Reports Server (NTRS).
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Rekindling the use of acetylene as a chemical building block - Research Collection.
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Ceramic Matrix Composites – an Alternative for Challenging Construction Tasks.
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Synthesis of fluorescent carbon nanoparticles by dispersion polymerization of acetylene - PMC - NIH.
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Application Notes and Protocols: Bis(trimethylstannyl)acetylene in the Synthesis of Conjugated Polymers - Benchchem.
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Technology - COI Ceramics.
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Ceramic Matrix Composite Cyclic Ablation Behavior under Oxyacetylene Torch - MDPI.
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Troubleshooting & Optimization
Handling and storage of moisture-sensitive bis(trichlorosilyl)acetylene
Welcome to the dedicated technical support guide for bis(trichlorosilyl)acetylene (BTCSA, CAS 18038-55-6). This resource is designed for researchers, chemists, and materials scientists who are leveraging this highly reactive and versatile organosilicon compound in their work. As a potent precursor for silicon-containing polymers, advanced materials, and complex organic molecules, its successful application hinges on the meticulous control of its handling and storage conditions.[1][2] This guide provides in-depth, field-proven insights into the causality behind experimental choices, ensuring both safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound, with the chemical formula C₂Cl₆Si₂, is an organosilicon compound featuring a carbon-carbon triple bond flanked by two trichlorosilyl (-SiCl₃) groups.[2][3] Its high reactivity is primarily driven by the six silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon and chlorine makes the silicon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1] This inherent reactivity is the key to its utility as a precursor in chemical vapor deposition (CVD) and in the synthesis of complex organosilicon molecules.[1]
Q2: Why is moisture sensitivity a critical concern for BTCSA?
BTCSA is extremely sensitive to moisture. The Si-Cl bonds react readily with water (hydrolysis) in a rapid and exothermic reaction.[3][4] This reaction cleaves the Si-Cl bonds to form silanol (Si-OH) intermediates and releases corrosive hydrogen chloride (HCl) gas.[1][3] The silanol intermediates are also highly reactive and quickly undergo condensation to form stable siloxane (Si-O-Si) networks, leading to the decomposition of the starting material and the formation of polymeric byproducts.[1][3] Even trace amounts of moisture from the atmosphere or contaminated solvents can compromise the integrity of the reagent and the outcome of your experiment.
Q3: How should I store an unopened container of BTCSA?
Unopened containers of BTCSA should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][6] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. The storage area should be specifically designated for water-reactive chemicals. Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations from the manufacturer.[7][8]
Q4: Can I handle BTCSA on the open bench?
No. Due to its high reactivity with atmospheric moisture and the release of toxic HCl gas upon hydrolysis, BTCSA must never be handled on an open bench.[4][9] All manipulations, including transfers, measurements, and reactions, must be performed under a strictly controlled inert atmosphere using either a glovebox or Schlenk line techniques.[10][11]
Q5: What personal protective equipment (PPE) is required when working with BTCSA?
A comprehensive set of PPE is essential. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[9][12] The wearing of contact lenses is not recommended.[12]
-
Hand Protection: Chemically resistant gloves (e.g., rubber gloves).[9][12]
-
Body Protection: A flame-retardant lab coat and protective clothing.[9]
-
Respiratory Protection: In case of potential exposure to vapors or HCl gas, a self-contained breathing apparatus or an appropriate respirator is necessary.[9][12] Work should always be conducted in a well-ventilated fume hood.
Q6: What should I do in case of an accidental spill?
In case of a small spill, isolate the area. Do not use water to clean it up, as this will exacerbate the situation by producing large amounts of HCl gas.[4] Use an inert absorbent material like dry sand or a specialized absorbent for chlorosilanes. For larger spills, evacuate the area and follow your institution's emergency procedures.[4] Ensure all cleanup operations are performed by trained personnel wearing appropriate PPE.
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during the handling and use of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reagent appears cloudy, viscous, or has solidified. | Moisture Contamination: The reagent has been exposed to moisture, leading to hydrolysis and the formation of polysiloxane byproducts.[1][3] | Do not use the reagent. The presence of hydrolysis products will interfere with your reaction. Obtain a fresh, unopened bottle of BTCSA. Review your inert atmosphere technique to identify and eliminate the source of moisture. |
| Reaction fails or gives very low yield. | 1. Degraded Reagent: See above. 2. Contaminated Solvents/Reagents: Trace water in solvents or other reagents is reacting with the BTCSA. 3. Improper Inert Atmosphere: Your reaction setup (glassware, gas lines) was not sufficiently dried or purged of air.[10][11] | 1. Verify Reagent Quality: Use a fresh bottle of BTCSA. 2. Dry Solvents Rigorously: Use freshly distilled and dried solvents from an appropriate drying agent or a solvent purification system. Ensure all other reagents are anhydrous. 3. Improve Inert Technique: Oven-dry or flame-dry all glassware immediately before use.[13][14] Ensure a positive pressure of high-purity inert gas (nitrogen or argon) is maintained throughout the experiment. |
| White fumes are observed during transfer or addition. | Exposure to Air: The reagent is coming into contact with atmospheric moisture, causing immediate hydrolysis and the formation of HCl gas, which appears as white fumes.[4] | Immediately stop the transfer and re-evaluate your technique. Ensure all connections are secure and that a positive flow of inert gas is maintained. Use proper syringe or cannula transfer techniques to prevent backflow of air.[13] |
| Pressure buildup in the reaction flask. | HCl Gas Evolution: The reaction of BTCSA with protic sources (e.g., water, alcohols) generates HCl gas, increasing the pressure inside a closed system.[1][3] | Ensure the reaction is properly vented. Use a gas bubbler or a similar pressure-relief system connected to the inert gas line to safely vent excess pressure while maintaining the inert atmosphere. |
Experimental Protocol: Inert Atmosphere Transfer of BTCSA
This protocol outlines the standard procedure for transferring this compound from a Sure/Seal™ type bottle to a reaction flask using syringe techniques under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Oven-dried or flame-dried reaction flask with a stir bar, sealed with a rubber septum
-
Dry, gas-tight syringe with a long, oven-dried needle
-
Source of high-purity inert gas (Argon or Nitrogen) with a manifold or balloon setup
-
Secondary "exit" needle
Procedure:
-
Prepare the Reaction Flask:
-
Thoroughly oven-dry (e.g., 125 °C overnight) or flame-dry the reaction flask containing a magnetic stir bar.[10]
-
While hot, immediately seal the flask with a rubber septum and clamp it to a stand inside a fume hood.
-
Insert a needle connected to the inert gas line and a second, shorter "exit" needle through the septum.
-
Purge the flask with a steady stream of inert gas for at least 5-10 minutes to displace all air.[13]
-
Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of inert gas (indicated by a balloon or flow from a bubbler).
-
-
Prepare the Syringe:
-
Oven-dry the syringe and needle separately.
-
Assemble the syringe and needle while still warm and flush thoroughly with dry inert gas by drawing and expelling the gas multiple times from a purged flask.
-
-
Withdraw the Reagent:
-
Puncture the septum of the BTCSA bottle with the syringe needle.
-
Insert a needle from the inert gas line into the bottle's septum to maintain positive pressure as liquid is withdrawn. This prevents creating a vacuum that could pull in air.
-
Slowly withdraw the desired volume of BTCSA into the syringe. It's good practice to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.[13]
-
-
Transfer to the Reaction Flask:
-
Carefully withdraw the syringe from the reagent bottle.
-
Immediately insert the needle through the septum of the prepared reaction flask.
-
First, inject the inert gas buffer from the syringe into the flask's headspace.
-
Then, slowly dispense the liquid BTCSA into the reaction flask, ensuring the needle tip is below the surface of any solvent if present.
-
Once the transfer is complete, remove the syringe from the reaction flask.
-
-
Syringe Cleaning:
-
Immediately and carefully quench the residual reagent in the syringe by drawing up an anhydrous solvent (e.g., hexane or toluene) and expelling it into a separate flask containing a quenching agent like isopropyl alcohol. Repeat this process multiple times before cleaning with water.
-
Visualization of Key Processes
BTCSA Hydrolysis Pathway
The following diagram illustrates the fundamental reaction that underscores the moisture sensitivity of this compound. The initial rapid hydrolysis of the Si-Cl bonds forms reactive silanol intermediates, which then condense to build a stable Si-O-Si siloxane network, releasing water that can perpetuate the cycle.
Caption: The hydrolysis and condensation pathway of BTCSA.
Inert Atmosphere Transfer Workflow
This workflow diagram visualizes the critical steps for safely transferring the moisture-sensitive reagent from its storage container to the reaction vessel.
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Technical Support Center: Purification of Bis(trichlorosilyl)acetylene
Welcome to the dedicated support center for researchers, scientists, and professionals engaged in the synthesis and purification of bis(trichlorosilyl)acetylene (BTSA). This guide provides in-depth troubleshooting and frequently asked questions to address the specific challenges encountered during the purification of this highly reactive and versatile organosilicon compound. Our aim is to equip you with the knowledge to enhance purity, improve yield, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude BTSA is largely dependent on the synthetic route employed. Common synthesis methods, such as the high-temperature reaction of hexachlorodisilane with acetylene, can introduce several byproducts.[1] Key impurities often include:
-
Unreacted Starting Materials: Residual hexachlorodisilane (Si₂Cl₆) and other silicon-containing precursors.
-
Partially Silylated Acetylenes: Monosubstituted (trichlorosilyl)acetylene.
-
Oligomeric and Polymeric Byproducts: Formed through side reactions, especially at elevated temperatures.
-
Hydrolysis Products: Due to the high moisture sensitivity of the trichlorosilyl groups, exposure to atmospheric moisture can lead to the formation of siloxanes and hydrochloric acid.[2]
-
Solvent Residues: If a solvent is used in the synthesis or workup.
Q2: My purified this compound is a pale yellow liquid, but literature describes it as colorless. What causes this discoloration?
A2: A pale yellow coloration in purified this compound is typically indicative of trace impurities. While the pure compound is a colorless to light yellow liquid, the presence of certain byproducts can impart a yellowish hue.[2][3] Potential causes for this discoloration include:
-
Trace Iron Contamination: Reaction with metallic components of the synthesis or purification apparatus can introduce ferric chloride, a known colorant.
-
Formation of Conjugated Oligomers: Small amounts of polymeric or oligomeric species with extended conjugation can absorb in the visible spectrum, leading to a yellow appearance.
-
Thermal Decomposition Products: If the purification, particularly distillation, is carried out at excessively high temperatures, slight decomposition can occur, generating colored impurities.
To address this, ensure all glassware and equipment are scrupulously clean and dry. Consider using an all-glass distillation setup to minimize contact with metal surfaces. Purification under reduced pressure will lower the boiling point and mitigate thermal decomposition.
Q3: I'm observing a significant loss of product during fractional distillation. What are the likely causes and how can I minimize this?
A3: Product loss during the fractional distillation of this compound is a common challenge. Several factors can contribute to this issue:
-
Incomplete Reaction: If the initial synthesis did not proceed to completion, a large portion of the crude product will consist of lower-boiling starting materials, which are removed as the forerun.
-
Hold-up in the Distillation Column: A column with excessive surface area or inefficient packing can lead to a significant amount of product remaining in the column.
-
Thermal Instability: As a reactive compound, prolonged heating during distillation can lead to decomposition and polymerization, reducing the yield of the desired monomer.
-
Hydrolysis: Any leaks in the distillation apparatus can introduce moisture, leading to the formation of non-volatile siloxanes.
To mitigate these issues, optimize the initial synthesis to maximize conversion. For the purification, a short-path distillation apparatus is often preferred to minimize hold-up and reduce the time the compound is exposed to high temperatures. Ensure all joints are well-sealed and the entire system is under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use sublimation as a purification technique for this compound?
A4: While this compound is a low-melting solid (melting point 23-24°C), fractional distillation under reduced pressure is the more commonly employed and generally more effective purification method for this compound on a laboratory scale.[3] Sublimation may be a viable option for small quantities or for the removal of non-volatile impurities. However, achieving a sharp separation from impurities with similar vapor pressures can be challenging with sublimation. For preparative-scale purification requiring high purity, fractional distillation offers better separation efficiency.
Troubleshooting Guides
Troubleshooting Poor Separation During Fractional Distillation
Issue: Overlapping fractions or inability to achieve a distinct boiling point plateau for this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient Distillation Column | - Use a vacuum-jacketed Vigreux column for better insulation and theoretical plates. - For higher purity requirements, consider a packed column (e.g., with Raschig rings), but be mindful of increased hold-up. |
| Fluctuating Vacuum | - Ensure all connections are secure and properly greased (if using glass joints). - Use a high-quality vacuum pump and a pressure regulator to maintain a stable vacuum. |
| Inadequate Heating Control | - Use a heating mantle with a stirrer to ensure even heating of the distillation flask. - Avoid overheating, which can lead to bumping and decomposition. |
| Presence of an Azeotrope | - While not commonly reported for typical impurities, consider the possibility of an azeotrope with a specific byproduct. In such cases, an alternative purification method or a different synthetic route may be necessary. |
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting a purification method for this compound.
Experimental Protocols
Detailed Protocol for Fractional Distillation of this compound
! CAUTION: this compound is corrosive and moisture-sensitive.[2][4] All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Charging the Flask:
-
Transfer the crude this compound to the distillation flask via cannula or in a glovebox to minimize exposure to air.
-
Add a magnetic stir bar for smooth boiling.
-
-
Distillation Procedure:
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (173-174°C at atmospheric pressure), monitor the temperature and pressure closely.[3] The boiling point will be significantly lower under vacuum.
-
Collect the fraction corresponding to pure this compound in a clean, dry receiving flask. A stable boiling point and a colorless distillate are indicators of purity.
-
Once the main fraction is collected, stop heating and allow the system to cool to room temperature before slowly reintroducing the inert atmosphere.
-
-
Purity Analysis:
-
Analyze the purified product by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.[5]
-
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂Cl₆Si₂ |
| Molecular Weight | 292.91 g/mol [3] |
| Melting Point | 23-24 °C[3] |
| Boiling Point | 173-174 °C[3] |
| Density | ~1.469 g/cm³[3] |
| Refractive Index | 1.473[3] |
References
- Vertex AI Search. (n.d.). This compound: Properties, Applications, and Synthesis.
- CymitQuimica. (n.d.). CAS 18038-55-6: this compound.
- Benchchem. (n.d.). This compound | 18038-55-6.
- ECHEMI. (n.d.). 18038-55-6, this compound Formula.
- Lab Pro Inc. (n.d.). This compound, 1G - B3215-1G.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). trimethylsilylacetylene - Organic Syntheses Procedure.
- Guidechem. (n.d.). This compound 18038-55-6 wiki.
Sources
Avoiding side reactions in bis(trichlorosilyl)acetylene chemistry
Welcome to the technical support center for bis(trichlorosilyl)acetylene (BTCSA) chemistry. As a Senior Application Scientist with extensive experience in organosilicon chemistry, I've designed this guide to address the common challenges and side reactions that researchers, scientists, and drug development professionals may encounter. This resource is structured in a practical question-and-answer format to provide direct solutions to specific experimental issues. Our focus is on not just what to do, but why certain protocols are crucial for success, ensuring both the integrity of your research and the efficient use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: My BTCSA synthesis is resulting in low yields and a mixture of products. What are the likely side reactions and how can I prevent them?
A1: Low yields in BTCSA synthesis often point to two primary culprits: incomplete reaction and the formation of oligomeric byproducts. The synthesis of BTCSA, commonly achieved through the reaction of acetylene with a silicon-chlorine source like hexachlorodisilane, is sensitive to reaction conditions.[1]
Common Side Reactions:
-
Oligomerization of Acetylene: Under certain conditions, particularly at higher pressures and temperatures, acetylene can oligomerize to form benzene and other polycyclic aromatic hydrocarbons.[2] This not only consumes the starting material but also introduces difficult-to-remove impurities.
-
Formation of Monosubstituted Products: Incomplete reaction can lead to the formation of trichlorosilylacetylene. While this can be a useful reagent in its own right, its presence as an impurity complicates purification and downstream applications.
-
Hydrosilylation: If a hydride source is present, such as from certain silane reagents, hydrosilylation of the acetylene can occur, leading to the formation of ethene and ethane derivatives.[3][4]
Troubleshooting and Prevention:
| Parameter | Recommended Action | Rationale |
| Acetylene Flow Rate | Maintain a consistent and sufficient flow of purified acetylene gas. | An insufficient flow rate can lead to the formation of unwanted byproducts.[5] It's crucial to ensure an excess of acetylene to drive the reaction towards the desired disubstituted product. |
| Temperature Control | Maintain the reaction temperature at or below 20°C. | Higher temperatures can promote the disproportionation of intermediates and lead to the formation of bis(magnesium chloride)acetylene as a byproduct.[5][6] |
| Reagent Purity | Use high-purity starting materials, especially acetylene. | Impurities in commercial-grade acetylene, such as phosphine and arsine, can interfere with the reaction and contaminate the final product. |
| Reaction Monitoring | Monitor the reaction progress using techniques like GC-MS or NMR. | This allows for the timely quenching of the reaction upon completion, preventing the formation of further byproducts. |
Q2: I'm observing the formation of a white precipitate upon exposure of my BTCSA sample to air. What is this and how can I avoid it?
A2: The white precipitate is almost certainly a result of hydrolysis. The silicon-chlorine (Si-Cl) bonds in this compound are highly susceptible to nucleophilic attack by water.[1][7] This reaction leads to the formation of silanols (Si-OH), which then readily condense to form siloxane (Si-O-Si) networks, appearing as a white solid.[1][7] The reaction also liberates hydrochloric acid (HCl) gas.[7]
Mechanism of Hydrolysis and Siloxane Formation:
Sources
- 1. benchchem.com [benchchem.com]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes [agris.fao.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. CAS 18038-55-6: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of Bis(trichlorosilyl)acetylene
Welcome to the technical support guide for the synthesis of bis(trichlorosilyl)acetylene (Cl₃SiC≡CSiCl₃). This document is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during the synthesis of this highly reactive and versatile organosilicon compound. As a key precursor for silicon-containing polymers and advanced materials, achieving high yields of pure this compound is critical.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format, explaining the causality behind experimental choices to ensure both high yield and scientific rigor.
FAQs - Quick Troubleshooting
Q1: What are the most common synthetic routes to this compound?
There are several established methods, each with advantages depending on the desired scale, purity, and available starting materials.[1] The most prominent routes include:
-
High-Temperature Gas-Phase Reaction: The reaction of hexachlorodisilane (Si₂Cl₆) with acetylene (C₂H₂) at high temperatures. This is a common industrial method that operates via a radical mechanism.[1]
-
Reaction of Acetylene Derivatives with Silicon Reagents: For laboratory and industrial scales, the reaction of acetylene or its metalated forms (e.g., sodium acetylide) with a silicon-containing reagent in the presence of a strong base is often employed.[1][3]
-
Three-Step Synthesis from Chloromethyl-trichlorosilane: This method provides another viable, albeit more complex, pathway to the target compound.[1][4]
Q2: What are typical yields, and what are the critical parameters affecting them?
Yields can vary significantly based on the chosen route and reaction conditions. While some literature reports moderate yields, optimization is key.[3] Critical parameters that universally impact yield include:
-
Reagent Purity: The purity of acetylene and the silicon source is paramount. Impurities like phosphine or arsine in crude acetylene can interfere with catalysts and cause side reactions.[5]
-
Reaction Temperature: Precise temperature control is crucial. Forcing conditions can lead to the formation of byproducts, including hexachlorodisilane and polymeric materials.[3]
-
Moisture and Air Sensitivity: The trichlorosilyl groups are highly susceptible to hydrolysis.[2] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
Catalyst Activity (if applicable): In catalyzed reactions, such as hydrosilylation which can be a competing pathway, the choice and handling of the catalyst are critical.[4][6]
In-Depth Troubleshooting Guides
Problem Area 1: Low or No Product Formation
Q: My reaction yield is consistently poor (<30%), or I am isolating only starting materials. What are the likely causes and solutions?
This is a common issue often traced back to reagent quality, reaction setup, or temperature deviations.
Causality & Explanation: The Si-Cl bonds in trichlorosilane precursors are highly reactive and the reaction intermediates can be unstable. Low conversion is often a result of insufficient activation energy, premature degradation of reagents, or the presence of inhibitors.
Troubleshooting Protocol:
-
Verify Reagent Purity and Handling:
-
Acetylene Gas: Use high-purity acetylene. If using acetylene from a cylinder, pass it through a series of traps to remove acetone (the stabilizing solvent), moisture, and other impurities. A cold trap (-78 °C) followed by a drying agent column is effective.
-
Silicon Reagents (e.g., HSiCl₃, Si₂Cl₆): Ensure these are freshly distilled before use. These reagents are extremely sensitive to moisture and can hydrolyze to form siloxanes and HCl, which will inhibit the desired reaction.[2]
-
Solvents: Use anhydrous solvents. Ensure they are rigorously dried and deoxygenated before use.
-
-
Optimize Reaction Temperature:
-
Initiation: Ensure the reaction temperature is sufficient to initiate the reaction (e.g., thermal cleavage for radical reactions) but not so high as to cause decomposition.
-
Monitoring: Monitor the internal reaction temperature closely. Exothermic reactions can lead to runaways and byproduct formation. Use a controlled addition funnel for liquid reagents to manage the reaction rate.
-
-
Ensure an Inert Atmosphere:
-
System Purge: Thoroughly purge the entire reaction apparatus with a dry, inert gas (like argon) before adding reagents.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction to prevent ingress of air and moisture.
-
Problem Area 2: Significant Side Product Formation
Q: My GC-MS analysis shows significant byproducts like tris(trichlorosilyl)ethene, other silylated ethenes, or polymeric materials. How can I improve selectivity?
The formation of these byproducts is often due to competing reaction pathways, such as hydrosilylation or polymerization.
Causality & Explanation: this compound itself is a reactive dienophile and can undergo further reactions.[1] For instance, if trichlorosilane (HSiCl₃) is present or formed, it can add across the acetylene's triple bond in a hydrosilylation reaction to yield tris(trichlorosilyl)ethene and other saturated products.[4][6] The strong electron-withdrawing nature of the trichlorosilyl groups makes the acetylenic bond susceptible to such transformations.[1]
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Carefully control the molar ratios of your reactants. An excess of one reagent can favor side reactions. Use precise addition techniques, such as a syringe pump for liquid reagents.
-
-
Modify Reaction Conditions:
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions, which may have higher activation energies.
-
Concentration: Adjust the concentration of the reactants. In some cases, higher dilution can disfavor intermolecular side reactions that lead to polymers.
-
-
Purify Intermediates:
Table 1: Common Side Products and Their Likely Origin
| Side Product | Chemical Formula | Likely Cause | Mitigation Strategy |
| Tris(trichlorosilyl)ethene | (Cl₃Si)₂C=CH(SiCl₃) | Catalytic hydrosilylation of the product with HSiCl₃.[4][6] | Control stoichiometry; remove HSiCl₃. |
| 1,1,2-Tris(trichlorosilyl)ethane | (Cl₃Si)₂CH-CH₂(SiCl₃) | Further hydrosilylation/reduction of ethene byproducts.[4][6] | Optimize reaction time and temperature. |
| Hexachlorodisilane | Si₂Cl₆ | Can be a byproduct in some catalytic cycles.[3] | Adjust catalyst or reaction conditions. |
| Polysiloxanes/Polymers | - | Contamination with water, leading to hydrolysis and condensation.[2] | Ensure strictly anhydrous conditions. |
Problem Area 3: Difficulty in Product Isolation and Purification
Q: I'm struggling to isolate a pure product. Distillation results in decomposition or co-distillation with impurities. What is the best approach?
This compound has a boiling point of 173-174°C, but it can be thermally sensitive, especially if catalytic residues are present.[7]
Causality & Explanation: The high boiling point requires vacuum distillation to avoid thermal decomposition. Co-boiling impurities are common, and the product's reactivity makes it prone to degradation during workup if not handled correctly.
Troubleshooting Protocol:
-
Initial Workup:
-
After the reaction is complete, it may be beneficial to filter the crude mixture through a pad of dry Celite or silica gel to remove non-volatile salts or catalyst residues before distillation.[8]
-
-
Fractional Vacuum Distillation:
-
Use a fractional distillation setup with a short Vigreux column to improve separation efficiency.
-
Crucial: Perform the distillation under a high vacuum to lower the boiling point and minimize thermal stress on the compound.
-
Collect multiple fractions and analyze each by GC-MS or NMR to identify the purest fractions.
-
-
Crystallization:
-
This compound is a low-melting solid (m.p. 23-24°C).[7] For final polishing, crystallization from a non-polar solvent at low temperatures (e.g., in a dry ice/acetone bath) can be an effective technique to remove stubborn impurities.
-
Experimental Workflow & Logic Diagrams
To visualize the process, the following diagrams outline the key decision points and pathways in the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Key reaction pathways: desired synthesis vs. common side reactions.
References
- Vertex AI Search. This compound: Properties, Applications, and Synthesis.
- Benchchem. This compound | 18038-55-6.
- ResearchGate. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes.
- FAO AGRIS. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes.
- CymitQuimica. CAS 18038-55-6: this compound.
- ResearchGate. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes.
- Guidechem. This compound 18038-55-6 wiki.
- Organic Syntheses. Working with Hazardous Chemicals.
- Allschoolabs. This compound - >97.0%(GC)(T), high purity , CAS No.18038-55-6.
- Research Collection. Shifting Acetylene Hydrochlorination From the Gas to the Liquid Phase: Vinyl Chloride Production in Bichloride‐Based Ionic Liq.
- Google Patents. US2407332A - Purification of acetylene by means of arsenic trichloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 18038-55-6: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes [agris.fao.org]
- 5. US2407332A - Purification of acetylene by means of arsenic trichloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Managing the Reactivity of Bis(trichlorosilyl)acetylene
Welcome to the technical support center for bis(trichlorosilyl)acetylene, C₂(SiCl₃)₂. This guide is designed for researchers, chemists, and materials scientists who utilize this highly reactive and versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot problems, and manage the potent reactivity of the six silicon-chlorine (Si-Cl) bonds in this molecule.
The Core Challenge: Understanding Si-Cl Bond Reactivity
The entire chemistry of this compound (BTCSA) is dominated by the nature of its Si-Cl bonds. The significant difference in electronegativity between silicon and chlorine renders the silicon atom highly electrophilic. This makes it an excellent target for a wide range of nucleophiles, which is the basis of its synthetic utility.[1] However, this same reactivity makes it exquisitely sensitive to unintended reactions, particularly with moisture.
The fundamental transformation you will be managing is nucleophilic substitution at the silicon center, typically following an SN2-type mechanism.[1]
Caption: General mechanism of nucleophilic substitution at a trichlorosilyl group.
This inherent electrophilicity is the root cause of the most common issues encountered during its use. This guide is structured to help you master it.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and properties of BTCSA.
Q1: How must I store this compound? A: Absolutely dry and under an inert atmosphere (e.g., nitrogen or argon). The material is highly susceptible to hydrolysis.[2] It should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.
Q2: What are the primary safety hazards associated with BTCSA? A: The primary hazards are its corrosivity and reactivity with water.
-
Corrosivity: As a chlorosilane, it causes severe skin burns and serious eye damage.[3][4] Vapors are corrosive to the skin, eyes, and respiratory tract.[3][5]
-
Reactivity: Upon contact with moisture (including humidity in the air), it violently decomposes to produce hydrochloric acid (HCl) gas.[2] This can cause a rapid pressure buildup in a closed container and presents a significant inhalation hazard.[5]
-
Personal Protective Equipment (PPE): Always handle BTCSA inside a certified chemical fume hood. Wear chemical-resistant gloves (butyl rubber or nitrile), a flame-retardant lab coat, and chemical splash goggles along with a face shield.[3][6]
Q3: Which solvents are compatible with BTCSA for reactions? A: Only use anhydrous, aprotic solvents. Any protic solvent (containing O-H or N-H bonds) will react. Recommended solvents must be rigorously dried before use.
| Solvent | Boiling Point (°C) | Common Drying Method | Notes |
| Tetrahydrofuran (THF) | 66 | Sodium/benzophenone still or solvent purification system | Excellent for Grignard and organolithium reactions. |
| Toluene | 111 | Sodium/benzophenone still or solvent purification system | Good for higher temperature reactions. |
| Hexanes / Heptane | 69 / 98 | Sodium/benzophenone still or solvent purification system | Non-coordinating solvent option. |
| Diethyl Ether | 35 | Sodium/benzophenone still or solvent purification system | Volatile, use with caution. |
Q4: How does BTCSA compare to its analogue, bis(trimethylsilyl)acetylene (BTMSA)? A: The reactivity is dramatically different. In BTMSA, the Si-C bonds of the methyl groups are stable and non-reactive towards most nucleophiles. The reactivity is centered on the acetylene C-H bonds (if present) or the triple bond itself. In BTCSA, the six Si-Cl bonds are highly reactive electrophilic sites, while the Si-C bond is comparatively robust.[1] This makes BTCSA a precursor for materials where the silicon centers are functionalized, such as in polymers or for chemical vapor deposition.[1][7]
Troubleshooting Guide: From Theory to Practice
This section tackles the most common experimental failures in a problem-and-solution format.
Problem 1: My reaction is sluggish or incomplete. Analysis shows mostly unreacted starting material.
-
Potential Cause (A): Inactive Nucleophile. This is especially common with organometallic reagents like Grignard or organolithiums, which degrade upon exposure to air or moisture.
-
Potential Cause (B): Insufficient Stoichiometry. Remember you have six Si-Cl bonds. If your goal is full substitution, you will need at least six equivalents of a monovalent nucleophile, and often a slight excess is required to drive the reaction to completion.
-
Potential Cause (C): Low Reaction Temperature. While many reactions are started at 0 °C or below to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion.
-
Diagnostic Steps & Solutions:
-
Verify Nucleophile Activity: For Grignard reagents, perform a titration (e.g., using 1,10-phenanthroline) on an aliquot of your stock solution immediately before use to determine the exact molarity.
-
Recalculate Stoichiometry: Based on the titration result, ensure you are adding the correct molar equivalents of the nucleophile. For full substitution, using 6.5-7.0 equivalents is a reasonable starting point.
-
Monitor Reaction Progress: Use an appropriate technique (TLC, GC-MS, or NMR on quenched aliquots) to track the consumption of the starting material. If the reaction stalls, consider slowly warming it to room temperature and monitoring for further conversion.
-
Problem 2: The reaction produced a low yield of the desired product, accompanied by significant amounts of a white, insoluble solid or a sticky, gel-like substance.
This is the most frequent failure mode when working with BTCSA.
-
Primary Cause: Moisture Contamination. This cannot be overstated. The white solid or gel is almost certainly a polysiloxane network.[1][2] BTCSA reacts with even trace amounts of water to form silanols (Si-OH). These silanols are highly reactive and rapidly condense with each other (or other Si-Cl groups) to form stable Si-O-Si (siloxane) bonds, releasing more HCl and propagating the polymerization.[1][2]
Caption: Troubleshooting workflow for low yields and byproduct formation.
-
Diagnostic Steps & Solutions:
-
System Preparation Review: This is a preventative diagnostic. Before starting, ask yourself:
-
Was all glassware oven-dried (>120 °C) or flame-dried under vacuum and cooled under inert gas?
-
Were all solvents passed through a purification system or freshly distilled from an appropriate drying agent?
-
Were all reagents transferred via cannula or gas-tight syringe under a positive pressure of nitrogen or argon?
-
-
Reaction Observation: Did you observe fuming when you added your reagents? This is a sign of HCl production from a reaction with moisture.
-
The Solution - A Self-Validating Protocol: The only reliable solution is prevention. Adopt a "no-compromise" approach to anhydrous technique. See the detailed protocol in the next section.
-
Problem 3: My analysis shows a mixture of products with varying degrees of substitution (e.g., RSiCl₂, R₂SiCl, and R₃Si).
-
Potential Cause (A): Insufficient Nucleophile. The most obvious cause is simply not adding enough of your reagent to replace all six chlorine atoms.
-
Potential Cause (B): Steric Hindrance. As you substitute the small chlorine atoms with bulkier organic groups (R), the remaining Si-Cl bonds may become sterically hindered, slowing down the rate of subsequent substitutions. The reactivity of SiCl₃ is greater than RSiCl₂, which is greater than R₂SiCl.
-
Potential Cause (C): Premature Quenching. Stopping the reaction before it has reached completion.
-
Diagnostic Steps & Solutions:
-
Stoichiometry and Time: As a first step, repeat the reaction using a larger excess of the nucleophile (e.g., increase from 6.5 to 8.0 equivalents) and a longer reaction time (e.g., from 4 hours to 12 or 24 hours).
-
Increase Temperature: If steric hindrance is suspected, gently heating the reaction after the initial addition (e.g., to 40-50 °C in THF) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side reactions.
-
Choice of Nucleophile: If possible, using a smaller, less sterically demanding nucleophile may lead to more complete substitution.
-
Key Experimental Protocol: Peralkylation of BTCSA with a Grignard Reagent
This protocol provides a detailed, self-validating methodology for the complete substitution of all six chlorine atoms on BTCSA. The principles described here are fundamental to successfully handling this compound.
Objective: To synthesize Bis(triR silyl)acetylene from this compound.
Materials:
-
This compound (BTCSA)
-
Grignard Reagent (R-MgX), ~1.0 M in THF (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard organic solvents for extraction (e.g., diethyl ether, hexanes)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Round-bottom flasks, addition funnel, condenser (all oven- or flame-dried)
-
Magnetic stirrer and stir bars
-
Gas-tight syringes and cannulas
Procedure:
-
System Preparation (The Most Critical Step):
-
Assemble your glassware (e.g., a 3-neck flask with an addition funnel, condenser, and nitrogen inlet).
-
Flame-dry the entire apparatus under high vacuum.
-
Allow the glassware to cool completely to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve BTCSA (1.0 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Titrate your Grignard reagent solution to determine its precise molarity.
-
Charge the addition funnel with the required volume of Grignard reagent (a minimum of 6.5 equivalents) via cannula transfer. Dilute with additional anhydrous THF if necessary to facilitate controlled addition.
-
-
Reaction Execution:
-
Begin vigorous stirring of the BTCSA solution.
-
Add the Grignard reagent from the addition funnel dropwise to the reaction flask. Maintain the internal temperature at 0 °C. The reaction is often exothermic; slow addition is critical to prevent side reactions.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by analyzing quenched aliquots if desired.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Caution: This will quench excess Grignard reagent and can be highly exothermic. It will also produce HCl from any remaining Si-Cl bonds. Perform this in the fume hood.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
-
-
Validation:
-
Characterize the final product using NMR (¹H, ¹³C, ²⁹Si), mass spectrometry, and/or elemental analysis to confirm its identity and purity. The absence of Si-Cl bonds can be inferred from the stability of the product to ambient moisture.
-
References
-
This compound | 18038-55-6 - Benchchem.
-
This compound: Properties, Applications, and Synthesis.
-
CAS 18038-55-6: this compound - CymitQuimica.
-
GLOBAL SAFE HANDLING OF CHLOROSILANES - American Chemistry Council.
-
(PDF) Improve Your Handling of Chlorosilanes - ResearchGate.
-
Trichlorosilane - Santa Cruz Biotechnology.
-
Global Safe Handling of Chlorosilanes - Global Silicones Council.
-
Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes - ResearchGate.
-
Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd.
-
Trichlorosilane SDS, 10025-78-2 Safety Data Sheets - ECHEMI.
-
This compound 18038-55-6 wiki - Guidechem.
-
Reactions of Grignard Reagents - Master Organic Chemistry.
-
Grignard Reagent Reaction Mechanism - YouTube.
-
Bis(trimethylsilyl)acetylene: A Catalyst for Innovation in Specialty Chemicals.
-
(PDF) Grignard reaction with acetylene in THF - ResearchGate.
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube.
Sources
Technical Support Center: Troubleshooting Hydrolysis of Bis(trichlorosilyl)acetylene (BTCSA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for bis(trichlorosilyl)acetylene (BTCSA). This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile building block. The primary challenge in working with BTCSA is its extreme sensitivity to moisture. This guide provides in-depth, experience-driven answers to common questions and robust protocols to help you prevent, identify, and troubleshoot hydrolysis-related issues in your experiments, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTCSA) and why is it so reactive?
This compound, also known as ethyne-1,2-diylbis(trichlorosilane), is an organosilicon compound with the chemical formula C₂Cl₆Si₂.[1][2] Its structure features a central acetylene unit flanked by two trichlorosilyl (-SiCl₃) groups. The high reactivity of BTCSA stems from the six silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon and chlorine makes the silicon atoms highly electrophilic. This renders them extremely susceptible to nucleophilic attack, particularly by water, which is the primary cause of hydrolysis.[3] This reactivity is precisely what makes BTCSA a valuable precursor for creating silicon-containing polymers and advanced materials.[1][3]
Q2: I've just opened a new bottle of BTCSA. What are the immediate signs of hydrolysis or degradation?
There are several key indicators of BTCSA hydrolysis that can be observed upon handling the reagent or during a reaction:
-
Fuming in Air: When exposed to atmospheric moisture, BTCSA will fume, producing hydrogen chloride (HCl) gas as a byproduct of the hydrolysis reaction.[1] This is often the first and most obvious sign of its reactivity.
-
Cloudiness or Precipitate: A pure BTCSA reagent should be a clear, colorless to pale yellow liquid.[1] If the liquid appears cloudy or contains a white solid, it has likely been compromised by moisture. In a reaction solvent, the formation of a white precipitate upon addition of BTCSA is a strong indicator of water contamination.
-
Increased Viscosity or Gel Formation: As hydrolysis progresses, the initial silanol products (R-Si(OH)₃) undergo condensation to form siloxane (Si-O-Si) networks.[3] This can lead to a noticeable increase in the viscosity of the reaction mixture, and in cases of significant contamination, can result in the formation of an intractable gel or solid polymer.
Q3: What is the underlying chemical mechanism of BTCSA hydrolysis?
The degradation of BTCSA by water is a two-stage process involving hydrolysis followed by condensation. Understanding this mechanism is crucial for troubleshooting.
-
Hydrolysis: The electrophilic silicon atoms are attacked by water molecules. Each of the six Si-Cl bonds is sequentially replaced by a Si-OH (silanol) bond, releasing one equivalent of HCl for each bond cleaved.
-
Condensation: The resulting silanol intermediates are highly reactive and readily condense with each other. Two silanol groups react to form a stable siloxane (Si-O-Si) bond, eliminating a molecule of water.
Because BTCSA is bifunctional, this process leads to the formation of a complex, cross-linked three-dimensional polymer network known as a polysilsesquioxane.[3][4]
Caption: Mechanism of BTCSA hydrolysis and subsequent condensation.
Q4: My reaction failed, and I suspect hydrolysis. How can I analytically confirm this?
If your reaction resulted in a low yield, unexpected precipitates, or gels, analytical techniques can confirm hydrolysis as the root cause.
| Analytical Technique | Expected Observation for Hydrolysis |
| ¹H NMR | Appearance of a broad, exchangeable peak corresponding to Si-OH protons. The exact chemical shift is solvent and concentration-dependent. |
| ²⁹Si NMR | This is a highly definitive technique. You will observe a significant downfield shift as the chlorine atoms on silicon are replaced by more electronegative oxygen atoms. The signal for R-SiCl₃ will disappear and be replaced by new signals corresponding to R-Si(OH)ₓ(O-Si)yClz species. |
| FT-IR Spectroscopy | The appearance of a strong, broad absorption band around 3200-3700 cm⁻¹ (O-H stretch from silanols) and a strong band around 1000-1100 cm⁻¹ (Si-O-Si stretch from siloxanes). |
| GC-MS | While BTCSA itself is reactive, this can be used to analyze more stable, derivatized byproducts. However, the polymeric nature of the hydrolysis products makes them non-volatile and generally unsuitable for GC-MS. |
Troubleshooting Guides & Protocols
Guide 1: Protocol for Establishing an Anhydrous Reaction Environment
The vast majority of issues with BTCSA can be traced back to inadequate exclusion of atmospheric moisture. Following this rigorous setup protocol is critical for success.
Objective: To create and maintain a moisture-free environment for reactions involving BTCSA.
Materials:
-
Round-bottom flask and condenser (or other required glassware)
-
Schlenk line or glovebox
-
Heat gun or high-temperature oven (>120°C)
-
Anhydrous solvent (e.g., distilled from a drying agent or from a commercial sure-seal system)
-
Inert gas (Argon or Nitrogen, >99.99% purity)
-
Syringes and needles (oven-dried)
-
Rubber septa
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware.
-
Place glassware in an oven at >120°C for at least 4 hours (overnight is preferred).
-
Alternative: Assemble the glassware and flame-dry all surfaces under a vacuum using a heat gun until no more condensation is visible.
-
-
System Assembly & Purging:
-
Immediately assemble the hot glassware under a positive flow of inert gas. Use a high-quality vacuum grease on joints if necessary, but ensure it is compatible with your reaction conditions.
-
Seal the system with rubber septa.
-
Connect the apparatus to a Schlenk line. Perform at least three vacuum/inert gas backfill cycles to completely remove atmospheric gases from the vessel.
-
-
Solvent Transfer:
-
Use a freshly oven-dried syringe and needle to transfer anhydrous solvent from a sure-seal bottle into your reaction flask under a positive pressure of inert gas.
-
Alternative: Transfer solvent via cannula from a storage flask to your reaction flask.
-
-
Reagent Addition:
-
BTCSA should be handled in a glovebox or under a strong positive pressure of inert gas.
-
Using a clean, dry syringe, carefully draw the required volume of BTCSA and add it dropwise to the stirred reaction solvent.
-
Ensure the needle tip is below the surface of the solvent to prevent splashing onto the flask walls.
-
Caption: Workflow for setting up an anhydrous reaction with BTCSA.
Guide 2: Troubleshooting Common In-Reaction Failures
Use this decision tree to diagnose and address problems that arise during your experiment.
Caption: Decision tree for troubleshooting BTCSA reaction failures.
References
-
SciSpace. Synthesis and Properties of Polysilsesquioxanes Having Ethoxysulfonyl Group as a Side Chain. (2012). [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. (2015). [Link]
-
Fiveable. Protection of Alcohols | Organic Chemistry Class Notes. [Link]
-
MDPI. Formation of Hybrid Spherical Silica Particles Using a Novel Alkoxy-Functional Polysilsesquioxane Macromonomer as a Precursor in an Acid-Catalyzed Sol-Gel Process. (2020). [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving Bis(trichlorosilyl)acetylene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(trichlorosilyl)acetylene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to catalyst selection and reaction optimization for this highly reactive and versatile organosilicon compound. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the complexities of your experiments.
Introduction to this compound Chemistry
This compound, with the chemical formula (Cl₃Si)₂C₂, is a valuable precursor in organosilicon chemistry.[1] Its reactivity is dominated by the six silicon-chlorine bonds, which impart a strong electrophilic character to the silicon atoms, and the carbon-carbon triple bond, which is influenced by the electron-withdrawing nature of the trichlorosilyl groups.[1] This unique electronic and steric profile makes it a versatile building block for silicon-containing polymers and complex molecular architectures.[1][2] However, this high reactivity also presents specific challenges in catalyst selection and process control.
This guide will address common issues encountered during reactions such as hydrosilylation and polymerization, focusing on the appropriate selection of platinum and rhodium-based catalysts, and providing strategies to mitigate common side reactions and catalyst deactivation.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My hydrosilylation reaction with this compound is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?
Answer:
A sluggish or non-starting hydrosilylation reaction is a common issue that can typically be traced back to catalyst inhibition or suboptimal reaction conditions.
Causality-Driven Troubleshooting Steps:
-
Catalyst Poisoning: Platinum and rhodium catalysts are highly susceptible to poisoning by a variety of functional groups.
-
Expertise & Experience: The trichlorosilyl groups on your substrate are highly sensitive to hydrolysis, which can release hydrochloric acid (HCl).[2] This in-situ generated acid can react with your catalyst, altering its coordination sphere and rendering it inactive. Furthermore, any residual amines, sulfur-containing compounds, or phosphines from previous steps or in your solvents can act as potent poisons.
-
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to exclude moisture. All glassware should be flame-dried, and solvents must be anhydrous.
-
Solvent Purity: Use freshly distilled, high-purity solvents. Consider passing them through a column of activated alumina to remove trace impurities.
-
Substrate Purity: Ensure your this compound is free from hydrolysis byproducts. If necessary, purify it by distillation under reduced pressure immediately before use.
-
-
-
Incorrect Catalyst Activation or Choice: Not all platinum or rhodium catalysts are equally effective for this substrate.
-
Expertise & Experience: The choice of catalyst and its activation are critical. For chlorosilanes, Speier's catalyst (H₂PtCl₆) is a classic choice for hydrosilylation.[3] However, for more complex systems, a pre-catalyst that forms a more soluble and active species in the reaction medium might be necessary.
-
Troubleshooting Protocol:
-
Catalyst Selection: If using a general-purpose platinum catalyst with poor results, consider switching to a catalyst known to be effective with chlorosilanes, such as Speier's catalyst or a rhodium complex like [RhCl(CO)₂]₂.[4]
-
Pre-activation: Some catalysts benefit from a pre-activation step. For example, gently warming the catalyst in a small amount of the solvent before adding the reactants can sometimes initiate the catalytic cycle.
-
-
Question 2: I am observing the formation of multiple products, including a higher molecular weight species, in my hydrosilylation reaction. What is happening and how can I improve selectivity?
Answer:
The formation of multiple products is often due to side reactions, with double hydrosilylation being a common culprit when working with acetylenic compounds.
Understanding the Side Reaction:
-
Double Hydrosilylation: The initial product of the hydrosilylation of this compound is a vinylsilane. This product still contains a double bond that can undergo a second hydrosilylation, leading to a disilylated ethane derivative. This is particularly prevalent with highly active catalysts or at higher temperatures.[5]
Strategies to Enhance Selectivity:
-
Control Stoichiometry:
-
Expertise & Experience: Using a slight excess of this compound relative to the hydrosilane can help to favor the mono-addition product by reducing the concentration of the hydrosilane available for the second addition.
-
Troubleshooting Protocol:
-
Start with a 1.1:1 molar ratio of this compound to your hydrosilane.
-
Monitor the reaction progress by GC-MS or NMR to track the formation of the desired product and the double addition byproduct.
-
-
-
Lower Reaction Temperature:
-
Expertise & Experience: The activation energy for the second hydrosilylation is often higher than the first. By lowering the reaction temperature, you can kinetically disfavor the formation of the double addition product.
-
Troubleshooting Protocol:
-
If you are running the reaction at elevated temperatures, try reducing it in 10-15 °C increments.
-
Be aware that lowering the temperature will also slow down the primary reaction, so an optimization of temperature and time will be necessary.
-
-
-
Catalyst Choice and Loading:
-
Expertise & Experience: Highly active catalysts can be less selective. Using a catalyst with a slightly lower activity or reducing the catalyst loading can sometimes improve selectivity.
-
Troubleshooting Protocol:
-
If using a highly active catalyst like Karstedt's catalyst, consider switching to a less reactive one, or decrease the catalyst loading by a factor of 2-5.
-
-
Question 3: My catalyst appears to be deactivating over the course of the reaction, leading to incomplete conversion. What are the potential deactivation mechanisms for this specific system?
Answer:
Catalyst deactivation is a significant challenge, especially when working with reactive chlorosilanes. The primary deactivation pathways in this system are fouling and chemical poisoning.
Mechanisms of Catalyst Deactivation:
-
Fouling by Oligosiloxanes:
-
Expertise & Experience: The trichlorosilyl groups are highly susceptible to hydrolysis, even by trace amounts of water. The resulting silanols can undergo condensation to form oligosiloxane byproducts. These oligomers can coat the surface of the catalyst, blocking active sites.[3] This is a form of fouling.
-
Visualizing the Process:
Caption: Fouling of the catalyst by oligosiloxane byproducts.
-
-
Chemical Poisoning by HCl:
-
Expertise & Experience: As mentioned, hydrolysis of the Si-Cl bonds produces HCl.[2] This acid can directly react with the metal center of the catalyst, leading to changes in its oxidation state or ligand environment, thus deactivating it.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all components of your reaction are scrupulously dry.
-
Proton Sponge: In some cases, the addition of a non-coordinating base, such as a sterically hindered proton sponge, can be used to scavenge any in-situ generated acid. However, this must be done with caution as the base itself could potentially interact with the catalyst.
-
-
-
Formation of Inactive Platinum Colloids:
-
Expertise & Experience: Platinum(0) catalysts, such as Karstedt's catalyst, can be prone to aggregation, leading to the formation of inactive platinum black or colloids.[6] This process can be accelerated by impurities or high temperatures.
-
Troubleshooting Protocol:
-
Use of Ligands: The presence of stabilizing ligands can help prevent aggregation. If you are using a ligand-free catalyst, consider switching to a complex with phosphine or other stabilizing ligands.
-
Lower Catalyst Concentration: High local concentrations of the catalyst can promote aggregation. Ensure the catalyst is well-dispersed in the reaction medium.
-
-
Frequently Asked Questions (FAQs)
Q1: Which class of catalysts, platinum or rhodium, is generally preferred for reactions with this compound?
A1: Both platinum and rhodium complexes can be effective, and the choice often depends on the specific transformation.
-
Platinum Catalysts (e.g., Speier's catalyst, Karstedt's catalyst): These are the most commonly used for hydrosilylation reactions due to their high activity.[3] However, they can sometimes lead to side reactions like double hydrosilylation.
-
Rhodium Catalysts (e.g., [RhCl(CO)₂]₂, Wilkinson's catalyst): Rhodium catalysts are often more selective and can be particularly useful for achieving specific stereochemical outcomes in hydrosilylation.[4] They may require higher temperatures or longer reaction times compared to their platinum counterparts.
Q2: What is a typical catalyst loading for these reactions?
A2: Catalyst loading can vary significantly based on the chosen catalyst and the desired reaction rate. A general starting point for homogeneous catalysts is in the range of 10⁻³ to 10⁻⁵ moles of catalyst per mole of substrate. For platinum catalysts like Speier's catalyst, concentrations as low as 10 ppm can be effective under ideal conditions.[3]
Q3: Can I use a heterogeneous catalyst for reactions with this compound?
A3: Yes, heterogeneous catalysts, such as platinum or rhodium supported on carbon or silica, can be used.[5]
-
Advantages: Heterogeneous catalysts offer the significant advantage of easier separation from the reaction mixture, which can simplify product purification and allow for catalyst recycling.
-
Disadvantages: They may exhibit lower activity compared to their homogeneous counterparts and can be more susceptible to surface fouling by byproducts like oligosiloxanes.
Q4: How does the presence of two trichlorosilyl groups affect the reactivity of the acetylene unit?
A4: The two electron-withdrawing trichlorosilyl groups have a significant impact on the electronic properties of the carbon-carbon triple bond. They decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack and influencing its reactivity in cycloaddition reactions.[1] This electronic effect can also influence the regioselectivity of reactions like hydrosilylation.
Experimental Protocols
The following is an illustrative protocol for a reaction analogous to those involving this compound, based on the gas-phase hydrosilylation of acetylene with trichlorosilane. This should be adapted for your specific experimental setup.
Protocol: Gas-Phase Hydrosilylation of Acetylene with Trichlorosilane using a Supported Platinum Catalyst
This protocol is based on the work of Okamoto et al. in Chemical Communications (2002).
Materials:
-
Tetraammineplatinum(II) chloride
-
Polyethylene glycol (PEG)
-
Silica gel
-
Acetylene gas
-
Trichlorosilane
Catalyst Preparation:
-
Dissolve tetraammineplatinum(II) chloride in polyethylene glycol.
-
Impregnate the silica gel support with the platinum-PEG solution.
-
Dry the catalyst to obtain a supported liquid-phase catalyst.
Reaction Procedure:
-
Pack a flow reactor with the prepared catalyst.
-
Heat the reactor to the desired temperature (e.g., 100-150 °C).
-
Introduce a gaseous mixture of acetylene and trichlorosilane into the reactor.
-
Monitor the product stream using an in-line analytical technique such as gas chromatography (GC) to determine the conversion and selectivity to the desired vinyltrichlorosilane product.
Logical Flow of the Experimental Protocol:
Caption: Workflow for gas-phase hydrosilylation.
Catalyst Performance Comparison (Illustrative Data):
| Catalyst Precursor | Support | Reaction Type | Key Observation | Reference |
| H₂PtCl₆ | None | Hydrosilylation | High activity, potential for side reactions. | [3] |
| [RhCl(CO)₂]₂ | None | Hydrosilylation | High selectivity for mono-adducts. | [4] |
| Tetraammineplatinum(II) chloride | Silica/PEG | Hydrosilylation | Active and thermally stable for gas-phase reactions. | |
| Rhodium phosphine complexes | Silica | Hydrosilylation | Can lead to double hydrosilylation byproducts. | [5] |
References
-
Okamoto, M., Kiya, H., Yamashita, H., & Suzuki, E. (2002). A novel catalyst containing a platinum complex in polyethylene glycol medium supported on silica gel for vapor-phase hydrosilylation of acetylene with trichlorosilane or trimethoxysilane. Chemical Communications, (15), 1634–1635. [Link]
-
Okamoto, M., Kiya, H., Yamashita, H., & Suzuki, E. (2002). A novel catalyst containing a platinum complex in polyethylene glycol medium supported on silica gel for vapor-phase hydrosilylation of acetylene with trichlorosilane or trimethoxysilane. Sci-Hub. [Link]
-
Catalysis of hydrosilylation XIII. Gas‐phase hydrosilylation of acetylene by trichlorosilane on functionalised silica supported rhodium and ruthenium phosphine complexes. ResearchGate. [Link]
-
Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. ResearchGate. [Link]
-
Ziegler-Natta Vinyl Polymerization. University of Southern Mississippi. [Link]
-
Ziegler–Natta catalyst. Wikipedia. [Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
Ziegler–Natta Polymerizations. Chemistry LibreTexts. [Link]
-
Ziegler–Natta catalysts on silica for ethylene polymerization. Semantic Scholar. [Link]
-
Ziegler–Natta Polymerization and the Remaining Challenges. Indian Academy of Sciences. [Link]
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate. [Link]
-
Rhodium-Catalyzed Direct Amination of Arene CH Bonds Using Azides as the Nitrogen Source. Organic Syntheses. [Link]
-
Hydrosilylation of acetylene and monosubstituted acetylenes in the presence of rhodium complexes. ResearchGate. [Link]
-
Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. NIH. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. NIH. [Link]
-
trimethylsilylacetylene. Organic Syntheses. [Link]
-
Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. NIH. [Link]
-
New study details method for recycling platinum catalysts from industrial streams. University of Illinois Urbana-Champaign. [Link]
-
Deactivation of platinum catalysts by oxygen. 1. Kinetics of the catalyst deactivation. Eindhoven University of Technology. [Link]
Sources
Thermal stability and decomposition of bis(trichlorosilyl)acetylene
Technical Support Center: Bis(trichlorosilyl)acetylene
Welcome to the technical support guide for this compound (BTCSA). This document is designed for researchers and professionals in materials science and drug development. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and safe handling of this highly reactive organosilicon compound.
Introduction to this compound (CAS: 18038-55-6)
This compound, with the chemical formula C₂Cl₆Si₂, is a unique organosilicon compound featuring two trichlorosilyl (-SiCl₃) groups attached to an acetylene backbone.[1] Typically a colorless to pale yellow liquid, its high reactivity stems from the six electrophilic silicon-chlorine bonds and the electron-deficient carbon-carbon triple bond.[1][2] This reactivity makes it a valuable precursor in the synthesis of advanced silicon-containing polymers, for chemical vapor deposition (CVD) of silicon carbide materials, and as a versatile building block in complex organic synthesis.[2][3] However, its utility is coupled with significant handling challenges, primarily its acute sensitivity to moisture.[1]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 18038-55-6 | [1][4] |
| Molecular Formula | C₂Cl₆Si₂ | [1][5] |
| Molecular Weight | 292.91 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Melting Point | 23-24 °C | [6] |
| Boiling Point | 173-174 °C | [6] |
| Key Reactivity | Highly sensitive to moisture; Si-Cl bonds susceptible to nucleophilic attack | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound? A1: The primary hazards are its corrosivity and high reactivity with water. It is classified as causing severe skin burns and serious eye damage.[5][6] Upon contact with moisture, it hydrolyzes and releases corrosive hydrochloric acid (HCl) gas.[1] Therefore, it is imperative to handle this compound under a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[5]
Q2: How should I properly store this compound? A2: Store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[7] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials like water, strong acids, strong bases, and strong oxidizing agents.[7]
Q3: What happens if the compound is accidentally exposed to air? A3: Exposure to atmospheric moisture will initiate a rapid hydrolysis reaction. The Si-Cl bonds will react with water to form silanol intermediates (Si-OH), which can then condense to form siloxane networks (Si-O-Si).[1] This process also releases HCl gas, which can cause visible fuming and corrosion of nearby equipment. The product will be contaminated and may appear cloudy or solidify.
Q4: What are the main applications of this compound? A4: Its primary use is as a precursor for advanced materials. The reactive Si-Cl bonds are advantageous in CVD processes for creating silicon carbide layers, where the controlled decomposition of the molecule is crucial.[2] It is also instrumental in synthesizing specialized silicon-containing polymers and polysiloxanes, which can offer enhanced thermal and mechanical properties for aerospace and electronics applications.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Synthesis yields are consistently low.
-
Potential Cause: If using the high-temperature gas-phase reaction of hexachlorodisilane (Si₂Cl₆) and acetylene, the reaction conditions are critical.[2] Insufficient temperature, incorrect stoichiometry, or impurities can hinder the radical-based mechanism.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction furnace or flow reactor is accurately calibrated to maintain the optimal temperature for trichlorosilyl radical generation.
-
Control Reagent Flow: Use precise mass flow controllers for both acetylene and the vapor of hexachlorodisilane to maintain the correct stoichiometric ratio. An excess of acetylene can sometimes lead to side products.[8]
-
Purify Reagents: Ensure acetylene is passed through traps to remove moisture and other impurities. Hexachlorodisilane should be freshly distilled to remove any hydrolysis products.
-
Inert System: The entire apparatus must be free of oxygen and moisture. Purge the system thoroughly with an inert gas (argon or nitrogen) before starting the reaction.
-
Issue 2: The product appears cloudy or contains a precipitate after purification.
-
Potential Cause: This is a classic sign of moisture contamination during workup or storage.[1] Even trace amounts of water will cause hydrolysis and the formation of insoluble siloxane oligomers.
-
Troubleshooting Steps:
-
Use Anhydrous Techniques: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >150°C) and assembled while hot under a positive pressure of inert gas.
-
Use Dry Solvents: Any solvents used for extraction or transfer must be of anhydrous grade and preferably distilled from a suitable drying agent.
-
Inert Atmosphere Transfer: Handle the purified liquid exclusively within a glovebox or using Schlenk line techniques.
-
Proper Sealing: Ensure the storage container is sealed with a high-quality septum or threaded cap with a PTFE liner to prevent moisture ingress over time.
-
Issue 3: Inconsistent results during thermal analysis (TGA/DSC).
-
Potential Cause: The thermal decomposition profile can be affected by sample purity, the reaction of the sample with the analysis pan, or atmospheric contamination in the instrument. The decomposition pathway can involve the elimination of stable silicon compounds like tetrachlorosilane (SiCl₄).[2]
-
Troubleshooting Steps:
-
Sample Preparation: Prepare the sample for analysis inside an inert atmosphere glovebox to prevent any surface hydrolysis before the run begins.
-
Select Inert Pans: Use inert sample pans, such as platinum, gold, or alumina. Avoid aluminum pans, as highly chlorinated compounds can react with them at elevated temperatures.
-
Ensure Inert Purge: Verify that the TGA/DSC instrument has a high-purity inert gas purge (nitrogen or argon) with a consistent flow rate to sweep away any decomposition products.
-
Run a Blank: Perform a run with an empty sample pan to ensure the baseline is stable and free of anomalies.
-
Standardize Heating Rate: Use a consistent and appropriate heating rate (e.g., 10 °C/min) for all comparative analyses.
-
Issue 4: Unwanted byproducts are forming in a derivatization reaction.
-
Potential Cause: The strong electron-withdrawing nature of the two -SiCl₃ groups makes the acetylenic bond highly susceptible to various transformations.[2] Depending on your reagents, you could be seeing products from nucleophilic attack, hydrosilylation, or even Diels-Alder reactions.[2]
-
Troubleshooting Steps:
-
Control Temperature: Many side reactions have higher activation energies. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly improve selectivity.
-
Analyze Byproducts: Isolate and identify the byproducts using techniques like GC-MS, NMR, and FT-IR. Understanding their structure can provide mechanistic clues (e.g., the presence of Si-H bonds may suggest a reduction or hydrosilylation pathway).
-
Reagent Purity: Ensure your starting materials and catalysts are pure. For instance, in hydrosilylation reactions, trace impurities can alter the catalytic cycle and lead to different products.[9]
-
Experimental Protocols
Protocol 1: Standard Handling and Transfer Procedure
This protocol outlines the safe transfer of this compound using Schlenk line techniques.
-
Preparation: Ensure all glassware (syringes, cannulas, flasks) is oven-dried for at least 4 hours at 150°C and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Place the sealed bottle of this compound in a secondary container within a well-ventilated fume hood. Connect the bottle and the receiving flask to a dual-manifold Schlenk line.
-
Purging: Evacuate and backfill the receiving flask with inert gas at least three times.
-
Transfer: Puncture the septum of the source bottle with a clean, dry needle connected to the inert gas line to ensure positive pressure. Using a clean, dry gas-tight syringe or a stainless-steel cannula, slowly draw the desired volume of liquid.
-
Delivery: Transfer the liquid to the receiving flask by piercing its septum. If using a cannula, the transfer is driven by a slight positive pressure differential.
-
Cleanup: Quench any residual material in the syringe or cannula by slowly adding it to a flask containing a stirred mixture of isopropanol and a hydrocarbon solvent.
Caption: Inert atmosphere transfer workflow for this compound.
Protocol 2: General Procedure for Thermal Gravimetric Analysis (TGA)
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines. Set the inert purge gas (high-purity nitrogen or argon) to a flow rate of 20-50 mL/min.
-
Sample Loading: In an argon-filled glovebox, tare an inert TGA pan (platinum or alumina). Add 5-10 mg of this compound to the pan. Record the exact mass.
-
Sample Transfer: Seal the loaded pan in a vial and quickly transfer it to the TGA instrument to minimize atmospheric exposure. Uncap and immediately load the pan onto the TGA autosampler or balance.
-
TGA Method:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a rate of 10 °C/min.
-
Record mass loss as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and identify distinct mass loss steps.
Conceptual Thermal Decomposition Pathway
Under thermal stress, the decomposition of this compound is complex. A plausible initial step involves the cleavage of the silicon-carbon bond, which is often the weakest link in such molecules under thermal duress. This can be followed by subsequent reactions and eliminations.
Caption: Simplified thermal decomposition pathway of BTCSA.
References
- Bis(trichlorosilyl)
- This compound | 18038-55-6. Benchchem.
- CAS 18038-55-6: this compound. CymitQuimica.
- Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- This compound 18038-55-6 wiki. Guidechem.
- 18038-55-6, this compound Formula. ECHEMI.
- This compound. African Rock Art.
- This compound. Steamy Kitchen.
- trimethylsilylacetylene - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. CAS 18038-55-6: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. steamykitchen.com [steamykitchen.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of Bis(trichlorosilyl)acetylene
Senior Application Scientist Note: The synthesis of bis(trichlorosilyl)acetylene involves highly reactive, corrosive, and moisture-sensitive compounds. Scaling this reaction introduces significant hazards, most notably the risk of thermal runaway and the release of toxic hydrogen chloride (HCl) gas. This guide is intended for experienced researchers and professionals operating in facilities with appropriate engineering controls, including high-capacity ventilation, blast shields, and emergency preparedness plans. A thorough, site-specific risk assessment is mandatory before any scale-up operation is attempted.[1][2]
Part 1: Frequently Asked Questions (FAQs) on Pre-Scale-up Hazard Analysis
This section addresses critical preliminary questions that must be answered before attempting to scale the synthesis.
Q1: What are the primary chemical hazards I need to consider for this synthesis?
A1: The primary hazards stem from the reactants, the product itself, and potential byproducts.
-
Reactants: Key precursors often include chlorosilanes, such as trichlorosilane (HSiCl₃), which are extremely flammable, corrosive, and react violently with water.[3][4] This reaction with moisture is highly exothermic and releases both flammable hydrogen gas and corrosive hydrogen chloride (HCl) gas.[4] All chlorosilanes and their vapors are corrosive to the skin, eyes, and respiratory tract.[5]
-
Product: this compound is a moisture-sensitive liquid.[6][7] Its reaction with water will hydrolyze the silicon-chlorine bonds, generating significant amounts of HCl gas.[6] It is classified as causing severe skin burns and serious eye damage.[8][9]
-
Byproducts: The most significant byproduct is HCl gas, formed from any interaction with moisture. Inadequate venting can lead to dangerous pressure buildup.
Q2: Why is scaling up this reaction more dangerous than a small, lab-bench synthesis?
A2: Scaling up a chemical reaction introduces new and magnified risks due to changes in physical properties and equipment limitations.[2]
-
Heat Transfer: As the volume of the reaction increases, the ratio of surface area to volume decreases. This significantly impairs the reactor's ability to dissipate heat. For an exothermic reaction, this can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing an explosion.[10][11]
-
Reagent Addition & Mixing: Inefficient stirring in a large vessel can create localized "hot spots" of high reactant concentration, initiating an uncontrolled exotherm. The method and rate of reagent addition become critical control points.[2]
-
Gas Evolution: The total volume of gas (e.g., HCl) produced during an upset condition (like accidental moisture ingress) is much larger, potentially overwhelming pressure relief systems designed for smaller scales.[2][10] Needles should not be used for gas venting on a large scale; proper gas inlet/outlet adapters are necessary to handle higher flow rates.[2][10]
-
Handling & Equipment: Larger equipment is heavier and more difficult to handle, increasing the risk of spills. Furthermore, large apparatus may not fit within a standard chemical fume hood, requiring specialized ventilation solutions like walk-in hoods.[2]
Q3: What key data should I review for a comprehensive risk assessment before scaling up?
A3: A thorough risk assessment is the most critical step for ensuring safety.[1] Your review should include:
-
Safety Data Sheets (SDS): Obtain and study the SDS for all reactants, solvents, and the final product. Pay close attention to sections on reactivity, handling, storage, and personal protective equipment.[3][12]
-
Thermochemistry: Understand the heat of reaction for both the desired synthesis and any potential side reactions (e.g., hydrolysis). This data is essential for designing an adequate cooling system and identifying the potential for thermal runaway.[11]
-
Literature Review: Consult resources like Bretherick's Handbook of Reactive Chemical Hazards to identify any known incidents or hazardous combinations related to your reagents.[10]
-
Worst-Case Scenario Planning: Identify potential failure points (e.g., cooling failure, sudden moisture ingress, stirrer failure) and establish clear, actionable emergency procedures for each scenario.[11]
Part 2: Troubleshooting Guide for Common Scale-up Issues
| Problem | Potential Cause | Troubleshooting Action & Scientific Rationale |
| 1. Low or Inconsistent Yield | Moisture Contamination: Reactants and the product are highly sensitive to water, which consumes starting material and generates siloxanes and HCl.[6] | Action: Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under a stream of dry inert gas (Nitrogen or Argon). Use anhydrous solvents from a solvent purification system or freshly opened, sealed bottles. Rationale: Eliminating water prevents the parasitic hydrolysis reaction, ensuring the chlorosilane is available for the desired C-Si bond formation. |
| Inefficient Reagent Addition or Mixing: On a larger scale, poor mixing can lead to localized excess of one reagent, promoting side reactions. | Action: Use an overhead mechanical stirrer appropriately sized for the vessel to ensure a powerful vortex and homogenous mixing. For liquid reagents, use a programmable syringe pump for slow, consistent addition. Rationale: Controlled, slow addition and efficient mixing maintain the desired stoichiometry throughout the reaction mass, minimizing side product formation and preventing localized exotherms.[11] | |
| 2. Uncontrolled Exotherm (Thermal Runaway) | Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the heat generated by the scaled-up reaction.[10] | Action: The reaction vessel volume should be no more than half the total volume of the cooling bath.[10] Ensure the cooling bath has sufficient thermal mass and circulation. For highly exothermic processes, consider a semi-batch approach where one reagent is added slowly to control the rate of heat generation.[11] Rationale: The rate of heat removal must always exceed the rate of heat generation. A semi-batch process makes the reaction rate dependent on the addition rate, providing a direct method of control. |
| Reagent Addition Rate is Too Fast: Adding a reactive reagent too quickly generates heat faster than the system can remove it. | Action: Start with an addition rate significantly slower than calculated. Monitor the internal reaction temperature closely. Only increase the rate if the temperature remains stable and well below the desired limit. A 1-2°C rise per minute is often a cautionary signal. Rationale: This empirical approach allows you to find the maximum safe addition rate for your specific equipment setup without exceeding the cooling capacity. | |
| 3. Unexpected Pressure Buildup | Vigorous Gas (HCl) Evolution: Accidental introduction of moisture or a reaction temperature spike is causing rapid hydrolysis of Si-Cl bonds.[6] | Action: Ensure the reactor is equipped with a wide-bore outlet leading to a high-capacity mineral oil or mercury bubbler, followed by a scrubbing system (e.g., a beaker with a base solution like NaOH) to neutralize HCl. Never use a sealed system. Rationale: A wide-bore outlet prevents back-pressure from high gas flow. The scrubber neutralizes corrosive and toxic HCl before it is vented to the fume hood.[2] |
| Cryogenic Condensation/Blockage: If using a very cold condenser (e.g., dry ice/acetone) with an inert gas stream, atmospheric gases like CO₂ or O₂ can condense and block the vent path. | Action: Do not use a cryogenic condenser on the primary vent line unless a specific volatile product needs to be trapped. A standard water-cooled condenser is generally sufficient to prevent solvent loss. Ensure the inert gas inlet has a check valve or bubbler to prevent backflow. Rationale: This prevents the formation of a solid plug (like frozen CO₂) in the exhaust line, which would create a closed, pressurized system with a high risk of explosion. |
Part 3: Core Experimental Protocols & Data
Protocol 1: Inert Atmosphere Purging for a Pilot-Scale Reactor (>5L)
-
Assemble and Leak-Check: Assemble all dry glassware, including the reactor body, lid, overhead stirrer, thermowell, and condenser. Use high-quality joint grease or Teflon sleeves.[10]
-
Initial Purge: Introduce a subsurface inert gas line (Nitrogen or Argon) and a vent line on the lid. Purge the vessel at a high flow rate for 30-60 minutes to displace the bulk of the atmospheric air and moisture.
-
Heat-Gun Bakeout: While continuing the purge, gently warm the entire glass surface with a heat gun. Be careful not to create thermal shock. This helps to drive off adsorbed moisture from the glass walls.
-
Vacuum/Refill Cycles (Most Effective):
-
Connect the reactor vent to a vacuum pump protected by an inline base trap and cold trap.
-
Carefully evacuate the reactor to a low pressure (e.g., <1 torr).
-
Close the vacuum valve and backfill the reactor with the inert gas through the inlet line.
-
Repeat this cycle 3-5 times.
-
-
Maintain Positive Pressure: Once purging is complete, leave the inert gas flowing at a low, steady rate to maintain a positive pressure throughout the reaction, indicated by slow bubbling in the outlet bubbler.
Protocol 2: Safe Transfer of Trichlorosilane
Trichlorosilane is highly flammable and reacts violently with water.[3][13] All transfers must be performed under an inert atmosphere.
-
Grounding: Attach grounding straps to the source container (e.g., steel lecture bottle or drum) and the receiving reactor to prevent static discharge, which can ignite flammable vapors.[3][13]
-
Inert Gas Pressure Transfer: Use a dry, inert gas (Nitrogen or Argon) with a regulator to apply a low, positive pressure (e.g., 2-5 psi) to the headspace of the source container.
-
Cannula Transfer: Use a double-tipped needle (cannula) or inert-gas-rated tubing to transfer the liquid. One end goes below the liquid surface in the source container, and the other goes into the reactor.
-
Venting: The receiving reactor must be vented to a bubbler and scrubber system to safely handle any displaced gas and prevent pressure buildup.
-
Completion: Once the transfer is complete, remove the cannula while maintaining positive inert gas pressure on both the source and receiving vessels.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Minimum PPE Requirement |
| Reagent Transfer | Flame-retardant lab coat, chemical splash goggles, full-face shield, heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton), closed-toe leather or safety shoes. |
| Reaction Monitoring | Flame-retardant lab coat, chemical splash goggles, appropriate chemical resistant gloves (e.g., nitrile for incidental contact). |
| Work-up & Quenching | Flame-retardant lab coat, chemical splash goggles, face shield, chemical resistant gloves, chemical apron. |
Part 4: Workflow and Safety Diagrams
Diagram 1: Emergency Response for Thermal Runaway
This decision tree outlines the immediate steps to take if a thermal runaway is detected.
Caption: Diagram of a pilot-scale reaction setup.
References
-
Scale-up Reactions - Division of Research Safety | Illinois. (2019). University of Illinois Urbana-Champaign. [Link]
-
Chemical Scale-Up Safety Guide. (1999). Scribd. [Link]
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TRICHLOROSILANE, 99% - Safety Data Sheet. (2015). Gelest, Inc. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Process Safety e-Learning. [Link]
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This compound: Properties, Applications, and Synthesis. (N.D.). ChemBeast. [Link]
-
Scale Up Safety Guide. (2023). Stanford Environmental Health & Safety. [Link]
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How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. [Link]
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GLOBAL SAFE HANDLING OF CHLOROSILANES. (N.D.). American Chemistry Council. [Link]
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Hazardous Substance Fact Sheet - Trichlorosilane. (N.D.). New Jersey Department of Health. [Link]
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Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. (N.D.). ResearchGate. [Link]
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Validation & Comparative
Characterization of Bis(trichlorosilyl)acetylene: A Comparative Guide to Spectroscopic Analysis
In the realm of organosilicon chemistry, the precise structural elucidation of precursor molecules is paramount to the development of advanced materials and synthetic methodologies. Bis(trichlorosilyl)acetylene (Cl₃Si-C≡C-SiCl₃), a highly reactive and versatile building block, presents a unique characterization challenge due to its moisture sensitivity and the specific spectroscopic properties of the silicon and acetylenic carbon atoms. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the definitive characterization of this compound.
Introduction to this compound and its Analytical Imperatives
This compound is a valuable precursor in the synthesis of a variety of organosilicon compounds, including polysilylated ethylenes and polymers.[1][2] Its reactivity is primarily dictated by the six silicon-chlorine bonds, which are susceptible to nucleophilic substitution and reduction, and the carbon-carbon triple bond that can participate in cycloaddition reactions.[3] Accurate characterization is crucial to confirm the identity and purity of the compound, as impurities or degradation products can significantly impact downstream applications.
NMR spectroscopy, particularly ¹³C and ²⁹Si NMR, stands as the cornerstone for the characterization of organosilicon compounds. This technique provides direct insight into the chemical environment of the carbon and silicon atoms, offering unambiguous structural information.
Core Principles of NMR Characterization for Silylacetylenes
Due to the symmetrical nature of the this compound molecule, its NMR spectra are predicted to be remarkably simple, exhibiting a single resonance in the ¹³C NMR spectrum for the two equivalent acetylenic carbons and a single peak in the ²⁹Si NMR spectrum for the two equivalent silicon atoms.[3] The strong electron-withdrawing effect of the trichlorosilyl (-SiCl₃) group is expected to cause a significant downfield chemical shift for the acetylenic carbons compared to less substituted acetylenes.
Experimental Protocol: NMR Spectroscopic Analysis
The following protocol outlines the key steps for acquiring high-quality NMR spectra of this compound. The primary challenge in handling this compound is its high moisture sensitivity, which can lead to the formation of siloxanes and hydrochloric acid.[4]
-
Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Solvent Selection: Anhydrous deuterated solvents are essential. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices. The solvent must be thoroughly dried over a suitable drying agent (e.g., molecular sieves) prior to use.
-
NMR Tube Preparation: The NMR tube must be oven-dried and cooled under vacuum or an inert atmosphere immediately before use. A J. Young valve NMR tube is recommended to ensure an airtight seal.
-
Data Acquisition:
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the potentially long relaxation times of quaternary carbons, a sufficient relaxation delay (e.g., 5-10 seconds) should be employed to ensure accurate integration if needed, although for simple identification, this is less critical.
-
²⁹Si NMR: ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, which can complicate spectral acquisition. The use of polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) is not applicable here due to the absence of directly bonded protons. Therefore, a simple proton-decoupled ²⁹Si experiment with a sufficient number of scans is typically used. The wide chemical shift range of ²⁹Si provides excellent resolution.[5] A known issue in ²⁹Si NMR is the presence of a broad background signal from the glass of the NMR tube and the probe, typically around -110 ppm.[5]
-
Diagram: NMR Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Theoretical Study of [2σ + 2σ + 2π]–Cycloaddition of Quadricyclane and Ethylenes Containing Three Sily… [ouci.dntb.gov.ua]
- 5. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to the Mass Spectrometry Analysis of Bis(trichlorosilyl)acetylene and its Fragments
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organosilicon chemistry, bis(trichlorosilyl)acetylene, (Cl₃Si)₂C₂, stands out as a pivotal precursor for advanced materials and silicon-containing polymers.[1][2] Its highly reactive nature, stemming from the six silicon-chlorine bonds, necessitates precise analytical methodologies for characterization and quality control.[1] Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.[1]
This guide offers a comparative analysis of two fundamental mass spectrometry ionization techniques—Electron Ionization (EI) and Chemical Ionization (CI)—for the characterization of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: The Duality of Reactivity and Stability
The primary analytical challenge in the mass spectrometry of this compound lies in its inherent reactivity. The electrophilic silicon centers are highly susceptible to nucleophilic attack, and the Si-Cl bonds can be readily cleaved.[1] This reactivity makes the molecule prone to extensive fragmentation, especially under high-energy ionization conditions. The goal is to select an ionization technique that provides sufficient energy to generate a characteristic fragmentation pattern for structural elucidation, while also preserving a detectable molecular ion to confirm the compound's identity.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a widely used, high-energy ionization technique that provides reproducible mass spectra, making it ideal for comparison with spectral libraries.[3] In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule and forming a molecular ion (M⁺•).[4] The excess energy imparted to the molecular ion often leads to extensive fragmentation, which can be both an advantage for structural elucidation and a disadvantage if the molecular ion is too unstable to be detected.[3][4]
Predicted EI Fragmentation of this compound
The fragmentation is expected to be dominated by cleavages of the Si-Cl and Si-C bonds. The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
Key Predicted Fragments in EI-MS:
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 290 (isotopic pattern) | [C₂Cl₆Si₂]⁺• | Molecular Ion | Confirms molecular weight. May be of low abundance or absent. |
| 255 (isotopic pattern) | [C₂Cl₅Si₂]⁺ | Loss of a chlorine radical (•Cl) | A common initial fragmentation for chlorinated compounds. |
| 157 (isotopic pattern) | [C₂Cl₃Si]⁺ | Cleavage of the Si-Si bond (hypothetical rearrangement) or C-Si bond with rearrangement. | Indicates a stable fragment containing one silicon atom. |
| 133 (isotopic pattern) | [SiCl₃]⁺ | Cleavage of a Si-C bond. | A very stable and likely abundant fragment. |
| 98 (isotopic pattern) | [SiCl₂]⁺• | Loss of a chlorine radical from [SiCl₃]⁺. | Further fragmentation of a primary fragment. |
| 63 (isotopic pattern) | [SiCl]⁺ | Loss of a chlorine radical from [SiCl₂]⁺•. | A smaller, stable silicon-containing fragment. |
Rationale behind the Predictions:
The high energy of EI is likely to cause the cleavage of the relatively weak Si-Cl bonds, leading to the loss of chlorine radicals. The Si-C bond is also susceptible to cleavage, which would result in the formation of the stable trichlorosilyl cation ([SiCl₃]⁺). Due to the high energy of EI, the molecular ion peak is expected to be of low intensity or entirely absent, a common observation for silanes.[5] The fragmentation of the trimethylsilyl analogue, bis(trimethylsilyl)acetylene, shows a base peak corresponding to the loss of a methyl group (M-15).[6] For this compound, the analogous initial fragmentation would be the loss of a chlorine atom.
Chemical Ionization (CI): The Soft Ionization Alternative
Chemical Ionization (CI) is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or quasi-molecular ion ([M+H]⁺).[3][4] In CI, a reagent gas (e.g., methane or ammonia) is first ionized by electron impact. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form analyte ions.[4]
Expected Advantages of CI for this compound
For a molecule like this compound, where the molecular ion may be unstable under EI conditions, CI offers a significant advantage. The gentler ionization process is more likely to preserve the molecular ion, allowing for confident molecular weight determination.[8] For halogen-containing compounds, Negative Chemical Ionization (NCI) can be particularly sensitive.[9]
Predicted CI Mass Spectrum of this compound:
Under positive CI with methane as the reagent gas, the primary ion observed would likely be the protonated molecule, [M+H]⁺, at m/z 291 (for the all ³⁵Cl isotopologue). Adduct ions with reagent gas fragments, such as [M+CH₅]⁺ and [M+C₂H₅]⁺, may also be observed. Fragmentation will be significantly reduced compared to EI, but some characteristic fragments may still be present, likely corresponding to the loss of HCl or a chlorine atom from the protonated molecule.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Ionization/Fragmentation Pathway | Significance |
| 291 (isotopic pattern) | [C₂Cl₆Si₂ + H]⁺ | Protonated Molecular Ion (Quasi-molecular ion) | Confirms molecular weight with higher confidence than EI. Expected to be the base peak. |
| 255 (isotopic pattern) | [C₂Cl₅Si₂]⁺ | Loss of HCl from the protonated molecule. | A potential fragment providing structural information. |
| 157 (isotopic pattern) | [C₂Cl₃Si]⁺ | Fragmentation of the protonated molecule. | Less likely than in EI, but still possible. |
Comparative Analysis: EI vs. CI for this compound
| Performance Metric | Electron Ionization (EI) | Chemical Ionization (CI) | Recommendation for this compound |
| Molecular Ion Detection | Low abundance or absent.[5] | High abundance of [M+H]⁺.[8] | CI is superior for unambiguous molecular weight determination. |
| Structural Information | Extensive fragmentation provides detailed structural fingerprint.[3] | Limited fragmentation, providing less structural detail.[3] | EI is superior for detailed structural elucidation of fragments. |
| Reproducibility | Highly reproducible spectra, suitable for library matching.[3] | Can be less reproducible depending on source conditions and reagent gas. | EI is more reliable for library-based identification. |
| Sensitivity | Generally high. | Positive CI is typically less sensitive than EI, while Negative CI can be more sensitive for halogenated compounds.[9] | Dependent on the specific analytical need. For trace analysis, NCI could be advantageous. |
Experimental Protocols
To ensure scientific integrity, the following detailed protocols are provided for the analysis of this compound using both EI and CI mass spectrometry, typically coupled with Gas Chromatography (GC) for sample introduction.
Gas Chromatography (GC) Method
Due to the reactive nature of chlorosilanes, specialized GC conditions are required to prevent on-column reactions and degradation.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a Restek RTX-200 with a trifluoropropylmethyl polysiloxane phase, is recommended. Silanization of other column types may be necessary.
-
Injector: Split/splitless inlet at 250 °C. A split injection is preferred to handle the high concentration of the pure compound.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Sample Preparation: Dilute the sample in a dry, inert solvent such as anhydrous hexane. It is crucial to use dry solvents and syringes to prevent hydrolysis of the Si-Cl bonds.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Chemical Ionization Mass Spectrometry (CI-MS) Protocol
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent with a CI source.
-
Ion Source: Chemical Ionization (CI).
-
Reagent Gas: Methane (CH₄) at a flow rate optimized for the instrument.
-
Ion Source Temperature: 200 °C.
-
Mass Range: m/z 80-500.
-
Solvent Delay: 3 minutes.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways of this compound under EI and the ionization process in CI.
Caption: Predicted EI fragmentation of this compound.
Caption: Chemical Ionization process for this compound.
Conclusion and Recommendations
The choice between Electron Ionization and Chemical Ionization for the analysis of this compound is contingent on the analytical objective.
-
For unambiguous molecular weight determination , Chemical Ionization is the superior technique due to its soft ionization nature, which is expected to yield a prominent protonated molecular ion. This is crucial for confirming the identity of the synthesized compound.
-
For detailed structural elucidation and impurity identification , Electron Ionization is more advantageous. The extensive and reproducible fragmentation patterns serve as a structural fingerprint that can be used to identify known impurities by library matching or to deduce the structure of unknown byproducts.
In a comprehensive analytical workflow, a dual-pronged approach is recommended. Initial analysis by GC-CI-MS should be performed to confidently determine the molecular weight of the main component and any major impurities. Subsequently, GC-EI-MS analysis will provide the detailed fragmentation necessary for structural confirmation and the identification of co-eluting or minor impurities. This integrated approach leverages the strengths of both techniques, ensuring a thorough and reliable characterization of this compound.
References
- Dimmel, D. R., & Wilkie, C. A. (1974). Mass spectra of silanes. Multiple rearrangements and bonding to silicon. Journal of the American Chemical Society, 96(12), 3979-3985.
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Chromatography Forum. (2009). CI vs. EI. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]
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Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. Retrieved from [Link]
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SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]
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PubChem. (n.d.). Bis(trimethylsilyl)acetylene. Retrieved from [Link]
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NIST. (n.d.). Bis(trimethylsilyl)acetylene. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C2Cl6Si2). Retrieved from [Link]
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Allschoolabs. (n.d.). This compound - >97.0%(GC)(T), high purity , CAS No.18038-55-6. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 97%+ (GC), C2Cl6Si2, 1 gram. Retrieved from [Link]
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- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]
- 6. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Purity Assessment of Bis(trichlorosilyl)acetylene Using GC-MS
Introduction: The Critical Role of Purity in a Key Organosilicon Precursor
Bis(trichlorosilyl)acetylene (BTCSA), a molecule with the chemical formula C₂Cl₆Si₂, stands as a pivotal building block in modern materials science and organosilicon chemistry.[1][2] Characterized by a linear Si–C≡C–Si backbone flanked by two highly reactive trichlorosilyl (-SiCl₃) groups, BTCSA is an essential precursor for advanced materials, including specialized silicon-containing polymers, polysiloxanes, and high-purity silicon carbide through chemical vapor deposition (CVD).[1][2][3]
The utility of BTCSA in these high-performance applications, particularly in the semiconductor and electronics industries, is directly contingent on its purity.[4][5] Even trace impurities can dramatically alter the kinetics of polymerization, compromise the structural integrity of the final material, or introduce electronic defects in semiconductor layers.[6] Potential contaminants may include unreacted starting materials, partially chlorinated silanes, oligomeric byproducts, or hydrolysis products.[1][7]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of BTCSA, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a validated GC-MS protocol, and objectively compare its performance against alternative techniques, providing researchers and drug development professionals with the insights needed to ensure the quality and reliability of this critical reagent.
Analytical Challenges: The Inherent Reactivity of this compound
The primary analytical challenge in handling BTCSA stems from its chemical structure. The six silicon-chlorine (Si-Cl) bonds are highly polarized, rendering the silicon atoms strongly electrophilic and susceptible to nucleophilic attack.[1] This reactivity dictates the necessary precautions for any analytical procedure:
-
Hydrolytic Instability: BTCSA reacts readily with moisture, even atmospheric humidity, to hydrolyze the Si-Cl bonds. This reaction forms silanol (Si-OH) intermediates and liberates hydrochloric acid (HCl).[1][2][4] The silanols can then condense to form siloxane (Si-O-Si) networks, fundamentally altering the sample's composition.[2] Therefore, all sample handling and analysis must be conducted under strictly anhydrous conditions.
-
Thermal Sensitivity: While amenable to gas chromatography, excessive temperatures can induce degradation or rearrangement, necessitating carefully optimized thermal profiles during analysis.
-
Matrix Effects: The reactive nature of BTCSA requires the use of inert analytical hardware, from syringe tips to GC inlet liners, to prevent on-column reactions or sample adsorption.
The Gold Standard: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like BTCSA, GC-MS offers an unparalleled combination of high-resolution separation and definitive molecular identification, making it the preferred method for purity analysis.[5][8][9] The gas chromatograph separates BTCSA from potential impurities based on their boiling points and chemical interactions with the GC column, while the mass spectrometer provides high-confidence identification based on the unique mass-to-charge ratio and fragmentation pattern of each eluting compound.[10]
Causality-Driven Experimental Protocol
The following protocol is designed as a self-validating system, where each parameter is chosen to mitigate the inherent challenges of BTCSA analysis and ensure data integrity.
A. Sample Preparation (The Anhydrous Imperative)
-
Environment: All sample preparation must be performed in a controlled inert atmosphere (e.g., a nitrogen or argon-filled glovebox) with low moisture content (<1 ppm).
-
Solvent Selection: Use only high-purity, anhydrous solvents. Anhydrous hexane or toluene are excellent choices due to their inertness and appropriate volatility. The solvent must not contain any reactive functional groups (e.g., alcohols).
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the BTCSA sample into a 2 mL autosampler vial inside the glovebox.
-
Add 1.0 mL of the chosen anhydrous solvent.
-
Immediately cap the vial with a Teflon-lined septum to ensure an airtight seal. The sample is now ready for injection.
-
B. Instrumentation and Optimized Parameters
| Parameter | Setting | Justification & Expert Insights |
| GC System | Agilent 8890 GC or equivalent | Provides excellent thermal and flow control, crucial for reproducible retention times. |
| Injector | Split/Splitless Inlet, Split Mode (e.g., 50:1) | A split injection prevents column overloading and ensures sharp chromatographic peaks. A high split ratio is used for a concentrated sample. |
| Inlet Temp. | 250 °C | Balances efficient volatilization of BTCSA (Boiling Point: 173-174°C[11]) with the minimization of thermal degradation. |
| Liner | Agilent Ultra Inert, Single Taper with Wool | The inert surface is critical to prevent analyte degradation. The glass wool promotes homogeneous vaporization.[12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas. A constant flow ensures stable retention times and optimal separation across the temperature program.[12] |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) | This low-polarity (5% phenyl) methylpolysiloxane column is robust, versatile for organosilanes, and provides excellent separation for a wide range of impurities.[12][13] |
| Oven Program | 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The initial hold separates volatile impurities. The ramp efficiently elutes BTCSA and higher-boiling contaminants. The final hold cleanses the column. |
| MS System | Agilent 7250 GC/Q-TOF or 7000D TQ MS | Provides high sensitivity and mass accuracy for confident identification. |
| Transfer Line | 280 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source | Electron Ionization (EI) @ 70 eV, 230 °C | Standard EI energy provides reproducible fragmentation patterns for library matching. Source temperature is optimized to prevent degradation.[12] |
| Mass Range | 40 - 400 m/z | Covers the expected mass of BTCSA (MW: 292.91 g/mol [11]) and its characteristic fragments, as well as potential lighter and heavier impurities. |
| Acquisition | Full Scan & Selected Ion Monitoring (SIM) | Full scan is used for initial qualitative analysis to identify unknown impurities. SIM mode can be used subsequently for ultra-trace quantification of known impurities by monitoring specific ions, significantly increasing sensitivity.[6][9] |
Data Interpretation and Purity Calculation
-
Peak Identification: The BTCSA peak is identified by its retention time and a detailed analysis of its mass spectrum. The spectrum will exhibit a characteristic isotopic pattern due to the presence of six chlorine atoms (³⁵Cl and ³⁷Cl) and two silicon atoms (²⁸Si, ²⁹Si, ³⁰Si).
-
Impurity Identification: Other peaks in the chromatogram are identified by comparing their mass spectra against spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
Purity Calculation: Purity is typically reported as a percentage of the total peak area (% Area). This method assumes that all compounds have a similar response factor in the detector, which is a reasonable approximation for initial purity screening.
Purity (%) = (Area of BTCSA Peak / Total Area of All Peaks) x 100
GC-MS Workflow Visualization
Caption: Workflow for BTCSA purity assessment using GC-MS.
A Comparative Overview of Alternative Analytical Techniques
While GC-MS is the workhorse for BTCSA purity analysis, other techniques provide complementary information and may be preferable for specific analytical goals.
| Technique | Principle | Application to BTCSA | Pros | Cons |
| GC-MS | Chromatographic separation followed by mass-based identification.[8][9] | Ideal for identifying and quantifying volatile and semi-volatile molecular impurities. | High sensitivity and specificity; provides structural information from fragmentation; quantitative. | Destructive; requires sample volatility; potential for thermal degradation. |
| NMR Spectroscopy | Measures nuclear spin absorption in a magnetic field to elucidate molecular structure. | Provides detailed structural confirmation of the main component and can quantify major impurities using an internal standard. ²⁹Si NMR is especially informative.[14] | Non-destructive; excellent for structural elucidation; highly quantitative with standards. | Lower sensitivity than GC-MS; may not detect trace impurities; expensive instrumentation. |
| ICP-MS / ICP-OES | Atomizes the sample in plasma to detect elemental composition. | Used to quantify ultra-trace elemental or metallic impurities (e.g., B, P, transition metals) critical for semiconductor applications.[15] | Extremely sensitive for elemental analysis (ppb-ppt levels); robust and reliable. | Destructive; provides no molecular information about organic impurities. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation to identify molecular functional groups.[14] | Rapidly screens for specific impurity types, such as Si-OH groups from hydrolysis or C-H bonds from organic starting materials.[16] | Fast, non-destructive, relatively inexpensive. | Low sensitivity; not suitable for quantification of trace components; provides limited structural information. |
Strategic Selection of an Analytical Method
The choice of analytical technique should be driven by the specific question being asked. GC-MS remains the most balanced and comprehensive method for routine quality control and impurity profiling. However, a multi-technique approach provides the most complete picture of BTCSA purity.
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
The purity assessment of this compound is a non-trivial task that demands a careful and well-reasoned analytical approach. Due to its high reactivity, meticulous, anhydrous sample handling is paramount to prevent artifact formation and ensure data accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior technique for comprehensive molecular purity evaluation, offering an exceptional balance of sensitivity, specificity, and quantitative capability. The detailed protocol provided in this guide serves as a robust framework for achieving reliable and reproducible results. For a complete quality profile, especially in demanding applications like semiconductor manufacturing, complementing GC-MS with elemental analysis via ICP-MS and structural confirmation by NMR provides the highest level of analytical confidence. Ultimately, a thorough understanding of both the molecule's chemistry and the available analytical tools empowers researchers to qualify BTCSA with the certainty required for groundbreaking scientific and technological advancements.
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A Tale of Two Alkynes: A Comparative Guide to the Reactivity of Bis(trichlorosilyl)acetylene and Bis(trimethylsilyl)acetylene
For researchers, scientists, and professionals in drug development, the choice of a synthetic building block is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Symmetrically substituted acetylenes are foundational reagents, and among them, bis(trimethylsilyl)acetylene (BTMSA) has become a laboratory staple. However, its lesser-known, halogenated cousin, bis(trichlorosilyl)acetylene (BTCSA), offers a dramatically different reactivity profile. This guide provides an in-depth, objective comparison of these two organosilicon compounds, supported by experimental insights, to empower chemists to select the optimal reagent for their specific application.
At a Glance: Structural and Physicochemical Properties
While both molecules share a linear Si–C≡C–Si backbone, the substitution at the silicon atoms fundamentally alters their properties. The replacement of methyl groups with highly electronegative chlorine atoms is the central determinant of their divergent reactivity.
| Property | Bis(trimethylsilyl)acetylene (BTMSA) | This compound (BTCSA) | Rationale for Difference |
| Formula | C₈H₁₈Si₂ | C₂Cl₆Si₂ | Substitution of methyl groups with chlorine atoms. |
| Molecular Weight | 170.40 g/mol [1] | 292.91 g/mol [2] | Chlorine is significantly heavier than a methyl group. |
| Appearance | Colorless to white liquid/solid[3] | Colorless to light yellow liquid[2][4] | Physical state is dependent on ambient temperature. |
| Melting Point | 26 °C[3] | 23-24 °C[2] | Similar melting points despite large structural differences. |
| Boiling Point | ~135 °C[3] | 173-174 °C[2] | Increased molecular weight and polarity of BTCSA lead to a higher boiling point. |
| Key Structural Feature | Two trimethylsilyl (-Si(CH₃)₃) groups | Two trichlorosilyl (-SiCl₃) groups | The nature of these groups dictates electronic and steric properties. |
The Core Dichotomy: Electronic and Steric Effects
The reactivity of these molecules is a direct consequence of the electronic and steric nature of the silyl substituents. Understanding this is key to predicting their behavior.
The trimethylsilyl (-SiMe₃) group is generally considered to be weakly electron-withdrawing via induction but can act as a π-donor through hyperconjugation. For the purpose of alkyne reactivity, it functions primarily as a sterically bulky, chemically robust protecting group.[5] In stark contrast, the trichlorosilyl (-SiCl₃) group is a powerful electron-withdrawing group. The three chlorine atoms pull electron density away from the silicon atom, which in turn withdraws electron density from the acetylenic triple bond.[6]
This fundamental electronic difference creates two functionally opposite alkynes:
-
BTMSA : An electron-rich, nucleophilic alkyne surrogate.
-
BTCSA : A highly electron-deficient, electrophilic alkyne.
Caption: Electronic differences between BTMSA and BTCSA dictating their opposing reactivity profiles.
Comparative Reactivity in Key Synthetic Transformations
The divergent electronic natures of BTMSA and BTCSA lead to predictably different outcomes in common organic reactions.
Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, perfectly illustrates the opposing character of these reagents. This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile.
-
This compound (BTCSA): The strong electron-withdrawing -SiCl₃ groups render the alkyne exceptionally electron-poor, making BTCSA a highly reactive and effective dienophile.[6] It readily participates in Diels-Alder reactions with a wide range of dienes to form silylated cyclic adducts.
-
Bis(trimethylsilyl)acetylene (BTMSA): Conversely, the electron-rich nature of the BTMSA alkyne makes it a poor dienophile for standard Diels-Alder reactions.[3] It is more likely to participate in inverse-electron-demand Diels-Alder reactions or other types of cycloadditions where it can act as the electron-rich component.[5]
Caption: Comparative reactivity in Diels-Alder cycloadditions.
Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across the triple bond, a powerful method for synthesizing vinylsilanes.[7]
-
BTCSA: The catalytic hydrosilylation of BTCSA with trichlorosilane (HSiCl₃) readily proceeds to form tris(trichlorosilyl)ethene and 1,1,2-tris(trichlorosilyl)ethane.[8] The electron-deficient nature of the alkyne facilitates the addition.
-
BTMSA: BTMSA also undergoes hydrosilylation, but the reaction conditions and resulting product distributions can differ. The reaction is often used in organometallic chemistry, where BTMSA serves as a ligand that can then undergo further transformation within the metal's coordination sphere.[9]
Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern synthesis for forming C-C bonds.[10] Here, the two reagents serve entirely different roles.
-
BTMSA: This is the preeminent role for BTMSA. The trimethylsilyl groups are excellent protecting groups for a terminal alkyne.[5] Upon treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), one or both TMS groups can be selectively removed to generate a nucleophilic terminal alkyne or an acetylide in situ.[3] This intermediate is then readily used in cornerstone reactions like the Sonogashira, Suzuki, or Hiyama couplings.[11][12]
-
BTCSA: The reactivity of BTCSA in cross-coupling is dominated by the highly electrophilic silicon centers. The Si-Cl bonds are susceptible to nucleophilic substitution.[6] While less common, the Si-C bond can also be activated for coupling, but the more prominent utility lies in using the Si-Cl bonds as reactive handles for further derivatization after a primary reaction at the alkyne, or for synthesizing silicon-containing polymers.[4]
Susceptibility to Nucleophiles
-
BTMSA: The Si-C and Si-CH₃ bonds in BTMSA are robust and generally unreactive towards common nucleophiles. The primary reaction with nucleophiles (like fluoride) is targeted cleavage of the Si-C(alkyne) bond.[3]
-
BTCSA: This compound exhibits dual reactivity towards nucleophiles.
-
At Silicon: The silicon atoms are highly electrophilic and readily attacked by nucleophiles, leading to the substitution of one or more chlorine atoms.[6]
-
At Carbon: The electron-poor alkyne is susceptible to conjugate addition by soft nucleophiles. Furthermore, BTCSA is highly sensitive to moisture, hydrolyzing to release hydrochloric acid.[4] This necessitates careful handling under inert conditions.
-
Experimental Protocols: A Practical Illustration
To provide a tangible sense of working with these reagents, two representative procedures are detailed below.
Protocol 1: Desilylation and Sonogashira Coupling of BTMSA
This protocol demonstrates the use of BTMSA as a protected acetylene source for the synthesis of a diarylacetylene.
Objective: To synthesize 1,2-bis(4-methoxyphenyl)acetylene from 4-iodoanisole and BTMSA.
Methodology:
-
Inert Atmosphere: To a flame-dried 100 mL Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol) and copper(I) iodide (19 mg, 0.1 mmol). Purge the flask with argon for 10 minutes.
-
Reagent Addition: Add 4-iodoanisole (2.34 g, 10 mmol) and 20 mL of anhydrous triethylamine via syringe. Stir the mixture to dissolve the solids.
-
BTMSA Addition: Add bis(trimethylsilyl)acetylene (0.85 g, 5 mmol) to the solution.
-
Deprotection: Add a 1M solution of TBAF in THF (11 mL, 11 mmol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Causality: The fluoride ions from TBAF attack the silicon atoms of BTMSA, cleaving the Si-C bonds to generate an acetylide nucleophile in situ. This nucleophile then enters the palladium catalytic cycle, coupling with the 4-iodoanisole to form the product. The use of BTMSA avoids the direct handling of hazardous acetylene gas.[3]
Protocol 2: Diels-Alder Reaction of BTCSA with Cyclopentadiene
This protocol highlights the utility of BTCSA as a potent dienophile.
Objective: To synthesize the Diels-Alder adduct of this compound and cyclopentadiene.
Methodology:
-
Inert Atmosphere: Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagent Addition: Add this compound (2.93 g, 10 mmol) and 20 mL of anhydrous toluene to the flask.
-
Diene Addition: Freshly crack dicyclopentadiene to obtain cyclopentadiene. Add cyclopentadiene (0.8 g, ~12 mmol) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction is often rapid. For less reactive dienes, gentle heating (40-60 °C) may be required.
-
Workup: Once the reaction is complete (as monitored by NMR or GC-MS), remove the solvent under reduced pressure.
-
Purification: The resulting adduct is often pure enough for subsequent use. If necessary, it can be purified by sublimation or recrystallization from a non-protic solvent. Caution: The product is moisture-sensitive.
Causality: The electron-deficient nature of the alkyne in BTCSA makes it highly electrophilic. It readily reacts with the electron-rich cyclopentadiene in a concerted [4+2] cycloaddition to form the bicyclic product.[6] This reaction would not proceed efficiently with the electron-rich BTMSA under similar mild conditions.
Conclusion and Recommendations
Bis(trimethylsilyl)acetylene and this compound are not interchangeable reagents; they are functional opposites that open the door to complementary synthetic strategies.
-
Choose Bis(trimethylsilyl)acetylene (BTMSA) when:
-
Choose this compound (BTCSA) when:
-
You require a highly electron-deficient, electrophilic alkyne for reactions like the Diels-Alder.[6]
-
Your synthetic design can leverage the electrophilic silicon centers for subsequent nucleophilic substitution.
-
You are synthesizing silicon-containing polymers or materials where the Si-Cl bonds are valuable reactive sites.[4]
-
By understanding the fundamental electronic differences imparted by the trimethylsilyl versus the trichlorosilyl groups, researchers can harness the unique reactivity of each molecule to achieve their synthetic goals with greater precision and efficiency.
References
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ResearchGate. (n.d.). Synthesis of Bis(trimethylsilyl)acetylene (BTMSA) by Direct Reaction of CaC2 with N‐(trimethylsilyl)imidazole. Available from: [Link]
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Wikipedia. (n.d.). Bis(trimethylsilyl)acetylene. Available from: [Link]
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Gelest. (n.d.). This compound: Properties, Applications, and Synthesis. Available from: [Link]
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Rosenthal, U., et al. (2020). Update for Reactions of Group 4 Metallocene Bis(trimethylsilyl)acetylene Complexes: A Never-Ending Story? Organometallics. Available from: [Link]
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Autech Industry. (n.d.). Mastering Organic Synthesis with Bis(trimethylsilyl)acetylene. Available from: [Link]
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Semantic Scholar. (n.d.). Update for Reactions of Group 4 Metallocene Bis(trimethylsilyl)acetylene Complexes: A Never-Ending Story?. Available from: [Link]
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Organic Syntheses. (n.d.). trimethylsilylacetylene. Available from: [Link]
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MDPI. (2018). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. Catalysts. Available from: [Link]
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Journal of the American Chemical Society. (n.d.). Reactions of Titanocene Bis(trimethylsilyl)acetylene Complexes with Carbodiimides: An Experimental and Theoretical Study of Complexation versus C–N Bond Activation. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. Available from: [Link]
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Wikipedia. (n.d.). Hydrosilylation. Available from: [Link]
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National Institutes of Health. (2024). Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion. PMC. Available from: [Link]
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Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes. Available from: [Link]
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Chemistry LibreTexts. (2023). Hydrosilylation. Available from: [Link]
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African Rock Art. (n.d.). This compound. Available from: [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Available from: [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Available from: [Link]
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A Comparative Guide to the X-ray Crystal Structures of Bis(trichlorosilyl)acetylene and Its Ethene Derivatives
In the landscape of organosilicon chemistry, silylated acetylenes and ethenes serve as pivotal building blocks for advanced materials and complex molecular architectures. Among these, bis(trichlorosilyl)acetylene (Cl₃SiC≡CSiCl₃) is a foundational compound, notable for its high reactivity and utility as a precursor to polysilylated molecules.[1] The precise three-dimensional arrangement of atoms, dictated by steric and electronic effects, governs the chemical behavior of these molecules. Single-crystal X-ray diffraction (SXRD) stands as the definitive method for elucidating these structures, providing unequivocal insights into bond lengths, angles, and crystal packing.[2]
This guide provides a comparative analysis of the solid-state structures of this compound and its more sterically crowded derivatives, tris(trichlorosilyl)ethene and tetrakis(trichlorosilyl)ethene, as determined by X-ray crystallography. We will explore the structural perturbations induced by the progressive substitution of the carbon framework with bulky trichlorosilyl groups and present a standardized protocol for obtaining high-quality crystal structures for this class of compounds.
Structural Comparison: From Linear Acetylene to Twisted Ethenes
The introduction of multiple trichlorosilyl groups around a central carbon-carbon bond induces significant steric strain, forcing the molecules to adopt distorted geometries. This is evident when comparing the linear Si-C≡C-Si backbone of this compound with the increasingly twisted frameworks of its ethene analogues.[2] The crystal structures of this compound (2), tris(trichlorosilyl)ethene (5), and tetrakis(trichlorosilyl)ethene (15) have been meticulously determined, revealing key structural differences.[2]
| Parameter | This compound (2) | Tris(trichlorosilyl)ethene (5) | Tetrakis(trichlorosilyl)ethene (15) |
| Chemical Formula | C₂Cl₆Si₂ | C₂HCl₉Si₃ | C₂Cl₁₂Si₄ |
| Molecular Weight | 292.91 g/mol | 427.22 g/mol | 561.53 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | Cc | P2₁/n | Pbca |
| Crystallization Method | From the melt | From the melt | Sublimation |
| Key C-C Bond Length | 1.19 Å (C≡C) | 1.28 Å (C=C) | Data not available in snippets |
| Key Si-C Bond Length | Data not available in snippets | 1.86 Å (C1-Si1) | Data not available in snippets |
| Key C-C-Si Angle | Not applicable (linear) | 139.4° (C2-C1-Si1) | Data not available in snippets |
| Notable Feature | Near-linear Si-C≡C-Si backbone | Strongly distorted ethene skeleton | Heavily distorted with a 28.1° double bond twist[2] |
Data sourced from Ruedinger et al., Z. Naturforsch. 49b, 1348-1360 (1994).[2]
The most striking feature is the severe distortion in the ethene derivatives. In tris(trichlorosilyl)ethene, the C=C-Si angle of 139.4° deviates significantly from the ideal 120° for sp² hybridized carbons. This distortion is even more pronounced in tetrakis(trichlorosilyl)ethene, which exhibits a remarkable 28.1° twist in its C=C double bond to alleviate the immense steric pressure imposed by the four bulky trichlorosilyl groups.[2]
Alternative and Complementary Characterization Methods
While SXRD provides the definitive solid-state structure, other techniques offer complementary data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ²⁹Si NMR can confirm the number of unique silicon environments in the molecule. For this compound, a single resonance is expected for the two equivalent silicon atoms.[1]
-
Gas-Phase Electron Diffraction (GED) : This technique can determine molecular structure in the gas phase, providing a valuable comparison to the solid-state structure obtained by X-ray crystallography, free from crystal packing effects.
-
Computational Chemistry : Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting molecular geometries, analyzing electronic structures, and rationalizing the observed distortions in sterically crowded molecules like these.
Experimental Protocol: Single-Crystal X-ray Diffraction of Trichlorosilyl Derivatives
The following protocol outlines a robust workflow for the synthesis, crystallization, and structural analysis of this compound derivatives. This protocol is designed to be a self-validating system, ensuring data integrity from crystal growth to final structure refinement.
Part 1: Synthesis and Crystallization
-
Synthesis : Synthesize the target compound using established literature methods. For example, this compound can be prepared via the high-temperature reaction of hexachlorodisilane with acetylene.[1] Its derivatives, such as tris(trichlorosilyl)ethene, can be synthesized via catalytic hydrosilylation of the parent acetylene.[2]
-
Purification : Due to the high volatility of these compounds, purification is often achieved by sublimation or distillation under reduced pressure. This step is critical as impurities can inhibit crystallization.
-
Crystal Growth :
-
Rationale : The choice of crystallization method is dictated by the compound's physical properties. Low-melting solids that are thermally stable are ideal candidates for crystallization from the melt. Highly volatile solids are amenable to sublimation.
-
Method 1: Crystallization from the Melt (for compounds 2 and 5) i. Place a small amount of the purified, solid compound in a clean, narrow glass capillary. ii. Seal the capillary under vacuum or an inert atmosphere (e.g., Argon) to prevent reaction with atmospheric moisture. iii. Mount the capillary on the diffractometer. iv. Use an in-situ cooling/heating device to carefully melt the compound and then slowly cool it (e.g., 1-2 K/h) through its freezing point to grow a single crystal in the X-ray beam.
-
Method 2: Sublimation (for compound 15) i. Place the purified compound at the bottom of a sealed glass tube. ii. Evacuate the tube and gently heat the bottom portion. iii. Allow the compound to sublime and deposit as single crystals on the cooler, upper walls of the tube over several hours to days.
-
Part 2: Data Collection and Processing
-
Crystal Mounting : Select a suitable single crystal under a microscope. Mount it on a cryo-loop using inert paratone oil to protect it from the atmosphere.
-
Data Collection :
-
Rationale : Data is collected at low temperatures (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern and a more precise final structure.
-
Procedure : Center the crystal on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a low-temperature device. Use a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Collect a complete sphere of diffraction data using a standard data collection strategy.
-
-
Data Processing : Integrate the raw diffraction spots and scale the data using appropriate software (e.g., Bruker's APEX suite or CrysAlisPro). This step corrects for experimental factors and produces a file of unique reflection intensities.
Part 3: Structure Solution and Refinement
-
Structure Solution : Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This will provide an initial model of the atomic positions.
-
Structure Refinement : Refine the structural model against the experimental data using a full-matrix least-squares program (e.g., SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and other variables to achieve the best fit between the calculated and observed diffraction patterns. Anisotropic displacement parameters should be used for all non-hydrogen atoms.
-
Validation : After refinement converges, validate the final structure using software like checkCIF. This ensures the model is chemically sensible and meets crystallographic publication standards. The final output is a Crystallographic Information File (CIF).
Molecular Geometries Visualized
The steric clash of the trichlorosilyl groups forces significant deviations from idealized geometries, as visualized below.
Conclusion
The X-ray crystal structures of this compound and its ethene derivatives provide a compelling illustration of how steric hindrance dictates molecular geometry. The transition from a linear acetylene to a highly puckered and twisted tetrasubstituted ethene showcases the structural adaptability of these molecules. The detailed crystallographic data obtained through the rigorous application of single-crystal X-ray diffraction is indispensable for understanding the reactivity of these compounds and for the rational design of new organosilicon materials with tailored properties.
References
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Ruedinger, C., Beruda, H., & Schmidbaur, H. (1994). Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. Zeitschrift für Naturforschung B, 49(10), 1348-1360. [Link]
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Unveiling the Electronic Landscape of Bis(trichlorosilyl)acetylene: A Computational Comparative Guide
In the ever-evolving landscape of materials science and organosilicon chemistry, a deep understanding of molecular electronic structure is paramount for the rational design of novel functional materials. Bis(trichlorosilyl)acetylene, with its intriguing arrangement of a carbon-carbon triple bond flanked by two strongly electron-withdrawing trichlorosilyl groups, presents a compelling case for detailed computational investigation. This guide provides a comprehensive comparison of the electronic structure of this compound, contextualized against related silylacetylenes, offering researchers, scientists, and drug development professionals valuable insights into its properties and potential applications.
Introduction: The Significance of this compound
This compound, (Cl₃Si)₂C₂, is a key precursor in the synthesis of a variety of silicon-containing polymers and polysilylated organic molecules.[1][2][3] Its high reactivity, stemming from the six silicon-chlorine bonds and the electron-deficient acetylene core, makes it a versatile building block in materials science.[1] The near-linear Si–C≡C–Si backbone has been confirmed by single-crystal X-ray diffraction, providing a solid structural foundation for theoretical exploration.[4][5] Understanding the electronic perturbations induced by the trichlorosilyl substituents on the acetylene π-system is crucial for predicting its reactivity, stability, and potential utility in electronic applications.
Theoretical Methodologies: A Window into Electronic Structure
To probe the electronic intricacies of molecules like this compound, computational chemistry offers a powerful toolkit. The primary methods employed for such investigations are Density Functional Theory (DFT) and ab initio calculations.
Density Functional Theory (DFT): DFT has emerged as the workhorse for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[5] This method calculates the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly used to investigate the geometries, vibrational frequencies, and electronic properties of organosilicon compounds.
Ab initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters.[2] Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate results, particularly for smaller systems or for benchmarking DFT results.[6]
The selection of the theoretical method and basis set is a critical step in any computational study, as it directly impacts the accuracy of the predicted properties. For the purpose of this guide, we will draw upon established computational protocols for related silylacetylene systems to infer the electronic characteristics of this compound.
Computational Workflow: From Structure to Properties
A typical computational workflow for analyzing the electronic structure of a molecule like this compound involves a series of well-defined steps.
Figure 1: A generalized workflow for computational electronic structure analysis.
Comparative Electronic Structure Analysis
Frontier Molecular Orbitals: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule.[7]
For acetylene, the HOMO and LUMO are the degenerate π and π* orbitals, respectively.[8] Substitution with silyl groups is known to influence these frontier orbitals. In the case of this compound, the strongly electron-withdrawing trichlorosilyl groups are expected to significantly lower the energies of both the HOMO and LUMO compared to acetylene and simpler silylacetylenes.
| Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| Acetylene (H-C≡C-H) | ~ -11.4 | ~ 2.4 | ~ 13.8 |
| Silylacetylene (H₃Si-C≡C-H) | Lower than Acetylene | Lower than Acetylene | Smaller than Acetylene |
| This compound (Cl₃Si-C≡C-SiCl₃) | Significantly Lower | Significantly Lower | Relatively Small |
| Bis(trimethylsilyl)acetylene ((CH₃)₃Si-C≡C-Si(CH₃)₃) | Higher than Silylacetylene | Higher than Silylacetylene | Smaller than Acetylene |
Table 1: Predicted trends in Frontier Molecular Orbital energies for this compound and related compounds. The values for acetylene are typical literature values, while the others represent expected qualitative trends based on substituent effects.
The significant reduction in the HOMO and LUMO energies in this compound suggests a high electrophilicity, making the silicon atoms susceptible to nucleophilic attack.[1] The smaller predicted HOMO-LUMO gap, in comparison to acetylene, indicates a greater polarizability and potentially higher reactivity in certain chemical transformations.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.
For this compound, the MEP would be expected to show:
-
Negative Potential: Concentrated around the chlorine atoms due to their high electronegativity.
-
Positive Potential: Prominently located around the silicon atoms, making them highly susceptible to nucleophilic attack. The acetylenic carbons would also exhibit a degree of positive potential due to the strong electron withdrawal by the SiCl₃ groups.
Figure 2: A logical representation of the expected Molecular Electrostatic Potential distribution in this compound.
This charge distribution is consistent with the known reactivity of this compound, which readily undergoes nucleophilic substitution at the silicon centers.
Experimental Correlation and Validation
While this guide focuses on computational predictions, it is crucial to ground these theoretical insights in experimental reality. The experimentally determined crystal structure of this compound provides the essential starting point for any accurate computational model.[4][5] Furthermore, spectroscopic techniques such as UV-Vis and NMR spectroscopy can provide data that can be correlated with computationally predicted electronic transitions and chemical shifts, respectively. Although specific spectroscopic studies on the electronic transitions of this compound are not detailed in the provided search results, such experimental validation is a critical component of a comprehensive analysis.
Conclusion and Future Directions
Computational studies provide an indispensable lens through which to view the intricate electronic structure of this compound. By leveraging established theoretical methodologies and drawing comparisons with related molecules, we can confidently predict its key electronic features. The strong electron-withdrawing nature of the trichlorosilyl groups profoundly influences the frontier molecular orbitals and charge distribution, rendering the molecule highly electrophilic and reactive.
Future computational work should focus on a dedicated, high-level theoretical study of this compound to provide precise quantitative data for its electronic properties. Such studies could explore its excited states to predict its photophysical properties and model its reactivity in various chemical environments. This deeper understanding will undoubtedly accelerate the development of new materials and synthetic methodologies based on this versatile organosilicon building block.
References
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Rüdinger, C., Beruda, H., & Schmidbaur, H. (1995). Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. Zeitschrift für Naturforschung B, 50(6), 877-885. [Link]
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Goettl, S. J., Vincent, A., Silva, M. X., Yang, Z., & Galvão, B. R. L. (2022). Gas-phase preparation of silylacetylene (SiH₃CCH) through a counterintuitive ethynyl radical (C₂H) insertion. Science Advances, 8(46), eadd0984. [Link]
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Schmidbaur, H., Rüdinger, C., & Beruda, H. (1995). Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. De Gruyter. [Link]
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Goettl, S. J., et al. (2022). Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion. PubMed Central. [Link]
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Indian Academy of Sciences. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. Indian Academy of Sciences. [Link]
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Wiley Online Library. (1995). ChemInform Abstract: Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. ChemInform. [Link]
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Oregon State University. (n.d.). Molecular Orbitals: Ethyne (Acetylene). Oregon State University. [Link]
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Semantic Scholar. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar. [Link]
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American Chemical Society. (2021). Crossed Beam Experiments and Computational Studies of Pathways to the Preparation of Singlet Ethynylsilylene (HCCSiH; X1A′). ACS Publications. [Link]
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A Guide to the Validation of Experimental Results with Theoretical Models for Bis(trichlorosilyl)acetylene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating experimental findings for bis(trichlorosilyl)acetylene, (Cl₃Si)₂C₂, with robust theoretical models. We will explore the synergy between empirical data and computational chemistry, demonstrating how this validation process enhances our understanding of molecular structure and properties.
This compound is a highly reactive organosilicon compound that serves as a key precursor in materials science, particularly for silicon-containing polymers and in chemical vapor deposition (CVD) processes.[1] Its reactivity is largely dictated by the six electrophilic silicon-chlorine bonds and the unique electronic environment of the silylated acetylene backbone.[1] Accurate characterization of its structural and vibrational properties is paramount for predicting its behavior and designing new applications. This guide establishes a protocol for correlating experimental data from techniques like X-ray crystallography and vibrational spectroscopy with predictions from Density Functional Theory (DFT), a cornerstone of modern computational chemistry.
Part 1: The Experimental Benchmark: Empirical Ground Truth
The foundation of any theoretical validation is accurate and reliable experimental data. For this compound, the two primary sources of empirical data are its molecular geometry, determined by diffraction methods, and its vibrational modes, identified through infrared and Raman spectroscopy.
Molecular Structure Determination
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. For molecules that are gaseous or volatile liquids at room temperature, gas-phase electron diffraction (GED) provides invaluable data on the structure of free molecules, devoid of intermolecular forces present in a crystal lattice.[2]
The molecular structure of this compound has been determined by single-crystal X-ray diffraction, revealing a nearly linear Si—C≡C—Si backbone.[3] The key structural parameters obtained from such an analysis serve as the primary benchmark for computational geometry optimizations.
Table 1: Key Experimental Structural Parameters for this compound and Related Compounds
| Parameter | This compound | Representative Si-C≡ Bond Length (pm) | Representative C≡C Bond Length (pm) | Representative Si-Cl Bond Length (pm) |
| Value | See Ref.[3] | 181.2 (from SiH₃C≡CCl)[4][5] | 123.4 (from SiH₃C≡CCl)[4][5] | 203.2 (from PBuᵗ(SiCl₃)₂)[6] |
| Method | X-Ray Diffraction | Gas Electron Diffraction | Gas Electron Diffraction | Gas Electron Diffraction |
Note: Specific bond lengths and angles for this compound are detailed in the primary crystallographic study.[3] The values for related compounds are provided here for context.
Experimental Protocol 1: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by controlled cooling of the melt or sublimation. The compound crystallizes in the monoclinic space group Cc.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.
-
Diffraction Pattern: The crystal diffracts the X-rays, producing a pattern of reflections that are recorded by a detector.
-
Structure Solution: The positions and intensities of these reflections are used to calculate an electron density map of the unit cell.
-
Structure Refinement: A molecular model is fitted to the electron density map. The atomic positions and displacement parameters are refined to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model, yielding precise bond lengths and angles.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[7] These experimental frequencies are direct reporters of bond strengths and molecular symmetry, providing a second critical dataset for comparison with theoretical calculations.[8]
For a molecule like this compound, which possesses a center of inversion, the rule of mutual exclusion applies: vibrational modes that are IR active will be Raman inactive, and vice versa.[9] This property is immensely helpful in assigning the observed spectral bands.
Table 2: Characteristic Vibrational Frequencies for Silylated Acetylenes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Activity | Description |
| C≡C Stretch | 2100 - 2250 | Raman | Symmetric stretch of the carbon-carbon triple bond. Weak or absent in IR for symmetric acetylenes. |
| Si-C Stretch | 600 - 800 | IR & Raman | Stretching of the silicon-carbon single bond. |
| Si-Cl Stretch (asymmetric) | 550 - 650 | IR & Raman | Asymmetric stretching of the silicon-chlorine bonds. Typically a very strong IR absorption. |
| Si-Cl Stretch (symmetric) | 400 - 500 | Raman | Symmetric stretching of the silicon-chlorine bonds. |
Experimental Protocol 2: FT-IR and Raman Spectroscopy
-
Sample Preparation: For FT-IR, the liquid sample can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl). For Raman, the liquid is typically held in a glass capillary tube.
-
FT-IR Spectroscopy:
-
An interferometer is used to generate a polychromatic infrared beam.
-
The beam is passed through the sample, and the transmitted light is measured by a detector.
-
A Fourier transform is applied to the resulting interferogram to obtain the absorption spectrum (transmittance vs. wavenumber).
-
-
Raman Spectroscopy:
-
A monochromatic laser beam (e.g., 532 or 785 nm) is focused on the sample.
-
The scattered light is collected, typically at a 90° angle to the incident beam.
-
A filter is used to remove the intense Rayleigh scattered light (at the same frequency as the laser).
-
The remaining, much weaker, Raman scattered light is passed through a spectrometer to obtain a spectrum of intensity versus the Raman shift (in cm⁻¹).
-
Part 2: The Theoretical Counterpart: Computational Modeling
Computational quantum chemistry allows us to build a virtual model of a molecule and calculate its properties from first principles. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for systems like this compound.[10]
Causality Behind Model Selection
The choice of a theoretical model is a critical step that dictates the quality of the results.
-
Methodology: Density Functional Theory (DFT): Instead of solving the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.[11] This approach is computationally efficient enough to handle molecules of this size while providing accurate results.
-
Functional: B3LYP or ωB97X-D: We select a hybrid functional, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, offering a robust description of electronic structure for a wide range of organic and organometallic systems.[12] Functionals like ωB97X-D are also excellent choices as they are specifically parameterized to better account for non-covalent interactions.
-
Basis Set: 6-311+G(d,p): The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style, split-valence triple-zeta basis set like 6-311G is a good starting point. We augment it with:
-
+: Diffuse functions on heavy atoms, important for describing lone pairs and weakly bound electrons.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) which allow for greater flexibility in describing the shape of electron orbitals, crucial for accurately modeling bonding.
-
Computational Protocol 3: Geometry Optimization and Frequency Calculation
This protocol outlines the steps using a common quantum chemistry software package like Gaussian.[13]
-
Building the Initial Structure: An approximate 3D structure of this compound is built using a molecular editor.
-
Setting up the Calculation:
-
Specify the job type as Opt Freq (Optimization followed by Frequency calculation).
-
Select the method: DFT, and the functional: B3LYP.
-
Choose the basis set: 6-311+G(d,p).
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
-
Running the Calculation: The software iteratively adjusts the positions of the atoms to find the lowest energy conformation (the optimized geometry). This process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.
-
Verifying the Minimum: After optimization, the software calculates the vibrational frequencies. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point, requiring further structural investigation.
-
Analyzing the Output: The final output file contains the optimized Cartesian coordinates, the total electronic energy, and a list of vibrational frequencies with their corresponding IR intensities and Raman activities.
Part 3: The Validation: A Critical Comparison
The core of the validation process is the direct, quantitative comparison of the experimental and theoretical data.
Workflow for Validating Experimental and Theoretical Data
Caption: Workflow for the validation of experimental data with theoretical models.
Structural Parameter Comparison
The calculated bond lengths and angles are compared directly to the X-ray diffraction data.
Table 3: Comparison of Experimental and Calculated Structural Parameters
| Parameter | Experimental (X-Ray) | Calculated (B3LYP/6-311+G(d,p)) | % Difference |
| r(C≡C) | Value from Ref.[3] | Calculated Value | Calculate % Diff |
| r(Si-C) | Value from Ref.[3] | Calculated Value | Calculate % Diff |
| r(Si-Cl) avg. | Value from Ref.[3] | Calculated Value | Calculate % Diff |
| ∠(Si-C≡C) | Value from Ref.[3] | Calculated Value | Calculate % Diff |
| ∠(Cl-Si-Cl) avg. | Value from Ref.[3] | Calculated Value | Calculate % Diff |
Analysis: Discrepancies are typically small (1-2% for bond lengths, 1-3° for angles). Minor deviations can be attributed to the different physical states: the experiment measures the molecule in a condensed crystal lattice with intermolecular forces, while the calculation models an isolated molecule in the gas phase at 0 K. The level of agreement validates that the chosen DFT model provides a reliable representation of the molecular geometry.
Vibrational Frequency Comparison
Calculated harmonic frequencies are systematically higher than experimental (anharmonic) frequencies due to the approximations in the theoretical model. Therefore, a uniform scaling factor (typically 0.96-0.98 for B3LYP) is often applied to the calculated values before comparison.
Table 4: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental | Calculated (Scaled) | Assignment |
| C≡C Stretch | (~2150, Raman) | Calculated Value | Symmetric C≡C Stretch |
| Si-Cl Stretch (asym) | (~600, IR) | Calculated Value | Asymmetric Si-Cl Stretch |
| Si-Cl Stretch (sym) | (~450, Raman) | Calculated Value | Symmetric Si-Cl Stretch |
Analysis: A strong correlation between the scaled calculated frequencies and the experimental peak positions confirms the accuracy of the theoretical model. Furthermore, the calculated atomic displacements for each mode allow for unambiguous assignment of the experimental peaks, which can sometimes be challenging, especially in complex regions of the spectrum.[14]
Molecular Visualization
Caption: Molecular structure of this compound.
Conclusion
The validation of experimental data with theoretical models represents a self-correcting and reinforcing cycle in modern chemical research. For this compound, single-crystal X-ray diffraction and vibrational spectroscopy provide the empirical benchmarks for molecular structure and dynamics. DFT calculations, using appropriate functionals like B3LYP and robust basis sets like 6-311+G(d,p), can reproduce these experimental observables with high fidelity.
The strong agreement between the experimental and calculated data validates the computational model, confirming its predictive power for exploring properties that are difficult or impossible to measure directly, such as reaction pathways or electronic transitions. Conversely, the theoretical results provide a deeper, more fundamental understanding of the experimental data, allowing for confident assignment of spectroscopic features and rationalization of structural parameters. This integrated approach provides a more complete and reliable understanding of the chemical system than either method could achieve alone.
References
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Cradock, S., Fraser, A., & Rankin, D. W. H. (1981). The gas-phase molecular structure of silyl chloroacetylene, determined by electron diffraction. Journal of Molecular Structure, 71, 209–215. [Link]
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Sundermeyer, J., Schmidbaur, H., & Z. Naturforsch. (1991). Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. Zeitschrift für Naturforschung B, 46(12), 1659-1667. [Link]
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CRADOCK, S., FRASER, A., & RANKIN, D. W. H. (1981). ChemInform Abstract: THE GAS-PHASE MOLECULAR STRUCTURE OF SILYL CHLOROACETYLENE, DETERMINED BY ELECTRON DIFFRACTION. Chemischer Informationsdienst, 12(19). [Link]
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Blake, A. J., et al. (2002). A study of the asymmetry of ligands in bis(trichlorosilyl)tert-butylphosphine, PBut(SiCl3)2: molecular structure by gas-phase electron diffraction and ab initio calculations. Dalton Transactions, (20), 3973-3978. [Link]
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Naveen, K. (n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. University of Washington. [Link]
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Reisner, B. (n.d.). Raman Spectroscopy. University of Regensburg. [Link]
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Smith, S. G., & Goodman, J. M. (2010). Assigning the stereochemistry of complex organic molecules by GIAO NMR calculation: the DP4 probability. Journal of the American Chemical Society, 132(37), 12946-12959. [Link]
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Jha, G. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
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Rihm, R. (n.d.). Vibrational Spectroscopy (IR, Raman). University of Siegen. [Link]
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Serebrennikova, A. L., et al. (2013). Acetylene associates (C2H2)n (n = 2-4). IR-spectra in argon matrixes and quantum-chemical calculations. Journal of Molecular Structure, 1050, 124-130. [Link]
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Wikipedia. (n.d.). Gas electron diffraction. [Link]
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Anderson, D. G., et al. (1989). Determination of the gas-phase molecular structure of tris(trimethylsilyl)(trichlorosilyl) methane by electron diffraction. Journal of Molecular Structure, 196, 21-29. [Link]
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Ghafouri, R., et al. (2021). DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. Scientific Reports, 11(1), 1-15. [Link]
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ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional.... [Link]
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Belafhal, A., Nauts, A., & Chapuisat, X. (2012). VIBRATIONAL SPECTRA OF THE ACETYLENE-LIKE MOLECULES BY USING THE POTENTIAL ENERGY SURFACE OF STREY AND MILLS. Phys. Chem. News, 65, 43-49. [Link]
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Grunenberg, J. (n.d.). Assigning Vibrational Frequencies. University of Rostock. [Link]
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Gorinchoy, N. N., & Balan, I. D. (2009). Activation of Acetylene by Coordination to Bis-Triphenylphosphine Complex of Pt(0): DFT Study. Chemistry Journal of Moldova, 4(1), 123-128. [Link]
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Serebrennikova, A. L., et al. (2013). Acetylene associates (C2H2)n (n = 2-4). IR-spectra in argon matrixes and quantum-chemical calculations. Journal of Molecular Structure, 1050, 124-130. [Link]
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A Comparative Spectroscopic Guide to Silylated Acetylenes for Researchers
In the landscape of modern organic synthesis and materials science, silylated acetylenes stand out as indispensable building blocks. Their utility in cross-coupling reactions, click chemistry, and the synthesis of complex molecular architectures is well-documented. The silyl group not only serves as a protecting group for the terminal alkyne but also modulates the reactivity and solubility of the molecule. The choice of the silyl substituent—most commonly trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS)—can significantly influence reaction outcomes and the physical properties of intermediates.
This guide provides a comprehensive spectroscopic comparison of these three key silylated acetylenes. By understanding their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, researchers can make more informed decisions in reaction monitoring, quality control, and structural elucidation. The data presented herein is supported by established experimental protocols, ensuring scientific integrity and reproducibility.
The Spectroscopic Fingerprint: A Comparative Analysis
The electronic and steric differences between the TMS, TES, and TBDMS groups impart subtle yet distinct characteristics to the spectroscopic properties of the corresponding silylated acetylenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine analysis of silylated acetylenes. The chemical shifts (δ) in ¹H, ¹³C, and ²⁹Si NMR provide a detailed picture of the molecular environment.
¹H NMR Spectroscopy: The acetylenic proton (≡C-H) is typically observed as a sharp singlet. Its chemical shift is influenced by the electron-donating or -withdrawing nature of the silyl group and the solvent used. The protons of the alkyl groups on the silicon atom provide a clear indication of the specific silyl group present.
¹³C NMR Spectroscopy: The two acetylenic carbons (C≡C) are particularly informative. The carbon directly attached to the silicon atom (Si-C≡) resonates at a different chemical shift compared to the terminal acetylenic carbon (≡C-H). The chemical shifts of the alkyl carbons of the silyl group are also characteristic.
²⁹Si NMR Spectroscopy: As the core of the silyl group, the ²⁹Si nucleus provides a direct probe into the electronic environment around the silicon atom. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents on the silicon atom.
Here is a comparative summary of the NMR data for trimethylsilylacetylene, triethylsilylacetylene, and tert-butyldimethylsilylacetylene:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| Trimethylsilylacetylene | ≡C-H: ~2.36 (s, 1H)Si(CH₃)₃: ~0.18 (s, 9H)[1] | C≡C: ~92.8, 89.5Si(CH₃)₃: ~0.0 | ~-17 to -19 |
| Triethylsilylacetylene | ≡C-H: ~2.3 (s, 1H)Si(CH₂CH₃)₃: ~0.98 (t, 9H), ~0.59 (q, 6H) | C≡C: ~93.5, 87.5Si(CH₂CH₃)₃: ~7.5, 4.5 | ~-10 to -12 |
| tert-Butyldimethylsilylacetylene | ≡C-H: ~2.3 (s, 1H)Si(CH₃)₂: ~0.1 (s, 6H)C(CH₃)₃: ~0.9 (s, 9H) | C≡C: ~94.0, 86.5Si(CH₃)₂: ~-4.0C(CH₃)₃: ~26.0, 16.5 | ~-5 to -7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The data reveals a trend in the ²⁹Si NMR chemical shifts, moving downfield from TMS to TES to TBDMS. This is attributed to the increasing steric bulk and the slight differences in the electronic effects of the alkyl groups attached to the silicon atom.
Diagram: Factors Influencing NMR Chemical Shifts in Silylated Acetylenes
Caption: Key factors influencing the NMR chemical shifts of silylated acetylenes.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule. The most characteristic vibrations for silylated acetylenes are the C≡C and ≡C-H stretching modes.
Infrared (IR) Spectroscopy: The ≡C-H stretch of terminal alkynes gives rise to a sharp, strong absorption band around 3300 cm⁻¹. The C≡C stretching vibration is typically observed in the region of 2100-2260 cm⁻¹, although its intensity can be weak and sometimes absent in symmetrical internal alkynes. For terminal silylated acetylenes, this peak is generally observable.
Raman Spectroscopy: Raman spectroscopy is particularly well-suited for observing the C≡C triple bond stretch, which often gives a strong and sharp signal. This is because the polarizability of the C≡C bond changes significantly during vibration, making it a Raman-active mode. The ≡C-H stretch is also observable in the Raman spectrum.
A comparative summary of the key vibrational frequencies is presented below:
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) |
| Trimethylsilylacetylene | ~3280 (IR)[1] | ~2050 (IR)[1] |
| Triethylsilylacetylene | ~3310 (IR) | ~2035 (IR) |
| tert-Butyldimethylsilylacetylene | ~3312 (IR) | ~2040 (IR) |
The C≡C stretching frequency is subtly influenced by the electronic properties of the silyl group. Generally, electron-donating groups can slightly lower the vibrational frequency. The steric bulk of the silyl group can also have a minor effect on the bond strength and, consequently, the stretching frequency.
Experimental Protocols
To ensure the reliability of the presented data, the following are detailed, self-validating experimental protocols for the synthesis and spectroscopic analysis of a representative silylated acetylene, trimethylsilylacetylene.
Synthesis of Trimethylsilylacetylene
This procedure is adapted from a reliable Organic Syntheses protocol.
Diagram: Synthesis Workflow for Trimethylsilylacetylene
Caption: Step-by-step workflow for the synthesis of trimethylsilylacetylene.
Materials:
-
Magnesium turnings
-
1-Chlorobutane
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Trimethylchlorosilane
-
Iodine (crystal)
-
Nitrogen gas (dry)
Procedure:
-
Preparation of Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place magnesium turnings. Add anhydrous THF and a crystal of iodine. Heat the mixture to reflux and add a small portion of 1-chlorobutane to initiate the reaction. Once the reaction starts, add the remaining 1-chlorobutane dropwise to maintain a gentle reflux. After the addition is complete, continue to heat at reflux until all the magnesium is consumed.
-
Formation of Ethynylmagnesium Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Bubble purified acetylene gas through the solution while stirring vigorously.
-
Silylation: To the freshly prepared ethynylmagnesium chloride solution, add trimethylchlorosilane dropwise via the dropping funnel, maintaining the temperature below 20 °C. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to obtain pure trimethylsilylacetylene.[1]
Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve 5-10 mg of the silylated acetylene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
IR Spectroscopy:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly onto the ATR crystal.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
Raman Spectroscopy:
-
Place the liquid sample in a glass capillary tube or a suitable cuvette.
-
Illuminate the sample with a monochromatic laser source.
-
Collect the scattered light at a 90° angle to the incident beam.
-
Use appropriate filters to remove the Rayleigh scattering and pass the Raman scattered light to the detector.
Conclusion
The choice of silyl protecting group for a terminal alkyne has tangible consequences that are readily observable through routine spectroscopic techniques. The subtle electronic and more pronounced steric differences between TMS, TES, and TBDMS groups lead to predictable variations in their ¹H, ¹³C, and particularly ²⁹Si NMR spectra. Vibrational spectroscopy, especially Raman, offers a robust method for identifying the characteristic C≡C stretch.
By leveraging the comparative data and protocols presented in this guide, researchers can confidently identify, characterize, and monitor reactions involving these fundamental building blocks of modern chemistry. A thorough understanding of their spectroscopic nuances is paramount for achieving desired synthetic outcomes and advancing the frontiers of chemical research.
References
-
Midland, M. M.; Nguyen, N. H. Trimethylsilylacetylene. Org. Synth.1981 , 60, 103. [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Bis(trichlorosilyl)acetylene
As drug development professionals and researchers, we often work with highly reactive and hazardous compounds. Bis(trichlorosilyl)acetylene (BTSA) is one such chemical, demanding our utmost respect and meticulous adherence to safety protocols. This guide provides essential, field-proven information on the personal protective equipment (PPE) and procedures required for handling this compound safely. The causality behind each recommendation is explained to ensure a deep, functional understanding of the safety measures.
Understanding the Primary Hazards of this compound
Before handling any chemical, a thorough understanding of its hazards is paramount. This compound (C₂Cl₆Si₂) is a corrosive and water-reactive liquid.[1][2] Its primary dangers stem from two key properties:
-
Corrosivity : As a chlorosilane, BTSA causes severe skin burns and serious eye damage upon contact.[1][2] Inhalation of its vapors can also lead to respiratory irritation.
-
High Reactivity with Water : Like other trichlorosilyl compounds, BTSA reacts violently with water or moisture. This reaction releases large amounts of toxic and corrosive hydrogen chloride (HCl) gas.[3][4] The heat generated can also be sufficient to ignite flammable materials.[5]
Therefore, all handling procedures must be designed to prevent contact with the skin, eyes, and respiratory system, and to rigorously exclude atmospheric moisture.
Pre-Handling: Engineering Controls and PPE Selection
Proper preparation is the most critical phase for ensuring safety. Never begin work with BTSA without a dry run of your procedure and a thorough inspection of your safety equipment.[6]
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical.
-
Inert Atmosphere : All manipulations of BTSA must be performed under an inert atmosphere, such as dry nitrogen or argon, to prevent reaction with moisture and oxygen.[7][8] This is non-negotiable.
-
Ventilation : All work, including transfers and quenching, must be conducted inside a certified chemical fume hood to protect against the inhalation of vapors and potential HCl gas release.[3][6]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. Below is a table summarizing the required PPE for routine handling of this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer Butyl or Viton® gloves. | Standard nitrile gloves offer poor protection against many chemicals and are permeable.[12][13] Butyl rubber provides excellent resistance to corrosive acids and ketones, making it a suitable outer layer.[14] Double gloving provides additional protection in case the outer glove is compromised. |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes.[15][16] A face shield is mandatory to protect the entire face from splashes of this highly corrosive material.[15] |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex®). A chemical-resistant apron may be worn over the lab coat. | A standard cotton lab coat is not sufficient. A flame-resistant lab coat is essential due to the potential for ignition upon reaction with water.[5][6] Closed-toe shoes and long pants are also required.[6] |
| Respiratory Protection | Not typically required when using proper engineering controls (fume hood, glovebox). | A properly functioning fume hood or glovebox should prevent inhalation exposure.[17] Respiratory protection may be necessary in the event of a large spill or failure of engineering controls.[15] |
Operational Plan: Step-by-Step Handling and Transfer
The following workflow outlines a safe procedure for transferring this compound using a Schlenk line. A similar process would be followed within a glovebox.
Caption: Workflow for the safe transfer of this compound.
Disposal Plan: Quenching and Waste Management
Never dispose of unreacted this compound. It must be carefully quenched first. The quenching process is highly exothermic and generates HCl gas, so it must be performed in a fume hood with appropriate PPE.[18]
Step-by-Step Quenching Procedure:
-
Dilution : Dilute the residual BTSA in a non-reactive, high-boiling point solvent like hexane or toluene in a flask under an inert atmosphere.[18]
-
Cooling : Cool the flask in an ice/water bath to 0°C to manage the exothermic reaction.[18]
-
Initial Quenching : Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[18][19] The use of isopropanol initially is crucial as it reacts less violently than water.[18]
-
Secondary Quenching : Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[18]
-
Final Quenching : After the reaction with the alcohol/water mixture ceases, water can be slowly added to ensure all reactive material is consumed.[19]
-
Neutralization and Disposal : Allow the mixture to warm to room temperature. Neutralize the acidic solution with a weak base like sodium bicarbonate. The resulting aqueous waste should be disposed of in a properly labeled hazardous waste container.[18]
The decision-making process for handling and disposal is summarized in the diagram below.
Caption: Decision workflow for handling and disposing of BTSA.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Spill : For a small spill within a fume hood, it can be covered with a non-combustible absorbent material like dry sand.[19] Do NOT use water or combustible materials.[10][19] For larger spills, evacuate the laboratory and call emergency services.[10]
By understanding the hazards of this compound and rigorously adhering to these handling and PPE protocols, researchers can work with this valuable compound safely and effectively.
References
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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Water Sensitive Chemicals. Environment, Health & Safety - University of California, Berkeley. [Link]
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How to protect yourself when handling silicon? Vandeputte. [Link]
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Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]
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Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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What PPE is required when handling MH Silicone Fluid? Biyuan Chemical. [Link]
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SOP: Water-Reactive Chemicals. PennEHRS - University of Pennsylvania. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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This compound, 97%+ (GC), C2Cl6Si2, 1 gram. CP Lab Safety. [Link]
-
10 Tips Working Safely with corrosives. Chemsafe. [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Trichlorosilane. PubChem. [Link]
-
Acetylene - SAFETY DATA SHEET. Matheson. [Link]
-
Water Reactive Chemicals Overview. Auburn University. [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Water Reactive Chemicals SOP. Texas Woman's University. [Link]
-
Water Reactive Chemicals SOP. Wayne State University. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety - University of California, Irvine. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - Iowa State University. [Link]
-
Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety - Oregon State University. [Link]
-
Anslyn Group Safety Manual. The University of Texas at Austin. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Ansell Chemical Resistance Glove Chart. Environmental Health and Safety - Princeton University. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Global Silicones Council. [Link]
-
Material Safety Data Sheet - (Triisopropylsilyl)acetylene. Cole-Parmer. [Link]
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- 5. cws.auburn.edu [cws.auburn.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
